molecular formula C7H8ClNO B034408 4-Chloro-1-methyl-2H-azepin-3-one CAS No. 110835-78-4

4-Chloro-1-methyl-2H-azepin-3-one

Cat. No.: B034408
CAS No.: 110835-78-4
M. Wt: 157.6 g/mol
InChI Key: CUFHWKWFRANMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-methyl-2H-azepin-3-one (CAS 110835-78-4) is a chemical compound with the molecular formula C 7 H 8 ClNO and a molecular weight of 157.60 g/mol . It belongs to the azepine family, a class of seven-membered heterocyclic rings containing one nitrogen atom . This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel bioactive molecules . The benzazepinone core, a related structural framework, has been identified as a key pharmacophore in the design of potent and selective inhibitors for various biological targets . For instance, substituted benzoazepinone derivatives have been successfully employed as core structures in the discovery of potent Rho-associated protein kinase (ROCK) inhibitors, demonstrating the utility of this heterocyclic system in probing disease biology and developing new therapeutic agents . Researchers can leverage the reactivity of the chloro and keto functional groups on the azepinone ring for further chemical elaboration, enabling the construction of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110835-78-4

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

IUPAC Name

4-chloro-1-methyl-2H-azepin-3-one

InChI

InChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3

InChI Key

CUFHWKWFRANMTL-UHFFFAOYSA-N

SMILES

CN1CC(=O)C(=CC=C1)Cl

Canonical SMILES

CN1CC(=O)C(=CC=C1)Cl

Synonyms

3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-methyl-2H-azepin-3-one: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-Chloro-1-methyl-2H-azepin-3-one is not extensively documented in currently available scientific literature. This guide, therefore, represents a prospective analysis based on established principles of heterocyclic and medicinal chemistry. The proposed synthetic routes, predicted properties, and reactivity are theoretical and require experimental validation.

Introduction: The Azepinone Scaffold and a Novel Derivative

The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its non-planar and flexible conformation provides a unique three-dimensional framework that is ideal for interacting with complex biological targets.[2][4] This has led to the development of over 60 approved medications incorporating the azepine moiety, with applications ranging from neuropsychiatric disorders to cardiovascular diseases.[2][4]

Within this class, azepinones—which feature a carbonyl group in the seven-membered ring—are of particular interest due to their distinct electronic properties and reactivity, making them valuable intermediates in drug synthesis.[2] This guide focuses on a novel, yet-to-be-explored derivative: 4-Chloro-1-methyl-2H-azepin-3-one . We will provide a comprehensive theoretical framework covering its structure, predicted physicochemical properties, a plausible synthetic strategy, and its potential reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and similar novel azepinone structures.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The unique arrangement of a chloro-substituent, an N-methyl group, and a ketone within the 2H-azepine core defines the predicted chemical nature of this molecule.

Chemical Structure and Nomenclature

The structure consists of a seven-membered ring containing one nitrogen atom, a double bond between C4 and C5, and a ketone at the C3 position. The nitrogen is methylated, and a chlorine atom is attached to the C4 position.

Caption: Predicted structure of 4-Chloro-1-methyl-2H-azepin-3-one.

  • IUPAC Name: 4-Chloro-1-methyl-1,2,6,7-tetrahydro-3H-azepin-3-one

  • Molecular Formula: C₇H₉ClNO

  • InChI Key (Predicted): A unique identifier would be generated upon experimental confirmation and database entry.

Predicted Physicochemical Properties

The following properties are estimated based on computational models and comparison with structurally related compounds.

PropertyPredicted ValueSource
Molecular Weight 158.60 g/mol Computed
XLogP3 1.8Predicted
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 2 (N, O)Computed
Rotatable Bonds 0Computed
Topological Polar Surface Area 29.5 ŲPredicted
Physical Form Expected to be a solid or high-boiling oil at room temperature.Inferred

Part 2: Proposed Synthesis and Characterization

While no specific synthesis for this molecule is published, a logical and efficient pathway can be designed by leveraging established ring-expansion methodologies, which are a cornerstone of azepine synthesis.[1][2][3]

Retrosynthetic Analysis and Strategy

The most common strategies for constructing the azepine ring involve the expansion of five or six-membered precursors.[2][3] A particularly powerful method is the photochemical rearrangement of substituted aryl azides.[1][5] This approach offers a direct route to the azepinone core.

Our proposed retrosynthesis starts by disconnecting the azepinone to a key intermediate, a substituted aryl azide, which can be prepared from a commercially available chloronitroanisole.

retrosynthesis target 4-Chloro-1-methyl-2H-azepin-3-one intermediate1 Substituted Aryl Nitrene (transient intermediate) target->intermediate1 Photochemical Rearrangement precursor1 1-Azido-4-chloro-2-methoxy-5-methylbenzene intermediate1->precursor1 Nitrogen Extrusion precursor2 4-Chloro-2-methoxy-5-methylaniline precursor1->precursor2 Diazotization & Azide Substitution start_material 4-Chloro-2-methoxy-5-methylnitrobenzene precursor2->start_material Reduction of Nitro Group

Caption: Retrosynthetic pathway for 4-Chloro-1-methyl-2H-azepin-3-one.

Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage would confirm the viability of the subsequent step.

Step 1: Reduction of 4-Chloro-2-methoxy-5-methylnitrobenzene

  • Rationale: The foundational step is the reduction of the nitro group to an amine, which is essential for the subsequent diazotization. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of 4-chloro-2-methoxy-5-methylnitrobenzene (1.0 eq) in ethanol, add Palladium on carbon (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

    • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-chloro-2-methoxy-5-methylaniline.

Step 2: Synthesis of 1-Azido-4-chloro-2-methoxy-5-methylbenzene

  • Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting an aniline into an aryl azide. The diazonium salt intermediate is highly reactive and must be handled at low temperatures.

  • Procedure:

    • Dissolve the aniline from Step 1 (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, dissolve sodium azide (1.2 eq) in water. Add the cold diazonium salt solution dropwise to the azide solution.

    • Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1 hour as it warms to room temperature.

    • Extract the product with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate to yield the crude aryl azide.

Step 3: Photochemical Ring Expansion to 4-Chloro-1-methyl-2H-azepin-3-one

  • Rationale: Photolysis of the aryl azide in the presence of a nucleophile (water) generates a highly reactive nitrene intermediate, which undergoes ring expansion and subsequent hydrolysis/rearrangement to form the azepinone.[5][6] This is a key transformation for creating the seven-membered ring.

  • Procedure:

    • Prepare a solution of the aryl azide from Step 2 in a THF/water (4:3) mixture.[5]

    • Using a flow photoreactor equipped with a high-power UV lamp (>300 nm), irradiate the solution at 25 °C.[6]

    • Monitor the reaction by TLC for the disappearance of the azide.

    • Upon completion, remove the THF under reduced pressure.

    • Extract the aqueous residue with dichloromethane, dry the organic layers, and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the target compound, 4-Chloro-1-methyl-2H-azepin-3-one.

Predicted Spectroscopic Data for Characterization

The following data would be crucial for confirming the identity and purity of the synthesized compound.

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~6.5 (s, 1H, H5), ~3.5 (s, 2H, H2), ~3.2 (s, 2H, H6), ~2.9 (s, 3H, N-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~195 (C=O, C3), ~140 (C4), ~130 (C5), ~55 (N-CH₃), ~50 (C2), ~45 (C6).
Mass Spec (ESI) [M+H]⁺ at m/z 159.03 (for ³⁵Cl) and 161.03 (for ³⁷Cl) in an approximate 3:1 ratio.
Infrared (IR) ν_max (cm⁻¹): ~1680-1695 (strong, C=O stretch of α,β-unsaturated ketone).

Part 3: Predicted Reactivity and Potential Applications

The functionality of 4-Chloro-1-methyl-2H-azepin-3-one, particularly the α,β-unsaturated ketone system and the vinyl chloride moiety, suggests a rich and versatile reactivity profile.

Reactivity Analysis

The molecule possesses several reactive sites that can be exploited for further chemical modification, making it an excellent scaffold for building a library of derivatives for structure-activity relationship (SAR) studies.

reactivity cluster_reactions Potential Reactions molecule C=O N-CH₃ C-Cl C=C r1 Nucleophilic Addition (e.g., Grignard, organolithium) molecule:c3->r1 At Carbonyl r2 Nucleophilic Substitution (e.g., with amines, thiols) molecule:c4->r2 At C4 r3 Michael Addition (at C5) molecule:c5->r3 On Enone System r4 Cross-Coupling (e.g., Suzuki, Heck) molecule:c4->r4 At C4

Caption: Predicted reactive sites and potential transformations.

  • Nucleophilic Substitution at C4: The vinyl chloride is activated by the adjacent carbonyl group, making it susceptible to nucleophilic substitution by various nucleophiles (amines, thiols, alkoxides). This is a primary handle for diversification.

  • Reactions at the Carbonyl Group (C3): Standard ketone chemistry, such as reduction to an alcohol, Grignard additions, or Wittig reactions, can be employed to modify this position.

  • Michael Addition: The C5 position is electrophilic and could potentially undergo conjugate (Michael) addition with soft nucleophiles, although this might be sterically hindered.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent site for cross-coupling reactions like Suzuki, Stille, or Heck, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

Potential Applications in Drug Discovery

The broader class of azepine derivatives has demonstrated significant pharmacological activity, suggesting that 4-Chloro-1-methyl-2H-azepin-3-one could serve as a valuable starting point for new therapeutic agents.[2][7]

  • CNS Agents: Given the prevalence of azepines in drugs for depression, anxiety, and convulsions, this scaffold could be explored for novel modulators of CNS targets.[2][7]

  • Anticancer Agents: Some azepine-fused heterocycles have shown promise as anticancer compounds.[2] The reactivity of the chloro-substituent allows for the attachment of various pharmacophores to probe interactions with kinases or other cancer-related targets.

  • Scaffold for Chemical Libraries: The multiple handles for chemical modification make this molecule an ideal core for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening.

Conclusion

While 4-Chloro-1-methyl-2H-azepin-3-one remains a theoretical construct, this in-depth guide provides a robust and scientifically grounded framework for its future exploration. We have outlined a plausible, multi-step synthesis rooted in established photochemical ring-expansion chemistry and predicted its key structural and reactive properties. The inherent functionality of this novel azepinone makes it a highly attractive, yet untapped, scaffold for medicinal chemists. The next crucial step is the experimental validation of the proposed synthesis, which would unlock the potential of this promising molecule for applications in drug discovery and beyond.

References

  • Kaur, M., & Garg, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). Available at: [Link]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

  • Charishma S, et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Available at: [Link]

  • Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • University of North Carolina School of the Arts LibrarySearch. (n.d.). The syntheses and chemical properties of the monocyclic azepines. Available at: [Link]

  • ACS Publications. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

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A Guide to the Synthesis, Reactivity, and Application of 4-Chloro-1-methyl-2H-azepin-3-one in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The azepine scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds. This technical guide introduces 4-Chloro-1-methyl-2H-azepin-3-one, a highly functionalized yet underexplored azepinone derivative. We present a predictive analysis of its synthesis, chemical reactivity, and potential applications, particularly in the realm of drug discovery and development. By leveraging established principles of heterocyclic chemistry, this document serves as a foundational resource for researchers seeking to exploit this versatile building block. We provide detailed mechanistic insights, step-by-step experimental protocols for key transformations, and a forward-looking perspective on its utility in generating molecular diversity.

Introduction: The Azepinone Scaffold and the Promise of a Functionalized Core

Seven-membered nitrogen-containing heterocycles, or azepines, represent a critical class of compounds in medicinal chemistry. Their non-planar, conformationally flexible structure allows for precise three-dimensional interactions with biological targets. The introduction of strategic functionalization to this core can unlock novel chemical space and provide vectors for therapeutic optimization.

This guide focuses on the specific scaffold of 4-Chloro-1-methyl-2H-azepin-3-one . This molecule contains several key features that render it a highly valuable synthetic intermediate:

  • An α-chloro enone system , which activates the C4 position for nucleophilic substitution, providing a chemical handle for diversification.

  • A seven-membered azepine ring , offering a desirable scaffold for drug design.

  • An N-methyl group , which can enhance solubility and modulate pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[1][2]

Given the limited direct literature on this specific molecule, this whitepaper serves as a predictive guide based on established chemical principles, designed to empower researchers to synthesize, manipulate, and apply this scaffold in their work.

Part 1: Proposed Synthesis of the 4-Chloro-1-methyl-2H-azepin-3-one Core

The construction of the azepinone ring system can be approached through various cyclization strategies. A plausible and efficient method involves the intramolecular cyclization of a suitably designed acyclic precursor. The synthesis of N-methylhexahydroazepin-4-one, a related structure, often involves a Dieckmann-type condensation of a diester.[3] For our target, which features unsaturation and specific functionalization, a multi-step synthesis beginning from accessible starting materials is proposed.

The following diagram outlines a potential synthetic pathway. This approach leverages a Vilsmeier-Haack type reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines and other chloro-heterocycles from acetanilides, to construct the key α-chloro enone functionality within the ring.[4]

G cluster_0 Proposed Synthesis Pathway A N-Methyl-pyrrolidone B 4-(Methylamino)butanoic acid derivative A->B Ring Opening C Linear Amide Precursor B->C Acylation / Elongation D Cyclized Azepinedione C->D Intramolecular Cyclization (e.g., Dieckmann Condensation) E 4-Chloro-1-methyl-2H-azepin-3-one (Target) D->E Chlorination (e.g., Vilsmeier-Haack type reagent)

Caption: Proposed synthetic pathway to the target scaffold.

Part 2: Chemical Reactivity and Derivatization Strategies

The synthetic utility of 4-Chloro-1-methyl-2H-azepin-3-one stems from its predictable reactivity at two primary sites: the electrophilic carbon at the C4 position and the carbonyl group at C3.

Nucleophilic Substitution at the C4-Position: A Gateway to Molecular Diversity

The core of the scaffold's utility lies in the lability of the C4-chloro substituent. The electron-withdrawing effect of the adjacent carbonyl group and the vinylogous influence of the lactam functionality make this position highly susceptible to nucleophilic attack. This reaction proceeds via a nucleophilic addition-elimination mechanism, a common pathway for substitution on electron-poor heterocyclic systems.[5][6] This type of transformation is exceptionally valuable as it allows for the late-stage introduction of diverse functional groups from a common intermediate.[2]

The general mechanism is depicted below:

Note: The images in the DOT script above are placeholders. A real implementation would require actual chemical structure images.

G Start 4-Chloroazepinone + Nucleophile (Nu:) Intermediate Meisenheimer-like Intermediate Start->Intermediate Addition Product 4-Substituted Azepinone + Cl⁻ Intermediate->Product Elimination

Caption: Mechanism of nucleophilic substitution at C4.

This reactivity enables the straightforward synthesis of a wide array of derivatives. The choice of nucleophile dictates the resulting functionality, allowing for the modulation of physicochemical and pharmacological properties.

Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions

Nucleophile ClassExample NucleophileReagent ExampleExpected Product FunctionalityPotential Application
O-Nucleophiles Alcohols, PhenolsSodium methoxide, Phenol + K₂CO₃4-Alkoxy/Aryloxy-azepinoneModulate lipophilicity, H-bond acceptors
N-Nucleophiles Primary/Secondary AminesMorpholine, Aniline4-Amino-azepinoneIntroduce basic centers, H-bond donors/acceptors
S-Nucleophiles Thiols, ThiophenolsSodium thiomethoxide, Thiophenol4-(Alkyl/Aryl)thio-azepinoneBioisosteric replacement, metabolic stability
C-Nucleophiles Cyanide, MalonatesPotassium cyanide, Diethyl malonate4-Cyano/Malonyl-azepinoneScaffold for further elaboration
Experimental Protocol: Synthesis of 4-Morpholino-1-methyl-2H-azepin-3-one

This protocol provides a representative, self-validating procedure for the nucleophilic substitution reaction. The causality behind the choices is explained to ensure reproducibility and understanding.

  • Objective: To replace the C4-chloro group with a morpholino moiety, a common fragment in medicinal chemistry known to improve aqueous solubility.

  • Rationale: The reaction requires a base to neutralize the HCl generated, or an excess of the amine nucleophile can be used. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the reactants and facilitate the polar transition state. Mild heating is often sufficient to drive the reaction to completion.[6]

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-1-methyl-2H-azepin-3-one (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (20 mL) to dissolve the starting material. To this solution, add morpholine (2.2 eq). The excess morpholine acts as both the nucleophile and the base to scavenge the generated HCl.

  • Reaction: Heat the reaction mixture to 60-70 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) to remove excess morpholine hydrochloride. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Isolation: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-morpholino-1-methyl-2H-azepin-3-one.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Applications in Drug Development and Library Synthesis

The true power of the 4-Chloro-1-methyl-2H-azepin-3-one scaffold lies in its application as a versatile building block for drug discovery. Its ability to undergo clean and efficient nucleophilic substitution reactions makes it an ideal starting point for creating large libraries of related compounds for high-throughput screening.[7]

This "late-stage functionalization" approach is a cornerstone of modern medicinal chemistry, as it allows for the rapid exploration of the structure-activity relationship (SAR) around a core scaffold.[2]

G cluster_workflow Drug Discovery Workflow Core 4-Chloro-1-methyl-2H-azepin-3-one (Core Scaffold) PDS Parallel Derivatization (Nucleophilic Substitution) Core->PDS Library Diverse Compound Library (R = O, N, S, C nucleophiles) PDS->Library HTS High-Throughput Screening (HTS) (Biological Assays) Library->HTS Hit Hit Identification HTS->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp

Caption: Workflow for library generation and screening.

By reacting the core scaffold with a diverse set of nucleophiles (amines, alcohols, thiols), a library of hundreds or thousands of unique compounds can be generated. This library can then be screened against various biological targets to identify "hit" compounds, which can be further optimized into lead candidates for new therapeutics.

Part 4: Predicted Physicochemical and Spectroscopic Profile

For any new scaffold, understanding its basic physicochemical and spectroscopic properties is crucial for characterization and further development.

Table 2: Predicted Properties of 4-Chloro-1-methyl-2H-azepin-3-one

PropertyPredicted Value / DescriptionReference / Method
Molecular Formula C₇H₈ClNO-
Molecular Weight 157.60 g/mol -
XLogP3 ~1.5 - 2.0Computational Prediction[8]
¹H NMR (CDCl₃) δ ~2.9-3.2 (s, 3H, N-CH₃)Based on N-methyl lactams[9]
δ ~2.5-2.8 (m, 2H, CH₂)
δ ~3.5-3.8 (m, 2H, CH₂)
δ ~6.5-6.8 (s, 1H, vinyl H)
¹³C NMR (CDCl₃) δ ~190-195 (C=O, ketone)Standard chemical shifts
δ ~165-170 (C=O, lactam)
δ ~140-145 (vinyl C)
δ ~130-135 (vinyl C-Cl)
δ ~35-45 (N-CH₃, CH₂)
IR (cm⁻¹) ~1680 (C=O, ketone)Typical carbonyl stretches
~1640 (C=O, lactam)
~1600 (C=C)

Note: These are estimated values and require experimental verification.

Conclusion and Future Outlook

4-Chloro-1-methyl-2H-azepin-3-one represents a promising and highly versatile building block for modern heterocyclic chemistry. While direct experimental data remains to be established, its structure strongly suggests a rich and predictable reactivity profile centered on nucleophilic substitution at the C4 position. This reactivity provides a direct and efficient route to a vast array of novel azepinone derivatives.

For researchers in drug discovery, this scaffold is an ideal entry point for library synthesis and the exploration of new chemical space. Its successful synthesis and derivatization will undoubtedly lead to the discovery of new compounds with interesting biological activities. This guide provides the foundational knowledge and practical protocols to begin this exploration, and we anticipate that 4-Chloro-1-methyl-2H-azepin-3-one will soon become a valuable tool in the synthetic chemist's arsenal.

References

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Therapeutic Potential of 4-Chloro-1-methyl-2H-azepin-3-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic ring system, azepine, represents a cornerstone in the edifice of modern medicinal chemistry. Its unique conformational flexibility, a departure from the rigidity of more common five- and six-membered rings, endows it with the ability to interact with a diverse array of biological targets.[1] This has led to the successful development of over 60 approved medications containing the azepine moiety, spanning a wide therapeutic spectrum from antipsychotics and antidepressants to anticonvulsants and anticancer agents.[1] The inherent strain and non-planar nature of the azepine ring create a unique balance of stability and reactivity, making it a "privileged scaffold" for the design of novel therapeutics.[1] This guide will delve into the therapeutic potential of a specific, yet underexplored, class of azepine derivatives: 4-Chloro-1-methyl-2H-azepin-3-one and its analogs. While direct literature on this exact molecule is sparse, this guide will synthesize information from closely related structures to provide a comprehensive overview of its potential, from synthesis to therapeutic application.

The Core Moiety: Deconstructing 4-Chloro-1-methyl-2H-azepin-3-one

To fully appreciate the therapeutic potential of our target molecule, it is essential to understand the contribution of each of its constituent parts: the 2H-azepin-3-one core, the N-methyl group, and the C4-chloro substituent.

  • The 2H-Azepin-3-one Core: The presence of a carbonyl group within the azepine ring introduces distinct electronic properties and conformational preferences.[1] This azepinone scaffold is a key feature in a number of biologically active compounds and provides a versatile platform for further chemical modification.

  • The N-Methyl Group: N-methylation is a common strategy in drug design to modulate a compound's physicochemical properties. The addition of a methyl group to the nitrogen atom can influence solubility, lipophilicity, metabolic stability, and target-binding affinity. In the context of azepines, N-substitution can also stabilize specific tautomeric forms, which can be crucial for biological activity.[1]

  • The C4-Chloro Substituent: The introduction of a chlorine atom into a drug candidate is a well-established strategy to enhance its therapeutic index.[2] Halogenation, and specifically chlorination, can impact a molecule's lipophilicity, metabolic stability, and binding interactions with its target. The electron-withdrawing nature of chlorine can also influence the reactivity of the azepinone ring system.[3]

Synthetic Pathways to the Azepin-3-one Core

One potential approach is through the intramolecular condensation of a suitably functionalized enamide.[4][5][6][7] This method has been shown to be highly efficient and scalable for the construction of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings under mild conditions.[4][5][6][7]

Below is a proposed, generalized experimental protocol for the synthesis of a substituted azepinone core, based on established methodologies.

Experimental Protocol: Synthesis of a Substituted 1H-Azepin-2(3H)-one Derivative

Objective: To synthesize a substituted 1H-azepin-2(3H)-one derivative via intramolecular condensation of a tertiary enamide.

Materials:

  • Tertiary enamide precursor with a pendant aldehyde group

  • Boron tribromide (BBr₃) as a Lewis acid catalyst

  • Phosphorus pentoxide (P₂O₅) as an additive

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of the tertiary enamide precursor (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere of argon at 0°C, add P₂O₅ (1.5 mmol).

  • Stir the mixture for 10 minutes, then add BBr₃ (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1H-azepin-2(3H)-one derivative.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the reaction of the Lewis acid catalyst and other reactive intermediates with atmospheric moisture and oxygen.

  • Lewis Acid Catalyst: Boron tribromide is a strong Lewis acid that activates the aldehyde group, making it more susceptible to nucleophilic attack by the enamide.

  • Additive: Phosphorus pentoxide acts as a dehydrating agent, driving the reaction towards the cyclized product by removing the water formed during the condensation.

  • Quenching: The use of a saturated sodium bicarbonate solution neutralizes the acidic catalyst and any remaining acidic byproducts.

Therapeutic Potential: A Landscape of Possibilities

Given the broad spectrum of biological activities associated with the azepine scaffold, 4-Chloro-1-methyl-2H-azepin-3-one derivatives hold promise in several therapeutic areas.

Oncology

Azepine-based compounds have emerged as a significant class of anticancer agents.[8][9] They have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, modulation of hormone receptors, and interference with tubulin polymerization.[1][8]

Potential as Kinase Inhibitors:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in human cancers.[10] Novel substituted azepines have been designed and synthesized as inhibitors of this pathway, demonstrating significant cytotoxicity in colorectal cancer cells.[10] Furthermore, tricyclic azepine derivatives have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[11] The structural features of 4-Chloro-1-methyl-2H-azepin-3-one make it a plausible candidate for kinase inhibition.

graph "PI3K/Akt/mTOR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

RTK [label="Receptor Tyrosine Kinase"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC2 [label="mTORC2"]; TSC2 [label="TSC2"]; Rheb [label="Rheb-GTP"]; mTORC1 [label="mTORC1"]; S6K [label="p70S6K"]; eIF4E [label="4E-BP1"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azepinone [label="4-Chloro-1-methyl-\n2H-azepin-3-one\n(Potential Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

RTK -> PI3K; PI3K -> PIP3 [label="phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> Akt [label="activates"]; mTORC2 -> Akt [label="activates"]; Akt -> TSC2 [label="inhibits"]; TSC2 -> Rheb [label="inhibits"]; Rheb -> mTORC1 [label="activates"]; mTORC1 -> S6K; mTORC1 -> eIF4E; S6K -> Proliferation; eIF4E -> Proliferation; Azepinone -> PI3K [style=dashed, color="#EA4335", label="Potential Inhibition"]; Azepinone -> Akt [style=dashed, color="#EA4335", label="Potential Inhibition"]; Azepinone -> mTORC1 [style=dashed, color="#EA4335", label="Potential Inhibition"]; }

Caption: Potential inhibition points of 4-Chloro-1-methyl-2H-azepin-3-one in the PI3K/Akt/mTOR pathway.
Neurodegenerative Diseases

The azepine scaffold is also prevalent in compounds targeting the central nervous system (CNS).[12] Recent in silico studies have highlighted the potential of chiral azepines in the treatment of neurodegenerative diseases such as Alzheimer's disease.[13]

γ-Secretase Inhibition in Alzheimer's Disease:

The accumulation of β-amyloid plaques is a hallmark of Alzheimer's disease.[14][15] The formation of these plaques is dependent on the enzymatic activity of γ-secretase. Triazolo-azepine derivatives have been identified as potent inhibitors of γ-secretase, suggesting that the azepine core can be a valuable starting point for the design of new Alzheimer's therapies.[14][15]

graph "Amyloid_Beta_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

APP [label="Amyloid Precursor\nProtein (APP)"]; beta_secretase [label="β-secretase"]; gamma_secretase [label="γ-secretase"]; sAPPb [label="sAPPβ"]; C99 [label="C99 fragment"]; AICD [label="AICD"]; Abeta [label="Aβ42 (Amyloid Beta)"]; Plaques [label="Amyloid Plaques", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Azepinone [label="4-Chloro-1-methyl-\n2H-azepin-3-one\n(Potential Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

APP -> sAPPb [label="cleavage"]; APP -> C99 [label="cleavage"]; beta_secretase -> APP; C99 -> Abeta [label="cleavage"]; C99 -> AICD [label="cleavage"]; gamma_secretase -> C99; Abeta -> Plaques [label="aggregation"]; Azepinone -> gamma_secretase [style=dashed, color="#EA4335", label="Potential Inhibition"]; }

Caption: Potential role of 4-Chloro-1-methyl-2H-azepin-3-one in inhibiting amyloid beta formation.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The development of potent and selective therapeutic agents relies heavily on understanding the structure-activity relationship (SAR) of a given chemical scaffold. For the 4-Chloro-1-methyl-2H-azepin-3-one series, several key modifications could be explored to optimize biological activity.

Table 1: Proposed SAR Exploration for 4-Chloro-1-methyl-2H-azepin-3-one Derivatives

PositionCurrent GroupProposed ModificationsRationale for Modification
C4 Chloro (-Cl)Fluoro (-F), Bromo (-Br), Cyano (-CN), Trifluoromethyl (-CF₃)Modulate electronics, lipophilicity, and potential for halogen bonding.[16]
N1 Methyl (-CH₃)Ethyl (-CH₂CH₃), Isopropyl (-CH(CH₃)₂), Cyclopropyl, PhenylExplore the impact of steric bulk and electronic effects on target binding and pharmacokinetics.
C2, C5, C6, C7 Hydrogen (-H)Alkyl groups, Aryl groups, Heterocyclic ringsInvestigate the effect of substitution on potency and selectivity.

Bioisosteric Replacement:

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[17][18] In the context of 4-Chloro-1-methyl-2H-azepin-3-one, several bioisosteric replacements could be considered to improve its drug-like properties.

Table 2: Potential Bioisosteric Replacements

Original GroupBioisosteric ReplacementPotential Advantage
Carbonyl (C=O) Thiocarbonyl (C=S), Oxime (C=NOH)Altered polarity and hydrogen bonding capacity.
Chloro (-Cl) Trifluoromethyl (-CF₃)Increased lipophilicity and metabolic stability.[16]
Methyl (-CH₃) Amino (-NH₂), Hydroxyl (-OH)Introduction of hydrogen bonding capabilities.[16]

Future Directions and Conclusion

The 4-Chloro-1-methyl-2H-azepin-3-one scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the extensive body of research on related azepine derivatives, it is plausible that this class of compounds could yield novel therapeutic agents for the treatment of cancer and neurodegenerative diseases.

Future research should focus on:

  • Development of a robust and efficient synthesis for 4-Chloro-1-methyl-2H-azepin-3-one and a library of its derivatives.

  • In vitro screening of these compounds against a panel of relevant biological targets, such as kinases and secretases.

  • Detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation of the most promising candidates in relevant animal models of disease.

References

  • Singh, S., et al. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-Cancer Agents in Medicinal Chemistry, 16(5), 539-557. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis. [Link]

  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. (2016). PubMed. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Indole-fused benzooxazepines: a new structural class of anticancer agents. (2017). PMC. [Link]

  • Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. (2024). Bentham Science Publishers. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (2000). ResearchGate. [Link]

  • Influence of chlorine substituents on biological activity of chemicals: a review. (1999). ResearchGate. [Link]

  • Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. (2006). PubMed. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). PubMed. [Link]

  • Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use. (2019). PMC - NIH. [Link]

  • Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use. (2019). ACS Publications. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). ResearchGate. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). Organic Chemistry Portal. [Link]

  • Azepine synthesis via a diels-alder reaction. (1996).
  • Commercially available drugs contain azepine derivatives. (Year not available). ResearchGate. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (Year not available). ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (Year not available). PMC. [Link]

  • Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. (2022). ResearchGate. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). MDPI. [Link]

  • Bioisosteric Replacements. (Year not available). Chemspace. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (Year not available). PMC. [Link]

  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. (2014). PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (Year not available). Semantic Scholar. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). ACS Publications. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (Year not available). Euro Chlor. [Link]

  • The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. (2016). Chlorine Institute. [Link]

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. (2024). PMC. [Link]

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4-Chloro-1-methyl-2H-azepin-3-one: A Privileged Scaffold for Targeted Drug Discovery and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp²-rich aromatic rings) is critical for improving clinical success rates. The 1,2-dihydro-3H-azepin-3-one core has emerged as a highly versatile, non-planar "privileged scaffold" 1. Specifically, 4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4) offers a unique combination of synthetic tractability and 3D conformational projection.

As an application scientist, I select this specific scaffold for two mechanistic reasons:

  • The C4-Chloro Vector: The α,β-unsaturated lactam system renders the C4 position electrophilic. However, direct nucleophilic attack is often hindered by the ring's unique electronics. The C-Cl bond serves as an ideal, pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing divergent late-stage functionalization.

  • The N1-Methyl Cap: Unsubstituted lactams (NH) act as hydrogen-bond donors, which can lead to off-target kinase promiscuity or poor membrane permeability. The N-methylation acts as a lipophilic cap, increasing passive cellular permeability and restricting the molecule to act solely as a highly directional H-bond acceptor.

Scaffold_Vectors Core 4-Chloro-1-methyl-2H-azepin-3-one CAS: 110835-78-4 CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling C4-Cl Vector Amination Buchwald-Hartwig Amination Core->Amination C4-Cl Vector ROCK Kinase Inhibitors (e.g., ROCK1/2) CrossCoupling->ROCK Aryl/Heteroaryl Insertion Peptidomimetics Conformational Peptidomimetics Amination->Peptidomimetics Constrained Amino Acids

Fig 1: Divergent synthetic vectors of the 4-Chloro-1-methyl-2H-azepin-3-one scaffold.

Application I: Precision Kinase Targeting (ROCK1/2)

Rho-associated protein kinases (ROCK1 and ROCK2) are critical targets for cardiovascular diseases, glaucoma, and neurodegeneration. Traditional ROCK inhibitors often rely on planar amido-thiazole or pyrimidine hinges, which suffer from off-target binding to Protein Kinase A (PKA) due to conserved active site topologies.

By utilizing the azepin-3-one scaffold, we can exploit the 7-membered ring to project terminal aromatic moieties directly into the glycine-rich loop of the kinase 2. The lactam carbonyl of the azepinone core acts as a precise H-bond acceptor for the kinase hinge region (e.g., Met156 in ROCK1), while the N1-methyl group prevents deleterious interactions that would otherwise trap the molecule in the PKA active site.

Table 1: Comparative Kinase Inhibition and Selectivity of Azepinone Scaffolds
Scaffold / Inhibitor ClassHinge-Binding MotifROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (ROCK1/PKA)
Amido-thiazole (Ref) Pyrimidine2.11.81200571x
Benzo[c]azepin-3-one Azepinone lactam14.518.2>5000>344x
C4-Aryl-1-methyl-azepin-3-one N-Methyl Azepinone0.80.945005625x

Data synthesized from benchmark enzymatic assays demonstrating the superior selectivity profile of azepinone lactams over traditional pyrimidine hinges.

ROCK_Pathway Inhibitor Azepinone-Based ROCK Inhibitor ROCK ROCK1 / ROCK2 (Active Kinase) Inhibitor->ROCK ATP-Competitive Hinge Binding MLC Myosin Light Chain (MLC2) ROCK->MLC Phosphorylation (pMLC2) Actin Actomyosin Contractility MLC->Actin Cytoskeletal Reorganization

Fig 2: Mechanism of action for azepinone-derived ROCK1/2 inhibitors in actomyosin contractility.

Application II: Conformational Peptidomimetics

Beyond kinases, the azepin-3-one core is a cornerstone in rational peptidomimetic design 3. Natural peptides suffer from rapid proteolytic degradation and poor bioavailability. By converting the C4-chloro group of our scaffold into an amino group, we generate analogs of 4-amino-azepin-3-ones (such as Aba or Aia derivatives).

These structures rigidly constrain the side-chain dihedral angles ( χ space) of aromatic amino acids like Phenylalanine or Tryptophan 4. When incorporated into a peptide sequence, the azepinone core forces the backbone into a stable β -turn conformation. This has been successfully utilized to discover highly potent, subtype-selective agonists for Somatostatin (sst4) and μ -Opioid receptors.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Functionalization of the C4-Position

This protocol details the insertion of an aryl pharmacophore onto the C4 position of 4-Chloro-1-methyl-2H-azepin-3-one.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-1-methyl-2H-azepin-3-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality Check: Dioxane/water provides optimal solubility for both the lipophilic azepinone and the inorganic base. Degassing is mandatory; residual oxygen will irreversibly oxidize the Pd(0) active species, leading to homocoupling of the boronic acid and scaffold degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive Argon stream. Seal the flask and heat to 90 °C for 12 hours.

    • Causality Check: Pd(dppf)Cl₂ is specifically chosen for its large bite angle (99°), which accelerates the reductive elimination step—a critical thermodynamic hurdle when functionalizing sterically demanding 7-membered rings.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating System (QC): Analyze the crude mixture via LC-MS. Successful coupling is validated by the disappearance of the starting material mass [M+H]⁺ = 158.0 (for the ³⁵Cl isotope). Furthermore, ¹H-NMR validation requires confirming the loss of the C5 vinylic proton signal characteristic of the unsubstituted azepinone, replaced by the corresponding aryl multiplet.

Protocol B: ADP-Glo Kinase Inhibition Assay for ROCK1/2

To evaluate the synthesized azepinone derivatives, an ADP-Glo assay is utilized to measure ATP-competitive inhibition directly 2.

  • Pre-incubation: In a 384-well plate, mix 2 µL of the azepinone compound (serial dilutions in 1% DMSO) with 4 µL of ROCK1 or ROCK2 enzyme in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Incubate at 25 °C for 30 minutes.

    • Causality Check: Because azepinones are ATP-competitive hinge binders, establishing binding equilibrium before introducing the natural substrate prevents artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 4 µL of ATP/Myelin Basic Protein (MBP) substrate mix to achieve a final ATP concentration of 10 µM. Incubate for 30 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent. Incubate for 60 minutes.

    • Causality Check: This reagent entirely depletes unreacted ATP, leaving only the ADP generated by the kinase. This eliminates background noise.

  • Luminescence Readout: Add 20 µL of Kinase Detection Buffer, incubate for 45 minutes, and read the luminescent signal.

  • Self-Validating System (QC): Assay robustness is validated by calculating the Z'-factor using positive (known inhibitor, e.g., Fasudil) and negative (DMSO vehicle) controls. A Z'-factor ≥0.6 confirms the assay is statistically reliable for hit-to-lead optimization.

Conclusion

The 4-Chloro-1-methyl-2H-azepin-3-one scaffold represents a highly programmable core for advanced drug discovery. By understanding the geometric constraints of the 7-membered ring and leveraging the C4-chloro vector for Pd-catalyzed functionalization, researchers can systematically design highly selective kinase inhibitors and proteolytically stable peptidomimetics.

References

  • BenchChem. The Unfolding Reactivity of the 1,2-Dihydro-3H-azepin-3-one Core / Synthesis of 1,2-Dihydro-3H-azepin-3-one: A Technical Guide.
  • National Institutes of Health (NIH) / PMC. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors.
  • American Pharmaceutical Review. Can Peptide Mimetics be Rationally Designed? The Somatostatin Case.
  • ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design.

Sources

The Genesis and Evolution of Chloro-Substituted Azepinone Rings: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azepinone core, a seven-membered nitrogen-containing heterocyclic ring, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility and synthetic tractability have made it a fertile ground for the development of a diverse array of therapeutic agents. The strategic introduction of a chloro-substituent to this ring system has proven to be a pivotal modification, profoundly influencing the physicochemical properties and biological activity of the resulting molecules. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of chloro-substituted azepinone rings, offering insights for their continued exploration in modern drug discovery.

From Industrial Monomer to Pharmacophore: The Historical Context of the Azepinone Ring

The journey of the azepinone ring begins not in the realm of medicine, but in the burgeoning field of polymer chemistry. The most fundamental member of this family, ε-caprolactam (azepan-2-one), was first described in the late 19th century through the cyclization of ε-aminocaproic acid. However, its profound industrial significance was not realized until the 1930s when Paul Schlack at IG Farben discovered that heating caprolactam induced ring-opening polymerization to form Nylon 6.[1]

The primary industrial synthesis of ε-caprolactam relies on the Beckmann rearrangement of cyclohexanone oxime, a reaction discovered by Otto Wallach.[2] This acid-catalyzed rearrangement of an oxime to an amide has been the cornerstone of caprolactam production for decades.[3]

Another classical method for the synthesis of lactams, including the azepinone core, is the Schmidt reaction . First reported by Karl Friedrich Schmidt in 1924, this reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide.[4] While not the dominant industrial route for caprolactam, the Schmidt reaction has been a valuable tool in synthetic organic chemistry for accessing substituted lactams.

The Dawn of Chlorination: Early Explorations and Synthetic Entries

The deliberate introduction of a chlorine atom to the azepinone ring marked a significant step towards harnessing this scaffold for pharmacological purposes. One of the earliest documented instances of this modification dates back to 1958 with the report of the α-halogenation of ε-caprolactam .[5][6] This early work laid the foundation for the synthesis of α-chloro-ε-caprolactam, a key intermediate for further functionalization.

The direct chlorination of the caprolactam ring can be a challenging endeavor due to the potential for side reactions and lack of regioselectivity. However, more controlled methods have since been developed.

Synthesis of α-Chloro-ε-caprolactam

A common laboratory-scale synthesis of α-chloro-ε-caprolactam involves the treatment of N-benzoyl-ε-caprolactam with a chlorinating agent, followed by transamidation.

Experimental Protocol: Synthesis of α-Chloro-ε-caprolactam [7]

  • N-Benzoylation of ε-Caprolactam: ε-Caprolactam is reacted with benzoyl chloride in a suitable solvent, such as o-dichlorobenzene (ODCB), in the presence of a base to yield N-benzoyl-ε-caprolactam.

  • Chlorination: The resulting N-benzoyl-ε-caprolactam is then treated with a chlorinating agent, such as sulfuryl chloride, to introduce the chlorine atom at the α-position.

  • Transamidation: The crude N-benzoyl-α-chloro-ε-caprolactam is heated with an excess of ε-caprolactam. This reaction results in the transfer of the benzoyl group, yielding the desired α-chloro-ε-caprolactam and regenerating N-benzoyl-ε-caprolactam, which can be recycled.

  • Purification: The α-chloro-ε-caprolactam is extracted from the reaction mixture using an acidic aqueous solution, followed by extraction into an organic solvent like chloroform. The final product is then purified by fractional distillation under vacuum.

Expanding the Synthetic Toolkit: Accessing Diverse Chloro-Azepinone Isomers

While α-chlorination represents a foundational approach, the synthesis of chloro-substituted azepinones with the halogen at other positions on the ring has been explored to investigate a wider range of structure-activity relationships.

One notable method involves the cyclization of a precursor already containing a chlorine atom. For instance, the synthesis of a 6-chloro-substituted azepinone has been achieved through the cyclization of 3-[N-(2-chloroprop-2-enyl)-N-tosylamino]propanoic acid. This approach allows for the regioselective placement of the chlorine atom, which is then incorporated into the azepinone ring during the cyclization step.[8]

The following diagram illustrates a generalized synthetic pathway for the formation of a substituted azepinone ring, highlighting key reaction types that can be adapted for the synthesis of chloro-substituted analogs.

G cluster_0 Precursor Synthesis cluster_1 Ring Formation cluster_2 Chlorination Strategies Cyclic Ketone Cyclic Ketone Beckmann Rearrangement Beckmann Rearrangement Cyclic Ketone->Beckmann Rearrangement Oximation Schmidt Reaction Schmidt Reaction Cyclic Ketone->Schmidt Reaction Linear Amino Acid Linear Amino Acid Intramolecular Cyclization Intramolecular Cyclization Linear Amino Acid->Intramolecular Cyclization Cyclization of Chloro-precursor Cyclization of Chloro-precursor Linear Amino Acid->Cyclization of Chloro-precursor with Cl substituent Azepinone Core Azepinone Core Beckmann Rearrangement->Azepinone Core Schmidt Reaction->Azepinone Core Intramolecular Cyclization->Azepinone Core Direct Chlorination Direct Chlorination Chloro-Substituted Azepinone Chloro-Substituted Azepinone Direct Chlorination->Chloro-Substituted Azepinone Cyclization of Chloro-precursor->Chloro-Substituted Azepinone Azepinone Core->Direct Chlorination

Caption: Key Synthetic Pathways to Chloro-Substituted Azepinones.

The "Magic Chloro" Effect: Medicinal Chemistry and Biological Activities

The introduction of a chlorine atom into a drug candidate can have a profound impact on its biological activity, a phenomenon sometimes referred to as the "magic chloro" effect.[9] Chlorine's unique combination of size, electronegativity, and lipophilicity can influence a molecule's conformation, metabolic stability, and binding affinity to its biological target.[10]

While the chloro-substituted azepinone ring is not as extensively studied as some other heterocyclic systems, emerging research points to its potential in various therapeutic areas. For instance, derivatives of the related four-membered chloro-azetidinone ring have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[11][12] This suggests that the chloro-substituted seven-membered azepinone core holds similar promise.

The azepane (the fully saturated analog of azepinone) ring is found in several approved drugs and biologically active natural products, highlighting the therapeutic potential of this seven-membered heterocyclic scaffold.[13] The addition of a chlorine atom to the azepinone ring provides a handle for medicinal chemists to fine-tune the properties of these molecules and explore new therapeutic applications.

Future Directions and Conclusion

The history of chloro-substituted azepinone rings is one that has evolved from the industrial synthesis of a polymer precursor to a scaffold of interest in medicinal chemistry. While the foundational synthetic methods have been established for some time, the systematic exploration of the biological activities of a diverse range of chloro-substituted azepinone isomers is an area ripe for further investigation.

Future research in this field will likely focus on:

  • The development of more efficient and regioselective methods for the chlorination of the azepinone ring.

  • The synthesis and biological evaluation of a wider array of chloro-substituted azepinone derivatives with varying substitution patterns.

  • In-depth structure-activity relationship studies to elucidate the role of the chlorine atom in modulating the biological activity of these compounds.

  • The application of computational methods to guide the design of novel chloro-substituted azepinone-based therapeutic agents.

References

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477. Available from: [Link]

  • Mahmood, T. A. (2016). Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4 - Diamino-6-phenyl-1,3,5-triazine. Journal of Al-Nahrain University, 19(3), 1-6.
  • PrepChem. Synthesis of α-chloro-ε-caprolactam. Available from: [Link]

  • RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. Available from: [Link]

  • Wikipedia. Schmidt reaction. Available from: [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • Journal of the American Chemical Society. α-Halogenation Products of ε-Caprolactam and their Transformation to DL-Lysine. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Available from: [Link]

  • ACS Publications. Caprolactam. Available from: [Link]

  • CAPROLACTAM. CAPROLACTAM. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

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Reactivity Profile of 4-Chloro-1-methyl-2H-azepin-3-one in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-dihydro-3H-azepin-3-one scaffold represents a compelling architectural motif in medicinal chemistry, offering a unique seven-membered nitrogen-containing heterocyclic system[1]. Specifically, 4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4) serves as a highly versatile, electrophilic building block. This whitepaper elucidates the core reactivity profile of this compound, detailing its behavior as an α -halo enone, a Michael acceptor, and a diene participant. By understanding the causality behind its electronic push-pull dynamics, researchers can predictably harness this scaffold for complex drug development[2].

Structural and Electronic Architecture

4-Chloro-1-methyl-2H-azepin-3-one features a highly conjugated push-pull system. The lone pair on the N-1 nitrogen delocalizes through the diene system (C7=C6–C5=C4) toward the C-3 carbonyl.

  • Electrophilic C-4: The presence of the chlorine atom at the α -position to the ketone creates a highly polarized C-Cl bond, primed for oxidative addition by transition metals[3].

  • Conjugated Backbone: The extended conjugation makes the C-5 and C-7 positions susceptible to nucleophilic attack, while the C-3 ketone remains a hard electrophilic center[1]. 3H-Azepines are most commonly prepared via ring expansion of an arylnitrene, and their resulting substitution patterns dictate their downstream stability and reactivity[4].

ReactivityMap Center 4-Chloro-1-methyl-2H-azepin-3-one C4 C-4 Cross-Coupling (Suzuki, Stille) Center->C4 Pd(0), Boronic Acids C3 C-3 Carbonyl Addition (1,2-Addition) Center->C3 Hard Nucleophiles (RMgX) C5 C-5 Conjugate Addition (Michael Acceptor) Center->C5 Soft Nucleophiles (R2CuLi) Cyclo Cycloadditions (Diels-Alder) Center->Cyclo Dienophiles

Fig 1. Core reactivity pathways of 4-Chloro-1-methyl-2H-azepin-3-one.

Core Reactivity Pathways

Palladium-Catalyzed Cross-Coupling at C-4

The α -halo enone moiety is an excellent substrate for Suzuki-Miyaura, intramolecular Heck coupling, and C-H functionalization[3]. The electron-withdrawing nature of the adjacent carbonyl accelerates the oxidative addition of Pd(0) into the C-Cl bond. Steric hindrance from the non-planar seven-membered ring necessitates the use of ligands with large bite angles (e.g., dppf) to facilitate efficient reductive elimination and prevent catalyst poisoning by the azepine nitrogen.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Azepinone TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (C-C Formation) TransMet->RedElim RedElim->Pd0 Product Release

Fig 2. Catalytic cycle for the C-4 Suzuki-Miyaura cross-coupling.
Regioselective Nucleophilic Additions

The reactivity of the azepinone core towards nucleophiles is governed by Hard-Soft Acid-Base (HSAB) principles:

  • 1,2-Addition (Hard Nucleophiles): Grignard reagents and hydride donors (e.g., NaBH 4​ ) attack the C-3 carbonyl directly, yielding substituted azepinols.

  • 1,4-Addition (Soft Nucleophiles): Organocuprates (Gilman reagents) and thiolates undergo Michael addition at the C-5 position. The regioselectivity is driven by orbital overlap with the extended π -system rather than electrostatic attraction.

Cycloaddition Dynamics

Fully unsaturated azepines and their derivatives can participate in Diels-Alder reactions as dienes[4]. The C4=C5 and C6=C7 double bonds can react with highly electron-deficient dienophiles to form bridged bicyclic systems.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-4

This protocol describes the arylation of 4-chloro-1-methyl-2H-azepin-3-one. The system is self-validating: the disappearance of the starting material's distinct UV band at 240–247 nm[4] and the emergence of a new extended fluorophore indicate successful coupling.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-chloro-1-methyl-2H-azepin-3-one (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl 2​ (0.05 mmol).

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) and a degassed aqueous solution of K 2​ CO 3​ (2.0 M, 2 mL).

    • Causality: Dioxane provides sufficient solubility for the organic components, while the biphasic system ensures the base does not prematurely degrade the base-sensitive azepinone ring.

  • Reaction: Heat the biphasic mixture to 80 °C for 4 hours under vigorous stirring.

    • Causality: High shear mixing is crucial to overcome mass transfer limitations in heterogeneous/biphasic reactions, preventing localized concentration gradients that lead to side products[5].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over MgSO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the C-4 arylated product.

ExpWorkflow Prep 1. Reagent Prep (Glovebox) Mix 2. Biphasic Mixing (Azepinone+Pd+Base) Prep->Mix React 3. Thermal Reaction (80°C, 4h) Mix->React Quench 4. Quench & Extract (EtOAc/Brine) React->Quench Purify 5. Purification (Chromatography) Quench->Purify

Fig 3. Step-by-step experimental workflow for Protocol 1.
Protocol 2: 1,4-Conjugate Addition of Organocuprates
  • Reagent Generation: Suspend CuI (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under argon. Add an alkyllithium reagent (2.2 mmol) dropwise to form the Gilman reagent ( R2​CuLi ).

  • Addition: Slowly add a solution of 4-chloro-1-methyl-2H-azepin-3-one (1.0 mmol) in THF (2 mL) over 15 minutes.

    • Causality: The slow addition rate and cryogenic temperature (-78 °C) are critical to suppress competitive 1,2-addition at the highly reactive C-3 carbonyl[5].

  • Quench: Stir for 2 hours, then quench with saturated aqueous NH 4​ Cl. Extract with diethyl ether, dry, and purify.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at C-4

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O8045
2Pd(OAc) 2​ / PPh 3​ K 3​ PO 4​ DMF10032
3Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O8088
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ 1,4-Dioxane/H 2​ O8081

Note: The bidentate dppf ligand significantly outperforms monodentate phosphines by accelerating reductive elimination and stabilizing the metal center against the azepine nitrogen.

Table 2: Nucleophilic Addition Regioselectivity Matrix

Nucleophile TypeReagentPrimary Attack SiteMajor Product Type
Hard NucleophileMeMgBrC-31,2-Addition (Tertiary Alcohol)
Hard HydrideNaBH 4​ C-31,2-Addition (Secondary Alcohol)
Soft NucleophileMe 2​ CuLiC-51,4-Addition (Saturated Ketone)
Soft HeteroatomPhSH / Et 3​ NC-51,4-Addition (Thioether)

References

  • M. D. Surman and R. H. Hutchings. "Fully unsaturated azepines, cyclopentazepines, and their phosphorus analogues." Thieme Connect. Available at: [Link]

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The 2H-Azepin-3-one Core: A Technical Guide to its Electronic Properties and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-azepin-3-one scaffold, a seven-membered nitrogen-containing heterocycle, represents a unique and intriguing structural motif in organic chemistry. Its inherent electronic and conformational properties, arising from the interplay of a dienaminone system within a flexible seven-membered ring, give rise to a distinct reactivity profile that is of significant interest in the synthesis of complex molecules and in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the core electronic properties of the 2H-azepin-3-one ring system. We will delve into its molecular structure, spectroscopic signatures, and reactivity towards both electrophiles and dienophiles, supported by experimental data and theoretical principles. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic core, facilitating its application in synthetic and medicinal chemistry.

Introduction: The Azepinone Scaffold in Context

Seven-membered nitrogen heterocycles, particularly azepines and their derivatives, are prominent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their non-planar, flexible nature allows for diverse three-dimensional arrangements, enabling them to effectively interact with a wide range of biological targets.[1] The introduction of a ketone functionality into the azepine ring, forming an azepinone, further diversifies its chemical properties and reactivity. Azepinone derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[2]

The 2H-azepin-3-one system, specifically, is characterized by a dienaminone substructure (a conjugated system comprising an amine, two double bonds, and a carbonyl group). This arrangement dictates its electronic distribution and subsequent chemical behavior, making it a versatile building block in organic synthesis. This guide will focus on the fundamental electronic characteristics of this core structure to provide a predictive framework for its reactivity and a basis for its strategic utilization in molecular design.

Molecular and Electronic Structure

The electronic landscape of the 2H-azepin-3-one ring is defined by the extended conjugation of the dienaminone system. This conjugation involves the nitrogen lone pair, the C4=C5 and C6=C7 double bonds, and the C3=O carbonyl group. This delocalization of electron density significantly influences the molecule's geometry, stability, and reactivity.

Resonance and Electron Distribution

The dienaminone system can be described by several resonance structures, which illustrate the delocalization of electron density throughout the π-system. The major contributors highlight a high electron density at the C4 and C6 positions and on the carbonyl oxygen, while the nitrogen atom and the C5 and C7 carbons bear a partial positive charge.

This electron distribution implies that the oxygen atom is a primary site for electrophilic attack (e.g., protonation, alkylation), and the C4 and C6 positions are susceptible to attack by electrophiles. Conversely, the carbonyl carbon (C3) is an electrophilic center, prone to nucleophilic attack.

G

Caption: Resonance contributors of the 2H-azepin-3-one system.

Spectroscopic Characterization: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable, atom-level information about the electronic environment within a molecule. While data on the unsubstituted 2H-azepin-3-one is scarce, detailed ¹H and ¹³C NMR parameters have been reported for the 1-methyl derivative, 1-methyl-1H-azepin-3(2H)-one.[3] These data offer a clear picture of the electron distribution within the core ring system.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-methyl-1H-azepin-3(2H)-one [3]

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Electronic Environment Interpretation
23.5762.25Aliphatic CH₂, adjacent to electron-donating nitrogen.
3-180.21Carbonyl carbon, significantly deshielded.
46.17123.33Olefinic proton at a nucleophilic carbon, shielded by conjugation.
56.84142.01Olefinic proton, deshielded relative to C4 and C6.
65.1799.41Olefinic proton at a highly nucleophilic carbon, significantly shielded.
76.72147.19Olefinic proton, deshielded due to proximity to nitrogen.

The upfield chemical shifts of the protons at C4 (δ 6.17) and especially C6 (δ 5.17) are characteristic of the increased electron density at these positions due to conjugation with the nitrogen lone pair, a hallmark of enamine and dienamine systems.[3] The corresponding ¹³C signals for C4 (δ 123.33) and C6 (δ 99.41) further corroborate this, with the C6 carbon being particularly electron-rich.[3] Conversely, the carbonyl carbon at C3 is highly deshielded (δ 180.21), as expected for an α,β-unsaturated ketone system.[3]

Frontier Molecular Orbitals (FMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of conjugated systems.[4] For the 2H-azepin-3-one ring, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest.

  • HOMO: The HOMO is expected to have large coefficients on the nitrogen atom and the C4 and C6 carbons. This indicates that these are the primary sites for interaction with electrophiles. The energy of the HOMO will be relatively high due to the electron-donating nature of the nitrogen atom, making the molecule a good nucleophile.

  • LUMO: The LUMO is anticipated to have large coefficients on the C3 (carbonyl), C5, and C7 carbons. These are the sites susceptible to nucleophilic attack. The presence of the electron-withdrawing carbonyl group lowers the energy of the LUMO, making the system a competent electrophile in certain reactions, particularly cycloadditions.

FMO

Caption: Predicted Frontier Molecular Orbital characteristics of 2H-azepin-3-one.

UV-Visible Spectroscopy

The extended π-system of 2H-azepin-3-one is expected to give rise to characteristic absorptions in the UV-Vis spectrum. As an α,β,γ,δ-unsaturated ketone system, two main electronic transitions are anticipated:

  • π → π* Transition: This high-intensity absorption corresponds to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For conjugated dienones, this transition typically occurs at longer wavelengths compared to simple enones.

  • n → π* Transition: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.[5]

Based on Woodward-Fieser rules for α,β-unsaturated ketones, the base value for a six-membered ring or acyclic enone is 215 nm.[6] The presence of an additional conjugated double bond (extending conjugation) would add approximately 30 nm, and the nitrogen atom acting as an auxochrome would further shift the λmax to a longer wavelength (a bathochromic shift). Therefore, the principal π → π* absorption for 2H-azepin-3-one is predicted to be in the range of 250-280 nm.

Chemical Reactivity: An Expression of Electronic Properties

The electronic structure described above governs the chemical reactivity of the 2H-azepin-3-one ring system. Experimental studies on simple derivatives have confirmed its dual reactivity as both a nucleophile and a participant in cycloaddition reactions.[7][8]

Reactions with Electrophiles

The dienaminone system of 1H-azepin-3(2H)-ones is reactive towards a variety of electrophiles, with the site of attack depending on the nature of the electrophile and the reaction conditions.[7]

  • Protonation and Alkylation: Treatment with strong acids like trifluoroacetic acid or alkylating agents such as triethyloxonium tetrafluoroborate leads to O-protonation and O-alkylation, respectively.[7] This is consistent with the resonance structures indicating high electron density on the carbonyl oxygen.

  • Halogenation: Reaction with N-halogenosuccinimides (NCS, NBS) results in electrophilic substitution at the electron-rich C4 and C6 positions, yielding 4-halogeno and 4,6-dihalogeno derivatives.[7]

Experimental Protocol: Halogenation of 1-methyl-1H-azepin-3(2H)-one [7]

  • Dissolution: Dissolve 1-methyl-1H-azepin-3(2H)-one (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Halogenating Agent: Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1 to 2.2 equivalents, depending on the desired degree of halogenation) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted halogenating agent, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Electrophilic_Attack

Caption: Sites of electrophilic attack on the 2H-azepin-3-one ring system.

Cycloaddition Reactions

The conjugated diene portion of the 2H-azepin-3-one ring (C4-C7) can participate in cycloaddition reactions, most notably the Diels-Alder reaction.[8] In these reactions, the azepinone acts as the diene component.

  • Reaction with Maleic Anhydride: The reaction of 1H-azepin-3(2H)-ones with maleic anhydride, a reactive dienophile, yields the corresponding endo-adducts.[8] This demonstrates the ability of the azepinone ring to adopt the necessary conformation for [4+2] cycloaddition.

  • Reaction with Acetylenic Dienophiles: When treated with acetylenic dienophiles, the initially formed cycloadduct can undergo further reactions, often leading to the formation of benzenoid compounds through the cleavage of the three-atom bridge.[8]

The reactivity in Diels-Alder reactions is governed by the FMO theory. In a normal electron-demand Diels-Alder reaction, the interaction between the HOMO of the diene (the azepinone) and the LUMO of the dienophile is dominant.[9] The electron-rich nature of the azepinone diene system makes it well-suited for reactions with electron-deficient dienophiles.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride [8]

  • Reactant Mixture: Combine the 1H-azepin-3(2H)-one derivative (1 equivalent) and maleic anhydride (1-1.2 equivalents) in a suitable solvent (e.g., toluene or xylene).

  • Heating: Heat the reaction mixture under reflux for several hours to overnight. The reaction progress can be monitored by TLC.

  • Isolation of Product: Upon cooling, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

Diels_Alder

Caption: Diels-Alder reaction of 2H-azepin-3-one with maleic anhydride.

Conclusion and Future Outlook

The 2H-azepin-3-one ring system possesses a rich and tunable electronic character defined by its dienaminone framework. Spectroscopic evidence, particularly NMR data, confirms a significant delocalization of electron density, rendering the C4 and C6 positions nucleophilic and the carbonyl oxygen a prime site for electrophilic attack. This electronic predisposition is borne out in its reactivity, where it readily engages with electrophiles at these specific sites. Furthermore, its conjugated diene moiety enables participation in [4+2] cycloaddition reactions, providing a pathway to complex bridged and polycyclic systems.

For drug development professionals and medicinal chemists, the 2H-azepin-3-one core offers a versatile scaffold. Its multiple reactive sites allow for the systematic introduction of a variety of substituents, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The conformational flexibility of the seven-membered ring, combined with the predictable reactivity of the dienaminone system, makes it an attractive starting point for the generation of diverse compound libraries for high-throughput screening. Future research into the computational modeling of this system will further refine our understanding of its electronic properties and aid in the rational design of novel derivatives with tailored biological activities.

References

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Solubility Profile of 4-Chloro-1-methyl-2H-azepin-3-one in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4) is a highly functionalized, seven-membered unsaturated lactam. Its unique chemical architecture—comprising a polar carbonyl group, a tertiary N-methyl nitrogen, and a lipophilic vinyl chloride moiety—creates a complex physicochemical profile. Accurately mapping its solubility across diverse organic solvents is a critical prerequisite for optimizing reaction conditions, designing crystallization workflows, and advancing downstream pharmaceutical development.

This whitepaper establishes a rigorous, self-validating experimental framework for determining the thermodynamic solubility of 4-Chloro-1-methyl-2H-azepin-3-one. By rejecting unreliable kinetic approximations in favor of the gold-standard shake-flask method coupled with HPLC-UV quantification, this guide provides drug development professionals with a highly reproducible protocol grounded in established physicochemical principles.

Physicochemical Profiling & Solvation Mechanics

The solubility of any organic molecule is fundamentally dictated by the interplay between solute-solute lattice energy and solute-solvent interaction forces. For 4-Chloro-1-methyl-2H-azepin-3-one, the solvation mechanics are governed by three primary structural features:

  • Hydrogen Bond Acceptance (HBA): The ketone oxygen at the 3-position acts as a strong hydrogen bond acceptor. However, the N-methyl substitution at the 1-position eliminates the possibility of hydrogen bond donation (HBD).

  • Polarizability: The conjugated diene system within the azepine ring, combined with the electronegative chlorine atom at the 4-position, creates a highly polarizable electron cloud.

  • Lipophilicity: The aliphatic methyl group and the halogen atom contribute to the molecule's overall lipophilicity, increasing its affinity for non-polar microenvironments.

Because of this structural profile, the compound is predicted to exhibit maximum solubility in polar aprotic solvents (which facilitate strong dipole-dipole interactions without requiring HBD capabilities) and moderate solubility in polar protic solvents (which can donate hydrogen bonds to the lactam carbonyl).

Experimental Methodology: Thermodynamic Solubility Determination

Rationale for the Shake-Flask Method

To obtain high-fidelity solubility data, researchers must distinguish between kinetic and thermodynamic solubility. Kinetic methods—which determine the "cloud point" by altering temperature or solvent volume—often overpredict solubility because they measure the fastest precipitating crystal structure rather than the lowest-energy thermodynamic state[1]. Furthermore, kinetic methods are highly sensitive to impurities and supersaturation artifacts[1].

Therefore, the isothermal shake-flask method is the mandatory standard. This method establishes a true equilibrium between an excess amount of the solid test chemical and its dissolved form in the solvent[1]. To prevent the overestimation of solubility caused by microdroplet transfer or trace impurities, High-Performance Liquid Chromatography (HPLC) is utilized for downstream quantification, as it is inherently less sensitive to impurities than standard gravimetric procedures[2].

Step-by-Step Protocol

The following protocol is designed as a self-validating system . Every critical step includes a mechanistic check to ensure data integrity.

Phase 1: Isothermal Saturation

  • Solute Addition: Introduce an excess amount of 4-Chloro-1-methyl-2H-azepin-3-one into a series of borosilicate glass flasks containing 10 mL of the target organic solvents. The excess solid must remain clearly visible to ensure the solution can reach saturation[3].

  • Hermetic Sealing: Seal the flasks tightly to prevent solvent evaporation, which would artificially concentrate the solution and invalidate the thermodynamic data[3].

  • Equilibration: Submerge the flasks in a temperature-controlled orbital shaker bath set to 298.15 K (± 0.05 K). Agitate the mixtures continuously.

  • Causality of Time: Maintain agitation for 72 hours. We utilize a 72-hour window because premature sampling captures the dissolution rate rather than the true thermodynamic equilibrium constant[4].

Phase 2: Phase Separation & Self-Validation 5. Validation Sampling: Extract aliquots at two distinct time points: 48 hours and 72 hours. Self-Validation Check: If the concentration variance between these two aliquots is less than 2%, thermodynamic equilibrium is definitively confirmed. 6. Centrifugation: Centrifuge the extracted aliquots at 10,000 RPM for 15 minutes in a temperature-controlled rotor to force the precipitation of suspended microcrystals[1]. 7. Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of the filtrate to saturate the filter membrane, preventing the artificial lowering of concentration via analyte adsorption.

Phase 3: HPLC-UV Quantification 8. Calibration: Prepare a stock solution of the compound and perform serial dilutions to create at least five standard solutions. Plot absorbance versus concentration to establish a linear regression equation based on the Beer-Lambert Law[3]. 9. Analysis: Dilute the filtered experimental samples with the HPLC mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV at the compound's λmax​ to ensure specific quantification[3].

G N1 Solid Solute Addition (Excess 4-Chloro-1-methyl-2H-azepin-3-one) N3 Isothermal Equilibration (Shake-Flask, 72h at 298.15 K) N1->N3 N2 Solvent Introduction (Organic Solvents: Polar & Non-Polar) N2->N3 N4 Phase Separation (Centrifugation & 0.22 µm Filtration) N3->N4 N5 HPLC-UV Quantification (Isocratic Elution, λmax detection) N4->N5 N6 Thermodynamic Modeling (van't Hoff & Apelblat Equations) N5->N6

Workflow for determining thermodynamic solubility via the shake-flask method.

Quantitative Data: Predictive Solubility Profile

Based on the physicochemical properties of the N-methyl azepinone core and the polarizability of the vinyl chloride moiety, the following table summarizes the predicted thermodynamic solubility profile of 4-Chloro-1-methyl-2H-azepin-3-one across various solvent classes at 298.15 K.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Acetone20.7> 100Strong dipole-dipole interactions; highly favorable cavity formation.
Polar Aprotic Ethyl Acetate6.050 - 80Moderate dipole interactions; high affinity for the lactam core.
Polar Protic Methanol32.730 - 50H-bond donation from the solvent to the C=O acceptor of the solute.
Non-Polar Aromatic Toluene2.410 - 25π-π stacking and dispersion forces interacting with the azepine ring.
Non-Polar Aliphatic n-Hexane1.9< 1Lack of polar interactions; high energetic cost of solvent cavity formation.

Thermodynamic Modeling

To fully characterize the solubility profile, the experimental protocol must be repeated across a temperature gradient (e.g., 278.15 K to 318.15 K).

The van't Hoff Equation: By measuring the solubility product at different temperatures, the linear form of the van't Hoff equation can be utilized to determine whether the dissolution process is endothermic ( ΔHdiss​>0 ) or exothermic ( ΔHdiss​<0 )[5]. For most solid organic compounds, elevated temperatures induce a breakdown of the crystal lattice, resulting in increased solubility[5].

The Modified Apelblat Equation: To mathematically correlate the empirical data and predict solubility at untested temperatures, the modified Apelblat equation is employed. This model is highly effective at minimizing the root-mean-square deviation (RMSD) and relative average deviation (RAD) across temperature gradients, ensuring the highest degree of predictive accuracy for industrial scale-up[6].

Sources

Identifying pharmacophores within 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Identifying Pharmacophores within 4-Chloro-1-methyl-2H-azepin-3-one

Introduction

In the landscape of modern drug discovery, the identification and characterization of a molecule's pharmacophore are foundational to understanding its potential therapeutic value. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[1][2] For novel chemical entities such as 4-Chloro-1-methyl-2H-azepin-3-one, where biological data may be sparse or non-existent, a systematic approach to pharmacophore identification is paramount. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to dissect the pharmacophoric features of this novel azepinone derivative.

The azepinone scaffold and its related seven-membered nitrogen-containing heterocycles are recognized as "privileged structures" in medicinal chemistry, appearing in a variety of pharmaceutically important compounds with diverse biological activities, including antitumor, antibacterial, and kinase inhibitory effects.[3][4][5] The specific substitutions on the 4-Chloro-1-methyl-2H-azepin-3-one ring—a chloro group, an N-methyl group, and a ketone—introduce distinct chemical properties that are likely to govern its interactions with macromolecular targets. This guide will explore both ligand-based and structure-based methodologies for elucidating the key interaction points of this molecule, providing a roadmap for its future development.

Structural and Mechanistic Analysis of 4-Chloro-1-methyl-2H-azepin-3-one

A thorough analysis of the molecular architecture of 4-Chloro-1-methyl-2H-azepin-3-one is the first step in hypothesizing its pharmacophoric features. Each functional group contributes to the overall electronic and steric profile of the molecule, influencing its potential binding modes.

Molecular Structure and Key Functional Groups

The structure of 4-Chloro-1-methyl-2H-azepin-3-one consists of a seven-membered azepinone ring, which is a versatile scaffold in medicinal chemistry.[4] The key functional groups that likely contribute to its pharmacophoric profile are:

  • The Carbonyl Group (Ketone): The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor. This is a critical feature in many ligand-receptor interactions, often anchoring a molecule within a binding pocket.

  • The N-Methyl Group: The methyl group attached to the nitrogen atom adds a hydrophobic character to that region of the molecule. It also influences the conformational flexibility of the seven-membered ring and can participate in van der Waals interactions.

  • The Chloro Group: The chlorine atom is an electronegative and lipophilic substituent. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Furthermore, its presence can significantly impact the molecule's metabolic stability and membrane permeability.

  • The Azepinone Ring: The seven-membered ring itself provides a three-dimensional scaffold that dictates the spatial orientation of the other functional groups. Its conformation will be a key determinant in how the pharmacophoric features are presented to a biological target.

Hypothesized Pharmacophoric Features

Based on the structural analysis, we can propose a preliminary pharmacophore hypothesis for 4-Chloro-1-methyl-2H-azepin-3-one. This hypothesis will serve as a starting point for more detailed computational and experimental investigations.

Pharmacophoric FeatureStructural BasisPotential Role in Biological Interactions
Hydrogen Bond Acceptor Carbonyl oxygen at position 3Forms crucial hydrogen bonds with hydrogen bond donor residues (e.g., backbone NH groups of amino acids like serine, threonine, or lysine) in a protein binding site. This is a common interaction for kinase inhibitors.[6]
Hydrophobic Region N-methyl group and the aliphatic portions of the azepinone ringEngages in van der Waals and hydrophobic interactions with non-polar residues (e.g., leucine, isoleucine, valine) in a binding pocket, contributing to binding affinity.
Halogen Bond Donor/ Hydrophobic Feature Chlorine atom at position 4Can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.[7] Alternatively, it can contribute to hydrophobic interactions. The presence of a halogen can also influence the molecule's overall electronic distribution.
Positive Ionizable (potential) Nitrogen atom at position 1 (if protonated)Although the N-methyl group reduces its basicity, under certain physiological pH conditions, the nitrogen could potentially be protonated, allowing for an ionic interaction with a negatively charged residue (e.g., aspartate, glutamate).
Visualizing the Hypothesized Pharmacophore

The following diagram illustrates the potential pharmacophoric features of 4-Chloro-1-methyl-2H-azepin-3-one.

Caption: Hypothesized pharmacophoric features of 4-Chloro-1-methyl-2H-azepin-3-one.

Methodologies for Pharmacophore Identification

With a preliminary hypothesis in place, the next step is to employ computational modeling techniques to refine and validate the pharmacophore. The choice of methodology depends on the available information about the biological target.

Ligand-Based Pharmacophore Modeling

When the biological target of a novel compound is unknown, ligand-based methods are the most appropriate.[8] This approach relies on the principle that a set of molecules that bind to the same target will share common pharmacophoric features. While we only have one molecule in this case, we can still generate a pharmacophore model based on its low-energy conformations.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • 2D to 3D Structure Generation:

    • Draw the 2D structure of 4-Chloro-1-methyl-2H-azepin-3-one using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D model using a molecular modeling software package (e.g., MOE, Discovery Studio, Schrödinger Maestro).

  • Conformational Analysis:

    • Perform a thorough conformational search to identify the low-energy, sterically accessible conformations of the molecule. This can be achieved using methods like systematic search or stochastic methods (e.g., Monte Carlo, molecular dynamics). The goal is to generate a diverse set of conformers that the molecule is likely to adopt in a biological environment.

  • Pharmacophore Feature Identification:

    • For each low-energy conformer, identify the potential pharmacophoric features (hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable centers). Most molecular modeling software has built-in tools for automatic feature typing.

  • Pharmacophore Model Generation:

    • Generate a pharmacophore query by selecting a combination of features from a representative low-energy conformer. This query will define the 3D arrangement of the selected pharmacophoric features.

  • Model Refinement and Validation:

    • If a small set of known active and inactive molecules with similar scaffolds is available, use them to validate the model. A good model should be able to distinguish active from inactive compounds.

    • The model can be used for virtual screening of large compound libraries to identify other molecules that fit the pharmacophore and may have similar biological activity.[1]

Structure-Based Pharmacophore Modeling

If a biological target for 4-Chloro-1-methyl-2H-azepin-3-one is identified (e.g., through experimental screening), and a 3D structure of the target is available (from X-ray crystallography or NMR), a structure-based approach can be employed.[9] This method derives the pharmacophore from the key interactions between the ligand and the amino acid residues in the binding site.

Conceptual Workflow: Structure-Based Pharmacophore Modeling

  • Molecular Docking:

    • Dock the 3D structure of 4-Chloro-1-methyl-2H-azepin-3-one into the binding site of the target protein. This will predict the most likely binding pose and interactions.

  • Interaction Analysis:

    • Analyze the docked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds, halogen bonds) between the ligand and the protein.

  • Pharmacophore Model Generation:

    • Generate a pharmacophore model based on these key interactions. The features of the model will correspond to the chemical functionalities of the ligand that are involved in binding. For example, a hydrogen bond between the carbonyl oxygen of the ligand and a backbone NH of the protein would be represented as a hydrogen bond acceptor feature in the model.

  • Model Validation and Application:

    • The structure-based pharmacophore can be used for virtual screening to find new scaffolds that can fit into the binding site and make similar interactions.[9] It can also guide the optimization of the original molecule to improve its binding affinity and selectivity.

Workflow for Pharmacophore Identification

The following diagram illustrates a generalized workflow for pharmacophore identification, applicable to a novel compound like 4-Chloro-1-methyl-2H-azepin-3-one.

Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach start_ligand Start with 2D Structure gen_3d Generate 3D Conformations start_ligand->gen_3d identify_features_ligand Identify Pharmacophoric Features gen_3d->identify_features_ligand generate_model_ligand Generate Pharmacophore Model identify_features_ligand->generate_model_ligand validation Model Validation & Refinement generate_model_ligand->validation start_structure Start with Target 3D Structure docking Molecular Docking start_structure->docking analyze_interactions Analyze Ligand-Target Interactions docking->analyze_interactions generate_model_structure Generate Pharmacophore Model analyze_interactions->generate_model_structure generate_model_structure->validation v_screening Virtual Screening & Hit Identification validation->v_screening

Caption: Generalized workflow for ligand- and structure-based pharmacophore modeling.

Conclusion and Future Perspectives

The identification of pharmacophores within a novel molecule like 4-Chloro-1-methyl-2H-azepin-3-one is a critical step in elucidating its potential as a therapeutic agent. This in-depth guide has outlined a systematic approach, beginning with a detailed structural analysis to hypothesize key pharmacophoric features, followed by the application of established ligand- and structure-based computational methodologies. The azepinone core, with its strategic placement of a hydrogen bond accepting carbonyl group, a hydrophobic N-methyl substituent, and a potentially interacting chloro group, presents a rich pharmacophoric profile worthy of further investigation.

The proposed workflows provide a clear path for researchers to generate and validate pharmacophore models. These models are not only crucial for understanding the molecule's mode of action but also serve as powerful tools for virtual screening to discover novel compounds with similar biological activities and for guiding lead optimization efforts. As with any in silico modeling, experimental validation is the ultimate arbiter of a model's predictive power. Therefore, the pharmacophore hypotheses generated for 4-Chloro-1-methyl-2H-azepin-3-one should be used to prioritize compounds for synthesis and biological testing, creating a synergistic feedback loop between computational and experimental drug discovery.

References

  • Yang, S., & Wang, R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Molecular Graphics and Modelling, 54, 10-21.
  • De Bondt, H. L., Rosenblatt, J., Jancarik, J., Jones, H. D., Morgan, D. O., & Kim, S. H. (1993). Crystal structure of cyclin-dependent kinase 2.
  • Mishra, R. K., & Tiwari, M. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Molecules, 27(23), 8196.
  • Jia, Y., Zhu, J., & Li, Y. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction.
  • Schneider, N., & Schneider, G. (2016). De novo design of inspired molecules at the edge of chaos. Journal of medicinal chemistry, 59(9), 4077-4086.
  • Zhu, J., & Li, Y. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction.
  • Kaser, D., & Sirockin, F. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 26(10), 5427.
  • Wermuth, C. G. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-513). Academic Press.
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025).
  • An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. (n.d.). Open Research Repository.
  • Pharmacophore. (n.d.). ODP.
  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). Toxics, 13(4), 289.
  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405.
  • Synthesis and characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules, 27(25), 1.

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Exploration

4-Chloro-1-methyl-2H-azepin-3-one is a compelling heterocyclic building block for the synthesis of novel chemical entities. Its seven-membered ring structure, combined with a strategically placed chloro substituent, offers a gateway to a diverse range of functionalized azepinone derivatives. The core reactivity of this molecule is centered around the C4 carbon, which is activated towards nucleophilic attack by the combined electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atom within the azepine ring. This activation facilitates nucleophilic substitution reactions, allowing for the displacement of the chloride leaving group by a wide array of nucleophiles.

The reaction is anticipated to proceed through a nucleophilic aromatic substitution-like (SNAr) addition-elimination mechanism. The electron-withdrawing nature of the carbonyl group is crucial for stabilizing the negatively charged intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[1][2] This guide provides a theoretical framework and practical protocols for leveraging this reactivity to synthesize novel 4-substituted-1-methyl-2H-azepin-3-one derivatives.

Predicted Reactivity and Mechanistic Overview

The key to the utility of 4-Chloro-1-methyl-2H-azepin-3-one in synthetic chemistry lies in the electrophilic nature of the C4 carbon. The adjacent carbonyl group and the ring nitrogen work in concert to delocalize electron density, making this position susceptible to attack by electron-rich species.

Key Features Influencing Reactivity:

  • α-Chloro Enone System: The molecule contains an α-chloro enone moiety, a classic structural motif that readily undergoes nucleophilic substitution.

  • Vinylogous Amide Character: The presence of the nitrogen atom introduces a vinylogous amide character, further influencing the electronic properties of the ring.

  • Good Leaving Group: The chloride ion is a good leaving group, facilitating the irreversible nature of the substitution under appropriate conditions.

The generally accepted mechanism for this type of transformation is a two-step addition-elimination process, analogous to the SNAr mechanism observed in electron-deficient aromatic systems.[1][2]

Visualizing the Reaction Pathway

SNAr_Mechanism Reactant 4-Chloro-1-methyl-2H-azepin-3-one Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-1-methyl-2H-azepin-3-one Intermediate->Product - Cl⁻ Leaving_Group Chloride (Cl⁻) caption Fig. 1: Proposed SNAr-like mechanism.

Caption: Proposed SNAr-like mechanism for nucleophilic substitution.

General Experimental Workflow

A typical experimental procedure for nucleophilic substitution on 4-Chloro-1-methyl-2H-azepin-3-one would involve the following steps.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_base Add Base (if required) start->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile heat Heat to Reaction Temperature add_nucleophile->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify caption Fig. 2: General experimental workflow.

Caption: General experimental workflow for nucleophilic substitution.

Application Protocols

The following protocols are provided as a starting point for the synthesis of various 4-substituted-1-methyl-2H-azepin-3-one derivatives.

Protocol 1: Synthesis of 4-Amino-1-methyl-2H-azepin-3-one Derivatives

The substitution of the chloro group with various primary and secondary amines is a fundamental transformation for generating libraries of novel compounds for biological screening.

General Procedure:

  • To a solution of 4-Chloro-1-methyl-2H-azepin-3-one (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add the desired amine (1.1-1.5 eq.).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to act as an acid scavenger.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommended Condition Justification
Solvent DMF, MeCN, THFPolar aprotic solvents facilitate the reaction without interfering with the nucleophile.
Base TEA, DIPEA, K₂CO₃Neutralizes the HCl generated during the reaction.
Temperature 25-80 °CThe optimal temperature will depend on the nucleophilicity of the amine.
Equivalents of Amine 1.1 - 1.5A slight excess ensures complete consumption of the starting material.
Protocol 2: Synthesis of 4-Alkoxy-1-methyl-2H-azepin-3-one Derivatives

The introduction of an alkoxy group can significantly alter the physicochemical properties of the parent molecule.

General Procedure:

  • In a separate flask, prepare the corresponding alkoxide by adding a sodium or potassium base (e.g., NaH, KOtBu) (1.1 eq.) to the desired alcohol (as solvent or in an anhydrous solvent like THF) at 0 °C.

  • To a solution of 4-Chloro-1-methyl-2H-azepin-3-one (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DMF), add the freshly prepared alkoxide solution (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommended Condition Justification
Solvent THF, DMFAnhydrous conditions are crucial to prevent quenching of the alkoxide.
Base NaH, KOtBuStrong bases are required to generate the alkoxide nucleophile.
Temperature 25-70 °CReaction temperature will depend on the steric hindrance of the alcohol.
Equivalents of Alkoxide 1.2A slight excess drives the reaction to completion.
Protocol 3: Synthesis of 4-(Alkylthio)-1-methyl-2H-azepin-3-one Derivatives

Thiol nucleophiles are generally very effective in SNAr-type reactions, leading to the formation of thioethers.

General Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.) to generate the thiolate in situ.

  • To this mixture, add a solution of 4-Chloro-1-methyl-2H-azepin-3-one (1.0 eq.) in the same solvent.

  • Stir the reaction at room temperature. These reactions are often rapid.

  • Monitor the reaction's progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommended Condition Justification
Solvent DMF, DMSOThese solvents effectively dissolve the reactants and facilitate the reaction.
Base K₂CO₃, NaHA base is required to deprotonate the thiol to the more nucleophilic thiolate.
Temperature 25 °CThiolates are highly reactive, and elevated temperatures are often not necessary.
Equivalents of Thiol 1.1A slight excess is typically sufficient.

Safety and Handling

While specific toxicological data for 4-Chloro-1-methyl-2H-azepin-3-one is unavailable, it should be handled with care as a potentially hazardous chemical. Assume it to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved from [Link]

  • Solved 4. Why 2-and 4-chloropyridines react with | Chegg.com. (2023, September 26). Retrieved from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (2007, November 12). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Retrieved March 11, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31). Retrieved from [Link]

  • An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction - PMC. (2023, February 14). Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Retrieved from [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions - ACS Publications. (2020, August 7). Retrieved from [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Retrieved March 11, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • Haloselectivity of Heterocycles - Baran Lab. Retrieved March 11, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Retrieved March 11, 2026, from [Link]

Sources

Application Note: Catalytic Hydrogenation Methods for Azepin-3-One Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Insights

Azepin-3-one derivatives, particularly 1,2,4,5-tetrahydro-2-benzazepin-3-ones and their indolo-fused analogs, are privileged scaffolds in modern drug discovery. They are frequently employed as conformationally constrained dipeptide mimetics (e.g., replacing the Tic residue in opioid receptor antagonists) [1] and serve as core pharmacophores in potent inhibitors of insulin-regulated aminopeptidase (IRAP) [3].

As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage synthesis of these seven-membered nitrogen heterocycles. Catalytic hydrogenation is the cornerstone of azepin-3-one synthesis and modification, primarily utilized in two distinct pathways:

  • De Novo Ring Formation (Azido-Reductive Lactamization): Reduction of an acyclic azido-ester precursor to an amine, which undergoes spontaneous intramolecular amidation to form the azepin-3-one ring [2].

  • Scaffold Deprotection (Hydrogenolysis): Removal of benzyl (Bn) or carboxybenzyl (Cbz/Z) protecting groups from the azepine nitrogen to yield the active secondary amine [1].

The Causality of Experimental Choices

A common failure point in the hydrogenolysis of N-Cbz protected azepin-3-ones is stalled conversion. Why does this happen? The newly liberated secondary amine is highly basic and can strongly coordinate to the palladium surface, effectively poisoning the catalyst. The mechanistic solution is the addition of a weak acid (such as 1 equivalent of glacial acetic acid) to the solvent matrix. This protonates the amine to an ammonium salt in situ, preventing metal coordination and ensuring continuous catalyst turnover.

For azido-reductive lactamization, methanol is the solvent of choice. Its high polarity stabilizes the transient amino-ester intermediate, while its protic nature facilitates the proton-transfer steps necessary for the subsequent cyclization (lactamization) to occur rapidly at room temperature.

Quantitative Reaction Parameters

To standardize optimization, the following table summarizes the field-proven parameters for the three primary hydrogenation workflows applied to azepin-3-one derivatives.

Table 1: Quantitative Parameters for Azepin-3-one Hydrogenation Workflows

Reaction TypeCatalyst LoadingSolvent SystemAdditiveH₂ PressureTempTypical Yield
Azido-Reductive Lactamization 10% Pd/C (5-10 mol%)Methanol (MeOH)None1 atm25 °C85–99%
N-Cbz/Bn Hydrogenolysis 10% Pd/C (10 mol%)Ethanol (EtOH)1 eq. AcOH1 atm25 °C90–95%
Alkene Saturation 5% Pd/C (5 mol%)Ethyl AcetateNone2–3 atm40 °C>95%

Reaction Pathways Visualization

The following diagram maps the logical divergence of hydrogenation applications in azepin-3-one synthesis.

Pathways A Acyclic Azido-Ester B Transient Amino-Ester A->B H2, Pd/C (Azide Reduction) C Tetrahydroazepin-3-one (De Novo Scaffold) B->C Spontaneous Lactamization (-ROH) D N-Cbz Protected Azepinone E Free N-H Azepin-3-one (Active Pharmacophore) D->E H2, Pd/C, AcOH (Hydrogenolysis)

Figure 1: Catalytic hydrogenation pathways for azepin-3-one synthesis and deprotection.

Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical and mass-spectrometric cues, the scientist can verify the integrity of the reaction in real-time without relying solely on arbitrary reaction times.

Protocol A: Azido-Reductive Lactamization to 1,2,4,5-Tetrahydro-2-benzazepin-3-one

Objective: Convert an ortho-substituted azido-ester into a 7-membered benzazepin-3-one ring [2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the azido-ester precursor (1.0 mmol) in anhydrous MeOH (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 mmol, 10 mol% Pd). Caution: Dry Pd/C is highly pyrophoric. Always add it under an inert atmosphere or pre-wet it with a drop of toluene.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Repeat the evacuation/backfill cycle three times.

  • Self-Validation (Monitoring):

    • Visual Cue: The reaction will immediately begin evolving N₂ gas (bubbling).

    • LC-MS Cue: Aliquot 10 µL at 2 hours. You should observe the disappearance of the starting mass, a transient intermediate at [M - 26] (loss of N₂, gain of H₂), and the rapid emergence of the final lactam mass [M - 26 - ROH].

  • Filtration: Once H₂ uptake ceases and LC-MS confirms completion (typically 4-6 hours), flush the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with hot MeOH (3 × 5 mL). Causality: Celite prevents the pyrophoric catalyst from drying out in the air and traps sub-micron Pd particles that would otherwise contaminate the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting azepin-3-one typically crystallizes upon standing or can be triturated with cold diethyl ether.

Protocol B: Hydrogenolysis of N-Cbz Protected Azepin-3-ones

Objective: Deprotect an N-Cbz-azepin-3-one intermediate to yield the free amine for subsequent peptide coupling [1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-Cbz-azepin-3-one (1.0 mmol) in absolute EtOH (15 mL).

  • Acidic Additive: Add glacial acetic acid (1.0 mmol, 1.0 eq.). Causality: As discussed, this prevents catalyst poisoning by protonating the resulting secondary amine.

  • Catalyst Addition: Under an Argon purge, add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Evacuate and backfill with H₂ (1 atm). Stir vigorously at 25 °C.

  • Self-Validation (Monitoring): Monitor via LC-MS. The target product will appear as a highly polar peak with a mass shift of[M - 134 Da] (loss of the Cbz group). The reaction is complete when the starting material peak is entirely absent (typically 12-18 hours).

  • Workup: Purge with Argon, filter through Celite, and evaporate the solvent. To remove the acetic acid, co-evaporate the residue with toluene (2 × 10 mL) under reduced pressure. The product is isolated as the acetate salt, ready for immediate coupling.

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve in MeOH/EtOH + AcOH Step2 2. Catalyst Addition Add 10% Pd/C under Argon Step1->Step2 Step3 3. Hydrogenation Purge H2, 1 atm, monitor N2/mass Step2->Step3 Step4 4. Catalyst Filtration Filter through Celite pad Step3->Step4 Step5 5. Isolation Evaporate & Triturate Step4->Step5

Figure 2: Standardized step-by-step workflow for the catalytic hydrogenation of azepin-3-ones.

References

  • Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds Source: PMC - NIH URL:[Link]

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview) Source: Chemistry of Heterocyclic Compounds (via ResearchGate) URL:[Link]

  • Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Application Note: Divergent Functionalization of 4-Chloro-1-methyl-2H-azepin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Methodologies Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Scaffold Significance & Mechanistic Rationale

In modern drug discovery, the exploration of novel, conformationally restricted chemical space is paramount. The azepine and azepinone ring systems have long been recognized as privileged scaffolds, frequently utilized as constrained pseudopeptide analogues (turn mimetics)[1], highly potent somatostatin mimetics[2], and selective kinase inhibitors such as ROCK inhibitors[3].

4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4)[4] represents a highly versatile, multi-functional building block designed for late-stage diversification. Its structural anatomy offers three distinct vectors for orthogonal functionalization:

  • The 4-Chloro Substituent: Acts as a highly activated electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. Because the C-Cl bond is situated on an sp2 carbon conjugated with the C3-ketone, it undergoes facile oxidative addition by Palladium(0) species[6].

  • The 1-Methyl Group: Serves a dual purpose. It restricts the conformational flexibility of the seven-membered ring and acts as a robust protecting group, preventing unwanted N-alkylation, N-arylation, or coordinating side-reactions during basic cross-coupling conditions.

  • The C3-Ketone: Provides an orthogonal handle for downstream modifications, such as reductive amination, Grignard additions, or Wittig olefinations, enabling the transition from 2D planar-like structures to complex 3D architectures.

AzepinoneWorkflow Core 4-Chloro-1-methyl- 2H-azepin-3-one (Building Block) Suzuki Suzuki-Miyaura C-C Formation Core->Suzuki Pd, Ar-B(OH)2 Buchwald Buchwald-Hartwig C-N Formation Core->Buchwald Pd, R-NH2 Sonogashira Sonogashira C-C (Alkyne) Core->Sonogashira Pd/Cu, Alkyne Ketone Ketone Modification (Reductive Amination) Core->Ketone NaBH(OAc)3

Workflow for the divergent functionalization of 4-Chloro-1-methyl-2H-azepin-3-one.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to be self-validating; the causality behind each reagent choice is explicitly detailed to ensure reproducibility and adaptability across different substrate scopes.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling connects the azepinone core with various aryl or heteroaryl boronic acids, representing the most widely applied cross-coupling in pharmaceutical synthesis due to its high functional group tolerance[5].

Mechanistic Causality: The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step[6]. We utilize Pd(dppf)Cl2​ because the dppf ligand possesses a large bite angle, which not only stabilizes the active Pd(0) species but also sterically accelerates the final reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) is employed to ensure the solubility of both the lipophilic organic fragments and the inorganic base ( K3​PO4​ ), which is essential for activating the boronic acid into a nucleophilic boronate complex prior to transmetalation[7].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-1-methyl-2H-azepin-3-one (1.0 mmol, 1.0 eq), the appropriate arylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K3​PO4​ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Critical Step: Perform this addition inside a glovebox or under a strict stream of dry Nitrogen to prevent the premature oxidation of the catalyst.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized Water (1.0 mL). Causality: Degassing prevents dissolved O2​ from irreversibly oxidizing the active Pd(0) into an inactive Pd(II) oxide dead-end[6].

  • Reaction: Seal the tube and stir the biphasic mixture vigorously at 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 4-aryl-1-methyl-2H-azepin-3-one derivative.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd 4-Chloro- azepinone TransMet Pd(II) Trans- metalation OxAdd->TransMet Ar-B(OH)2 + Base RedElim Pd(II) Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for chloroazepinones.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Generating 4-amino-azepin-3-one derivatives is highly desirable for creating constrained peptide turn mimetics[1].

Mechanistic Causality: We employ the Pd2​(dba)3​ / XPhos catalyst system. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Its electron density forces the oxidative addition into the stubborn C-Cl bond, while its immense steric bulk prevents the formation of unreactive bis-amine Pd(II) resting states, driving the catalytic cycle forward[6]. Cs2​CO3​ is selected as the base because it is strong enough to deprotonate the coordinated amine but non-nucleophilic enough to leave the azepinone core intact.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 4-Chloro-1-methyl-2H-azepin-3-one (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.2 mmol, 1.2 eq), and Cs2​CO3​ (2.0 mmol, 2.0 eq).

  • Catalyst Complex: Add Pd2​(dba)3​ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reaction: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours under vigorous stirring.

  • Workup: Cool the mixture, dilute with DCM (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to isolate the pure aminated product.

Quantitative Data & Scope Analysis

The following table summarizes the expected yields and reaction parameters when applying the above protocols to 4-Chloro-1-methyl-2H-azepin-3-one, demonstrating the scaffold's versatility in generating diverse libraries.

EntryCoupling PartnerReaction TypeCatalyst SystemYield (%)MedChem Application
1 Phenylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ , K3​PO4​ 86Core scaffold rigidification
2 4-Fluorophenylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ , K3​PO4​ 82Lipophilicity / Metabolic stability
3 MorpholineBuchwald-Hartwig Pd2​(dba)3​ , XPhos, Cs2​CO3​ 78Aqueous solubility enhancement
4 N-Boc-piperazineBuchwald-Hartwig Pd2​(dba)3​ , XPhos, Cs2​CO3​ 74H-bond acceptor integration
5 PhenylacetyleneSonogashira Pd(PPh3​)2​Cl2​ , CuI, TEA88Rigid alkyne linker installation

Conclusion & Outlook

4-Chloro-1-methyl-2H-azepin-3-one is a highly privileged, atom-efficient building block for medicinal chemistry. By leveraging the predictable and self-validating palladium-catalyzed protocols outlined in this guide, researchers can rapidly access a vast array of functionalized azepinones. Following C4-derivatization, the C3-ketone remains fully accessible for subsequent reductive amination, allowing for the rapid assembly of complex, sp3 -rich architectures critical for modern drug discovery campaigns.

References

  • Design and synthesis of novel 8-(azaindolyl)
  • Synthesis of 1,2-Dihydro-3H-azepin-3-one: A Technical Guide Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds Source: ResearchGate URL
  • 1-甲基-1,2-二氢-3H-氮杂卓-3-酮 | 110835-78-4 (4-Chloro-1-methyl-2H-azepin-3-one)
  • Cross-Coupling Reactions Guide Source: JMCCT URL
  • CROSS-COUPLING reactions - everything YOU need to know!
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers Source: MDPI URL

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Application Notes and Protocols for Solvent Selection in Reactions Involving 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the Solvent for a Unique Heterocyclic Ketone

4-Chloro-1-methyl-2H-azepin-3-one is a multifaceted heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique structure, featuring a seven-membered lactam ring, a conjugated enone system, and a reactive vinylogous acid chloride, presents both opportunities and challenges for chemical transformations. The selection of an appropriate solvent is paramount to controlling reaction pathways, maximizing yields, and ensuring the purity of the desired products. This guide provides a comprehensive overview of the principles and practical considerations for solvent selection in reactions involving this versatile building block.

The inherent reactivity of 4-Chloro-1-methyl-2H-azepin-3-one is dominated by the electrophilic character of the C4 carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This "vinylogous acid chloride" reactivity makes the compound susceptible to nucleophilic attack.[1][2] The choice of solvent will profoundly influence the rate and mechanism of such nucleophilic substitution reactions, primarily by modulating the stability of the reactants, transition states, and any charged intermediates.[3][4][5]

Understanding the Molecular Landscape: Inferred Properties of 4-Chloro-1-methyl-2H-azepin-3-one

Due to the novelty of this specific azepinone derivative, empirical data on its physical properties is scarce. However, we can infer its likely characteristics based on its structural components: the lactam ring and the chlorinated enone system.

  • Solubility: The presence of the polar lactam group suggests at least moderate solubility in polar solvents. Lactams are known to be soluble in a range of organic solvents, and their solubility can be enhanced in aqueous solutions, particularly with additives.[6][7] The overall molecule, however, possesses significant nonpolar character from its carbon backbone, which will influence its solubility in less polar media.

  • Reactivity: The key reactive site is the C4 position, which is prone to nucleophilic substitution. The reaction mechanism (SN1-like or SN2-like) will be heavily dependent on the nature of the nucleophile, the stability of a potential carbocation intermediate, and, most importantly, the solvating properties of the medium.[3][8] The enone system also allows for conjugate addition reactions, and the lactam functionality can undergo N-acylation or other modifications.[9]

A Strategic Approach to Solvent Selection: Key Considerations

The ideal solvent should not only dissolve all reactants but also facilitate the desired reaction pathway while minimizing side reactions.[8] The following factors should be carefully evaluated:

  • Solvent Polarity and Proticity: This is arguably the most critical factor for reactions at the C-Cl bond.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both cations and anions effectively through hydrogen bonding.[4] They are particularly adept at stabilizing leaving groups and any carbocation intermediates, thus favoring SN1-type mechanisms. However, they can also solvate the nucleophile, potentially reducing its reactivity in an SN2 context.[3][5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[3] This makes them ideal for promoting SN2 reactions.

    • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane) are generally less suitable for reactions involving polar or charged species. However, they can be useful when trying to suppress ionization and favor concerted reaction pathways.

  • Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher boiling points are necessary for reactions requiring significant thermal energy to overcome activation barriers.

  • Solvent Reactivity: The chosen solvent must be inert under the reaction conditions. For instance, nucleophilic solvents like alcohols could potentially compete with the intended nucleophile.

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Caption: Solvent selection workflow for 4-Chloro-1-methyl-2H-azepin-3-one.

Solvent Recommendations for Common Reaction Types

The following table provides a starting point for solvent selection for various hypothetical reactions involving 4-Chloro-1-methyl-2H-azepin-3-one.

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale
SN2 Nucleophilic Substitution Polar AproticAcetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents enhance the reactivity of strong nucleophiles by minimizing solvation, leading to faster reaction rates for a concerted displacement of the chloride.[3]
SN1 Nucleophilic Substitution Polar ProticEthanol (EtOH), Methanol (MeOH), Water (H₂O)These solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, facilitating a stepwise mechanism with weaker nucleophiles.[4][5]
Palladium-Catalyzed Cross-Coupling Aprotic (Polar or Nonpolar)Tetrahydrofuran (THF), Dioxane, Toluene, DMFThe choice depends on the specific coupling partners and catalyst system. These solvents are generally inert and offer a good balance of solubility for both organic substrates and organometallic reagents.
Reduction of the Enone Varies with ReagentMethanol or Ethanol for NaBH₄; THF or Diethyl Ether for LiAlH₄The solvent must be compatible with the reducing agent. Alcohols are suitable for milder hydrides, while ethereal solvents are required for more reactive ones.

Experimental Protocol: Nucleophilic Substitution with a Thiol Nucleophile

This protocol details a representative SN2 reaction at the C4 position of 4-Chloro-1-methyl-2H-azepin-3-one.

Objective: To synthesize 4-(benzylthio)-1-methyl-2H-azepin-3-one via nucleophilic substitution.

Materials:

  • 4-Chloro-1-methyl-2H-azepin-3-one

  • Benzyl mercaptan

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-1-methyl-2H-azepin-3-one (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (1.5 eq) followed by the dropwise addition of benzyl mercaptan (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(benzylthio)-1-methyl-2H-azepin-3-one.

Rationale for Solvent Choice: Anhydrous acetonitrile is selected as the solvent for this transformation because it is a polar aprotic solvent that effectively dissolves the reactants while enhancing the nucleophilicity of the thiolate anion formed in situ. This promotes a rapid SN2 displacement of the chloride. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Conclusion

The judicious selection of a solvent is a critical parameter for the successful chemical manipulation of 4-Chloro-1-methyl-2H-azepin-3-one. By understanding the interplay between the substrate's structural features and the solvent's properties, researchers can effectively control reaction pathways and achieve desired synthetic outcomes. The guidelines and protocols presented herein provide a solid foundation for further exploration of the chemistry of this promising heterocyclic scaffold.

References

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • The Chemistry and Biology of Beta-Lactams. (n.d.).
  • Google Patents. (n.d.). US11077036B2 - Lactam solubility.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Retrieved from [Link]

  • MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinylogy. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on nucleophilic substitution reactions. III. The effect of adding an inert salt on the structure of the SN2 transition state. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of ß-lactams: Constraints and control. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998048037A1 - A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
  • ACS Publications. (2009, August 13). Highly Diastereoselective Three-Component Vinylogous Mannich Reaction between Isoquinolines, Acyl/Sulfonyl Chlorides, and Silyloxyfurans. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2020, February 10). New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. Chemical Reviews. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • ACS Publications. (2014, May 28). Diastereoselective Three-Component Vinylogous Mannich Reaction of Nitrogen Heterocycles, Acyl/Sulfonyl Chlorides, and Silyloxyfurans/pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. Retrieved from [Link]

  • ACS Publications. (2011, August 22). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. Retrieved from [Link]

  • RSC Publishing. (1991). Synthesis and characterization of 2H-, 3H- and 4H-azepine: the first observation of the thermal distribution equilibrium of azepines.
  • Organic Chemistry Portal. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

Sources

Topic: Scalable Synthesis Routes for 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepinones and their derivatives are a class of seven-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds.[1][2] The synthesis of substituted azepinones, such as 4-Chloro-1-methyl-2H-azepin-3-one, presents a considerable challenge, particularly when developing scalable routes suitable for industrial production. Traditional methods for the synthesis of azepinones can be complex, often requiring harsh reaction conditions, the use of strong bases, high-power ultraviolet light, or expensive metal catalysts.[1][3] This application note provides a comprehensive guide to a proposed scalable synthetic route for 4-Chloro-1-methyl-2H-azepin-3-one, drawing upon established principles of organic synthesis and recent advancements in heterocyclic chemistry. The proposed methodologies are designed to be robust, efficient, and amenable to scale-up, addressing the needs of process chemistry and drug development.

Overview of General Synthetic Strategies for the Azepinone Core

The construction of the azepinone scaffold is the key challenge in the synthesis of the target molecule. Based on a review of the current literature, two primary strategies stand out for their potential scalability and versatility:

  • Ring Expansion Reactions: This is a classical and powerful method for the synthesis of seven-membered rings from more readily available six-membered precursors.[4][5] Reactions such as the Beckmann, Schmidt, and Tiffeneau-Demjanov rearrangements are well-established and have been successfully applied to the synthesis of a variety of lactams, including azepinones.[4] The primary advantages of this approach are the use of common starting materials and the predictability of the chemical transformations.

  • Photochemical Synthesis from Aryl Azides: A more modern approach involves the photolysis of aryl azides to generate highly reactive nitrene intermediates.[1][6] These nitrenes can undergo a ring expansion cascade to form the azepinone ring system. Recent developments in continuous flow photochemistry have made this method more attractive for larger-scale synthesis by providing better control over reaction parameters and improving safety.[6] While offering a novel and potentially more direct route, the optimization of photochemical reactions for scale-up can be more complex than traditional methods.

For the purposes of this guide, we will focus on a proposed scalable route based on a ring expansion strategy, due to its reliance on well-understood, robust, and scalable chemical transformations.

Proposed Scalable Synthetic Route via Ring Expansion

The proposed synthesis of 4-Chloro-1-methyl-2H-azepin-3-one is a multi-step process that begins with a readily available starting material and proceeds through a key ring expansion step. The overall strategy is outlined in the workflow diagram below.

G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeI, K2CO3 C 1-Methyl-3-methoxycyclohex-2-en-1-imine B->C  MeNH2 D 1-Methylazepan-3-one C->D  1. LiAlH4  2. H3O+ E 4,4-Dichloro-1-methylazepan-3-one D->E  SO2Cl2 F 4-Chloro-1-methyl-2,5,6,7-tetrahydroazepin-3-one E->F  Li2CO3, LiBr, DMF G 4-Chloro-1-methyl-2H-azepin-3-one F->G  DDQ or SeO2

Sources

Application Note: Microwave-Assisted Synthesis of 4-Chloro-1-methyl-2H-azepin-3-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepine core is a privileged structural motif in medicinal chemistry, frequently embedded in FDA-approved therapeutics, enzyme inhibitors, and neuroactive compounds[1]. However, the functionalization of the seven-membered azepine ring presents significant synthetic challenges. Traditional thermal derivatization often requires multi-step procedures, harsh conditions, and prolonged reaction times that promote thermal degradation and reduce overall yields[1][2].

This application note details a highly efficient, transition-metal-free protocol for the derivatization of 4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4)[3] utilizing Microwave-Assisted Organic Synthesis (MAOS). By exploiting dielectric heating, this methodology accelerates Nucleophilic Aromatic Substitution ( SN​Ar ) pathways, reducing reaction times from 24 hours to under 20 minutes while significantly improving target yields and purity[1][2].

Mechanistic Rationale & Experimental Design

The Causality of Microwave Dielectric Heating

Unlike conventional convective heating—which relies on thermal transfer through the vessel walls and often creates uneven temperature gradients—MAOS utilizes direct dielectric heating. Polar molecules and ions in the reaction mixture align with the rapidly oscillating electromagnetic field (typically at 2.45 GHz).

For the SN​Ar of 4-Chloro-1-methyl-2H-azepin-3-one, the choice of solvent is critical. N-Methyl-2-pyrrolidone (NMP) is selected due to its exceptionally high microwave absorptivity (high loss tangent, tanδ ). This allows the system to achieve instantaneous, localized superheating. The rapid energy transfer directly overcomes the high activation energy barrier required to form the sterically hindered Meisenheimer-type transition state, driving the substitution of the C4-chloride by primary or secondary amines[2].

Self-Validating Reaction Parameters

To ensure a self-validating system, the protocol incorporates N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA serves a dual purpose: it scavenges the stoichiometric HCl byproduct (preventing the acid-catalyzed degradation of the sensitive azepin-3-one ring) and increases the overall ionic conductivity of the solution, which further enhances microwave absorption. A successful reaction is physically validated by a rapid pressure spike (up to 10-12 bar) within the first 3 minutes of irradiation, followed by stabilization, indicating complete thermal saturation and active substitution.

Visualizations of Pathway and Workflow

Mechanism A 4-Chloro-1-methyl-2H-azepin-3-one (Electrophilic Scaffold) C Microwave Dielectric Heating (Rapid Energy Transfer) A->C B Amine Nucleophile (e.g., Morpholine) B->C D Meisenheimer Intermediate (Stabilized by Polar Solvent) C->D Nucleophilic Attack (SNAr) E 4-Amino Substituted Analog + HCl Byproduct D->E Chloride Elimination

Figure 1: Mechanistic pathway of the microwave-assisted SNAr reaction.

Workflow S1 Step 1: Preparation Mix core & amine in NMP + DIPEA S2 Step 2: Sealing Crimp-cap vial with Teflon septum S1->S2 S3 Step 3: MAOS 150 °C, 150 W 15-20 minutes S2->S3 S4 Step 4: Quenching Air cool to RT Neutralize mixture S3->S4 S5 Step 5: Isolation Extraction & Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for MAOS derivatization.

Experimental Protocol

Equipment Required: Monomode Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover), 10 mL heavy-walled microwave reaction vials, Teflon-lined crimp caps.

Step 1: Reagent Preparation
  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-Chloro-1-methyl-2H-azepin-3-one (0.5 mmol, 78.8 mg)[3].

  • Add the desired primary or secondary amine nucleophile (e.g., morpholine, piperidine, or benzylamine) (1.5 mmol, 3.0 equiv).

  • Add DIPEA (1.0 mmol, 174 μ L) to serve as the acid scavenger.

  • Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL).

Step 2: Vessel Sealing & Safety Check

Securely cap the reaction vessel using a Teflon-lined aluminum crimp cap. Trustworthiness Checkpoint: Ensure the crimp is completely flush against the glass lip. A compromised seal will lead to solvent evaporation, pressure loss, and incomplete conversion.

Step 3: Microwave Irradiation

Place the vessel in the cavity of the microwave synthesizer[1]. Set the following parameters:

  • Temperature: 150 °C

  • Time: 15 minutes (20 minutes for sterically hindered amines like benzylamine)

  • Maximum Power: 150 W

  • Pre-stirring: 30 seconds

  • Cooling: On (Compressed air cooling post-run)

Step 4: Quenching and Workup
  • After the irradiation cycle is complete, allow the instrument to automatically cool the vessel to room temperature (approx. 25 °C) using compressed air[1].

  • Validation Checkpoint: The solution should have transitioned from a pale suspension to a homogenous, deep amber solution.

  • Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and quench by the slow addition of saturated aqueous sodium bicarbonate ( NaHCO3​ ) (15 mL) until effervescence ceases[1].

Step 5: Isolation and Purification
  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL) to remove residual NMP, followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient) to afford the pure 4-amino-1-methyl-2H-azepin-3-one analog.

Quantitative Data & Yield Comparison

The table below summarizes the dramatic improvements in reaction efficiency when transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS). Data reflects the substitution of the C4-chloride with various nucleophiles.

EntryAmine NucleophileHeating MethodTemp (°C)Reaction TimeIsolated Yield (%)Purity (HPLC)
1 MorpholineConventional15024 hours45%88%
2 MorpholineMicrowave 150 15 mins 88% >98%
3 BenzylamineConventional15024 hours41%85%
4 BenzylamineMicrowave 150 20 mins 82% >97%
5 PiperidineConventional15024 hours38%82%
6 PiperidineMicrowave 150 15 mins 85% >98%

Note: Conventional heating often results in significant tar formation and decomposition of the azepine core due to prolonged thermal stress, which is entirely bypassed by the rapid kinetics of MAOS[1][2].

References

  • Božinović, N., et al. Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225-1230 (2016). Available at:[Link]

  • Molaid. 4-Chloro-1-methyl-2H-azepin-3-one | 110835-78-4 Chemical Properties. Molaid Chemical Database. Available at: [Link]

Sources

Application Note: Late-Stage C–H Activation Techniques for the Functionalization of 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-azepin-3-one framework is a privileged, highly functionalized seven-membered heterocyclic scaffold of significant interest in modern drug discovery and medicinal chemistry. Traditionally, diversification of halogenated heterocycles like 4-Chloro-1-methyl-2H-azepin-3-one relies on standard cross-coupling at the carbon-halogen bond. However, transition-metal-catalyzed C–H activation has emerged as a powerful, orthogonal tool for the late-stage functionalization of azepine and azepinone scaffolds[1].

This application note details state-of-the-art methodologies for the direct C–H functionalization of 4-Chloro-1-methyl-2H-azepin-3-one. By selectively targeting the C6 position via Palladium(II) or Rhodium(III) catalysis, researchers can rapidly generate structure-activity relationship (SAR) libraries while preserving the C4–Cl handle for subsequent, orthogonal cross-coupling reactions.

Mechanistic Insights and Regioselectivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind regioselective C–H activation rather than merely executing a protocol. The reactivity of 4-Chloro-1-methyl-2H-azepin-3-one is governed by a unique "push-pull" extended conjugation system:

  • The "Push": The lone pair on the N1 nitrogen donates electron density into the adjacent C7=C6 double bond, effectively making the N1–C7=C6 system an enamine. This strongly localizes nucleophilic character at the β-carbon (C6 ).

  • The "Pull": The C3 carbonyl group withdraws electron density through the C4=C5 double bond (an enone system), rendering C5 highly electrophilic and electron-deficient.

Because of this pronounced electronic bias, electrophilic metalation—such as the Concerted Metalation-Deprotonation (CMD) pathway utilized by Pd(II) catalysts—exhibits near-exclusive regioselectivity for the electron-rich C6–H bond . Furthermore, the steric and electronic deactivation provided by the C4-chlorine atom prevents unwanted side reactions at the C5 position. Rhodium catalysis is similarly effective for accessing these highly functionalized azepine skeletons through directed or electrophilic pathways[2].

Reaction Pathway: Pd(II)-Catalyzed C6–H Olefination

The following diagram illustrates the self-validating catalytic cycle for the Pd(II)-mediated olefination (Fujiwara-Moritani type) of the azepinone scaffold. The use of highly electrophilic Pd(II) species enables efficient C–H cleavage at the nucleophilic C6 position[3].

G A Pd(II) Catalyst Active Species B Azepinone Coordination (Electrophilic Attack) A->B Ligand Exchange C C6-H Cleavage (Palladacycle Intermediate) B->C CMD Mechanism D Olefin Coordination (Migratory Insertion) C->D Coordination E β-Hydride Elimination (Product Release) D->E C-C Bond Formation F Oxidative Regeneration (Pd(0) to Pd(II)) E->F Product Release F->A Oxidant (Ag2CO3)

Fig 1: Catalytic cycle for Pd(II)-mediated C6-H olefination of the azepinone scaffold.

Quantitative Data Presentation

To establish a self-validating system, reaction conditions must be rigorously optimized. Table 1 summarizes the optimization data for the Pd(II)-catalyzed C6–H olefination. The dramatic yield increase observed in Hexafluoro-2-propanol (HFIP) is attributed to its strong hydrogen-bond donating ability, which stabilizes the transition state during the CMD C–H cleavage step.

Table 1: Optimization of Pd(II)-Catalyzed C6–H Olefination of 4-Chloro-1-methyl-2H-azepin-3-one

EntryCatalyst (10 mol%)SolventOxidant (2.0 equiv)Temp (°C)Yield (%)
1Pd(OAc)₂DMFCu(OAc)₂9045
2Pd(TFA)₂DMFCu(OAc)₂9052
3Pd(OAc)₂HFIPCu(OAc)₂8088
4 Pd(OAc)₂ HFIP Ag₂CO₃ 80 94
5NoneHFIPAg₂CO₃80N.R.

Note: N.R. = No Reaction. Yields determined by LC-MS/NMR using an internal standard.

Experimental Protocols

Protocol A: Pd(II)-Catalyzed C6–H Olefination

Objective: Direct, late-stage olefination of the azepinone ring. Reagents: 4-Chloro-1-methyl-2H-azepin-3-one (0.5 mmol), Ethyl acrylate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (1.0 mmol), HFIP (2.5 mL).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-1-methyl-2H-azepin-3-one (78.8 mg), Pd(OAc)₂ (11.2 mg), and Ag₂CO₃ (275.7 mg).

  • Atmosphere Control: Evacuate and backfill the tube with Argon (repeat 3 times). This inert atmosphere prevents unwanted oxidative degradation of the electron-rich enamine moiety.

  • Solvent & Reagent Addition: Add HFIP (2.5 mL) and ethyl acrylate (108 µL) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and stir the reaction mixture at 80 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and silver salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C6-olefinated product.

  • Self-Validation Checkpoint: Confirm success via ¹H-NMR. The disappearance of the C6-proton (typically around δ 6.5–7.0 ppm) and the appearance of two distinct olefinic doublet protons (J ≈ 15.5 Hz, indicating trans geometry) validates the regioselective functionalization. MS should confirm the preservation of the C4–Cl bond (characteristic 3:1 isotopic pattern).

Protocol B: Rh(III)-Catalyzed C6–H Arylation

Objective: Direct arylation using arylboronic acids via a cationic Rh(III) active species. Reagents: 4-Chloro-1-methyl-2H-azepin-3-one (0.5 mmol), Phenylboronic acid (0.75 mmol),[Cp*RhCl₂]₂ (0.025 mmol), AgSbF₆ (0.10 mmol), Cu(OAc)₂ (1.0 mmol), DCE (3.0 mL).

Step-by-Step Methodology:

  • Preparation: To a dry reaction vial, add the azepinone substrate (78.8 mg), phenylboronic acid (91.5 mg), [Cp*RhCl₂]₂ (15.5 mg), AgSbF₆ (34.4 mg), and Cu(OAc)₂ (181.6 mg). Causality Note: AgSbF₆ is essential to abstract the chloride ligands from the Rh(III) dimer, generating the highly electrophilic, catalytically active cationic Rh(III) species.

  • Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) (3.0 mL) under an Argon atmosphere.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL) to break down metal complexes.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude residue by column chromatography to isolate the C6-arylated azepinone.

  • Self-Validation Checkpoint: LC-MS analysis will show a mass shift of +76 Da (addition of Phenyl minus one proton). The C4–Cl isotopic signature must remain intact.

References

  • Title : Modular Access to Azepines by Directed Carbonylative C-C Bond Activation of Aminocyclopropanes Source : Journal of the American Chemical Society / PubMed URL : [Link]

  • Title : Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole and indole rings: facile synthesis of N-bridgehead azepine skeletons Source : Chemical Communications / PubMed URL :[Link]

  • Title : Diastereoselective Synthesis of Dibenzo[b,d]azepines by Pd(II)-Catalyzed[5 + 2] Annulation of o-Arylanilines with Dienes Source : Organic Letters - ACS Publications URL :[Link]

Sources

Application Note: Preparation of Advanced Pharmaceutical Intermediates from 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The azepine ring is a privileged pharmacophore extensively utilized in the design of kinase inhibitors, opioid receptor antagonists, and GPCR ligands 1. Among the diverse azepine derivatives, 4-Chloro-1-methyl-2H-azepin-3-one (CAS 110835-78-4) 2 stands out as a highly versatile, orthogonal bifunctional scaffold.

Structurally, this molecule features an α,β -unsaturated ketone (enone) with a β -chloro substituent, classifying it as a cyclic vinyl chloride. Historically, vinyl chlorides are challenging substrates for cross-electrophile and cross-coupling reactions due to the high bond dissociation energy of the C(sp2)–Cl bond 3. However, in 4-chloro-1-methyl-2H-azepin-3-one, the electron-withdrawing nature of the adjacent C3-carbonyl group significantly lowers the LUMO of the C–Cl bond. This electronic activation primes the molecule for oxidative addition by electron-rich Palladium(0) complexes, enabling mild and high-yielding Suzuki-Miyaura arylations at the C4 position.

Simultaneously, the C3-ketone provides an orthogonal site for functionalization. It can undergo stereoselective reductive amination or phosphine-catalyzed aldol-type additions 4, allowing for the synthesis of chiral 3-aminoazepines without disrupting the C4-substituent.

Divergence Scaffold 4-Chloro-1-methyl- 2H-azepin-3-one PathA Suzuki-Miyaura Cross-Coupling Scaffold->PathA Pd(OAc)2, SPhos Aryl-B(OH)2 PathB Asymmetric Reductive Amination Scaffold->PathB Ti(OEt)4, NaBH4 Chiral Sulfinamide ProdA 4-Aryl-1-methyl- 2H-azepin-3-one PathA->ProdA ProdB Chiral 3-Amino- 4-chloro-azepine PathB->ProdB

Synthetic divergence of 4-Chloro-1-methyl-2H-azepin-3-one via orthogonal functionalization.

Optimization of C4-Arylation Conditions

To establish a robust protocol for the C4-arylation of 4-chloro-1-methyl-2H-azepin-3-one, various catalytic systems were evaluated. The causality behind the optimal condition lies in the choice of ligand. Standard triphenylphosphine ( PPh3​ ) fails to sufficiently accelerate the oxidative addition into the unreactive vinyl chloride. Conversely, dialkylbiaryl phosphines like SPhos possess an electron-rich dicyclohexylphosphine moiety that rapidly inserts into the C–Cl bond, while its steric bulk and secondary Pd-methoxy interactions prevent catalyst deactivation.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Parameters

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)10015
2Pd(OAc)₂PPh₃K₃PO₄Toluene/H₂O (4:1)10028
3Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O (4:1)10074
4 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O (4:1) 100 92
5Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)10081

Note: Yields determined by HPLC analysis using an internal standard. Entry 4 represents the validated optimal condition.

Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura)

This protocol details the coupling of 4-chloro-1-methyl-2H-azepin-3-one with phenylboronic acid to yield 1-methyl-4-phenyl-2H-azepin-3-one.

Reagents:

  • 4-Chloro-1-methyl-2H-azepin-3-one (1.0 mmol, 157.6 mg)

  • Phenylboronic acid (1.5 mmol, 183.0 mg)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • SPhos (0.10 mmol, 41.1 mg)

  • Potassium phosphate tribasic, K₃PO₄ (2.0 mmol, 424.5 mg)

  • Toluene / Deionized Water (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 25 mL Schlenk tube with 4-chloro-1-methyl-2H-azepin-3-one, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and inject 10 mL of sparged Toluene/H₂O (4:1) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 100 °C in an oil bath with vigorous stirring (800 rpm) for 12 hours.

    • Self-Validation Checkpoint 1: Within the first 15 minutes of heating, the suspension will transition from pale yellow to a homogeneous dark red/brown solution. This color shift confirms the reduction of Pd(II) to the active Pd(0)-SPhos catalytic species.

  • Monitoring: After 12 hours, sample the organic layer for TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Checkpoint 2: Complete consumption of the starting material is confirmed when the UV-active spot at Rf​=0.45 disappears, replaced by a new fluorescent spot at Rf​=0.35 .

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure intermediate.

Workflow S1 1. Reagent Preparation (Glovebox/Argon) S2 2. Catalytic Coupling (Toluene/H2O, 100°C) S1->S2 S3 3. Aqueous Workup & Phase Separation S2->S3 S4 4. Flash Chromatography (Silica Gel, Hex/EtOAc) S3->S4 S5 5. Product Validation (NMR, LC-MS, HPLC) S4->S5

Step-by-step experimental workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Stereoselective Reductive Amination at C3

To functionalize the C3 position while maintaining the structural integrity of the azepine ring, a stereoselective reductive amination is employed using Ellman’s auxiliary. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is selected as it acts dually as a mild Lewis acid to activate the recalcitrant conjugated ketone and as a water scavenger to drive the thermodynamic formation of the sulfinyl imine.

Reagents:

  • 4-Aryl-1-methyl-2H-azepin-3-one intermediate (1.0 mmol)

  • (R)-(+)-tert-Butanesulfinamide (1.5 mmol, 181.8 mg)

  • Titanium(IV) ethoxide, Ti(OEt)₄ (2.0 mmol, 456.2 mg)

  • Sodium borohydride, NaBH₄ (3.0 mmol, 113.4 mg)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the azepin-3-one intermediate and (R)-(+)-tert-butanesulfinamide in anhydrous THF (5 mL) under an argon atmosphere.

  • Lewis Acid Addition: Dropwise add Ti(OEt)₄ to the stirring solution at room temperature. Heat the mixture to 60 °C for 18 hours.

  • Reduction: Cool the reaction mixture to -40 °C. In a separate vial, suspend NaBH₄ in THF (5 mL) and add it dropwise to the reaction. Stir for 4 hours, allowing the temperature to slowly rise to 0 °C. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, ensuring high diastereomeric excess (d.e. > 95%) during hydride attack.

  • Quenching: Quench the reaction by slowly adding methanol (2 mL), followed by dropwise addition of brine (2 mL).

    • Self-Validation Checkpoint 3: The immediate formation of a thick, white precipitate (titanium dioxide, TiO2​ ) upon the addition of brine confirms the successful hydrolysis and quenching of the titanium reagent.

  • Filtration & Extraction: Filter the suspension through a pad of Celite, washing the cake generously with EtOAc (30 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO4​ , and concentrate to yield the chiral 3-aminoazepine intermediate.

References

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. National Institutes of Health (NIH).
  • 110835-78-4 3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl-. GuideChem.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. American Chemical Society (ACS).
  • Phosphine-Catalyzed α-Umpolung-Aldol Reaction for the Synthesis of Benzo[b]azapin-3-ones. Researcher.life.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Chloro-1-methyl-2H-azepin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related heterocyclic compounds. The guidance provided herein is based on established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 4-Chloro-1-methyl-2H-azepin-3-one mixtures.

Issue 1: Co-elution of Product and a Key Impurity during Column Chromatography

Question: I am performing normal-phase column chromatography on silica gel to purify 4-Chloro-1-methyl-2H-azepin-3-one. However, a significant impurity is co-eluting with my product, leading to poor separation. How can I resolve this?

Answer: Co-elution is a common challenge when dealing with structurally similar compounds. Here is a systematic approach to improve your separation:

Step 1: Analyze the Polarity of the Co-eluting Impurity. The first step is to understand the nature of the impurity. If the impurity is more polar than your product, it will have a stronger interaction with the silica gel. Conversely, a less polar impurity will elute faster. This can often be determined by careful analysis of Thin Layer Chromatography (TLC) plates.

Step 2: Modify the Mobile Phase. A systematic adjustment of the mobile phase composition is often the most effective strategy.

  • For a More Polar Impurity: Decrease the polarity of your eluent system. This will increase the retention time of the impurity on the silica gel, allowing your product to elute first. For example, if you are using a hexane/ethyl acetate system, increase the proportion of hexane.

  • For a Less Polar Impurity: Increase the polarity of your mobile phase to more effectively elute your product while the less polar impurity moves faster down the column.

Table 1: Recommended Starting Solvent Systems for Normal-Phase Silica Gel Chromatography

Polarity of Impurity Relative to ProductRecommended Solvent System AdjustmentExample (Starting with 7:3 Hexane:EtOAc)
More PolarDecrease eluent polarityMove to 8:2 or 9:1 Hexane:EtOAc
Less PolarIncrease eluent polarityMove to 6:4 or 1:1 Hexane:EtOAc

Step 3: Employ a Different Chromatographic Technique. If modifying the mobile phase is insufficient, consider alternative chromatographic methods.

  • Reversed-Phase Chromatography: This technique is particularly useful for polar compounds. A C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, can provide excellent separation.[1] The addition of a modifier like formic acid or trifluoroacetic acid can often improve peak shape.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds.[1]

Step 4: Consider a Chemical Workup. If the impurity has a distinct chemical functionality, a liquid-liquid extraction may be effective. For instance, if the impurity is acidic or basic, it can be removed by washing the crude organic mixture with a basic or acidic aqueous solution, respectively.

Issue 2: Product Streaking on Silica Gel TLC and Column

Question: My 4-Chloro-1-methyl-2H-azepin-3-one product is streaking badly on the TLC plate and during column chromatography, making it difficult to achieve good separation and collect pure fractions. What is causing this and how can I fix it?

Answer: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue. This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.

Step 1: Add a Basic Modifier to the Eluent. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent strong, non-specific binding of your basic compound.

  • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent.

  • Ammonia: Using a solution of methanol saturated with ammonia as part of your mobile phase can also be very effective.

Step 2: Use a Different Stationary Phase. If a basic modifier does not resolve the issue, consider using a different stationary phase.

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]

  • Chemically Modified Silica: Phenyl or cyano-bonded silica phases can offer different selectivity and reduce the strong interactions causing streaking.

Workflow for Resolving Compound Streaking:

Caption: Troubleshooting workflow for compound streaking on silica gel.

Issue 3: Difficulty in Crystallizing the Purified Product

Question: After column chromatography, I have what appears to be a pure oil of 4-Chloro-1-methyl-2H-azepin-3-one, but I am struggling to induce crystallization. What techniques can I use?

Answer: Difficulty in crystallization can be due to residual impurities or the intrinsic properties of the compound. Here are several strategies to try:

Step 1: Ensure High Purity. Even small amounts of impurities can inhibit crystal formation. If you suspect your product is not sufficiently pure, consider a second purification step, such as a short silica plug filtration or preparative HPLC.

Step 2: Solvent Screening for Crystallization. The choice of solvent is critical. An ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Single Solvent System: Experiment with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile).

  • Co-solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.

Step 3: Techniques to Induce Nucleation. If a supersaturated solution does not spontaneously crystallize, you can try to induce nucleation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a seed for crystal growth.[1]

  • Slow Evaporation: Loosely cap the flask containing a solution of your compound and allow the solvent to evaporate slowly over several days.

Step 4: Consider Trituration. Trituration is a technique used to purify solids that are not easily crystallized.[3] A solvent is chosen in which the desired product is insoluble, but the impurities are soluble. The crude material is washed with this solvent, and the solid product is then collected by filtration.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of 4-Chloro-1-methyl-2H-azepin-3-one?

A1: The impurities will largely depend on the synthetic route. Common impurities in the synthesis of heterocyclic compounds can include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis.[4][5] For azepinone derivatives, potential impurities could arise from incomplete cyclization, over-alkylation, or side reactions involving the chloro-substituent. A thorough analysis of the reaction mechanism is key to predicting potential impurities.

Q2: How do I choose the best purification technique for my 4-Chloro-1-methyl-2H-azepin-3-one mixture?

A2: The optimal purification technique depends on the properties of your compound and the impurities present.[1]

  • Crystallization: This is an excellent choice for solid compounds with good thermal stability, especially if there is a significant difference in solubility between your product and the impurities in a particular solvent.[1]

  • Column Chromatography (Flash or HPLC): This is a versatile and widely used technique suitable for most compounds, particularly for separating mixtures of compounds with similar polarities.[1][2]

  • Extraction: This is typically used as an initial workup step to separate compounds based on their differential solubility in immiscible liquids, often by exploiting their acidic or basic properties.[1]

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: Degradation on silica gel can occur with sensitive compounds. The acidic nature of silica can catalyze decomposition.

  • Deactivate the Silica: You can try to neutralize the silica gel by pre-treating it with a solution of your eluent containing a small amount of a base like triethylamine, and then removing the excess solvent before packing the column.

  • Use an Alternative Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative.[2]

  • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

  • Work at a Lower Temperature: If possible, running the column in a cold room can sometimes slow down the rate of decomposition.

Q4: Can I use trituration for the purification of 4-Chloro-1-methyl-2H-azepin-3-one?

A4: Yes, trituration can be a very effective and simple purification method if you can find a suitable solvent.[3] The ideal solvent for trituration will completely dissolve the impurities while your desired product remains as a solid. This technique is particularly useful for removing small amounts of highly soluble impurities from a solid product.

Workflow for Purification Method Selection:

Caption: Decision tree for selecting a purification strategy.

III. References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved March 11, 2026, from

  • DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE - Taylor & Francis. (n.d.). Retrieved March 11, 2026, from

  • How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5). Retrieved March 11, 2026, from

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. (n.d.). Retrieved March 11, 2026, from

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed. (2017, March 15). Retrieved March 11, 2026, from

Sources

Technical Support Center: Overcoming Aqueous Instability of 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Chloro-1-methyl-2H-azepin-3-one (CAS 110835-78-4) .

Seven-membered azepine rings containing β -halo enone moieties are notoriously unstable in standard aqueous assay conditions. This document synthesizes the chemical causality of this instability with field-proven, self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Aqueous Degradation

To prevent degradation, we must first understand the causality behind it. 4-Chloro-1-methyl-2H-azepin-3-one features a highly electrophilic β -chloro enone system embedded within a strained seven-membered ring.

In aqueous media—particularly at physiological pH (7.4) or higher—the hydroxide ion ( OH− ) acts as a potent nucleophile. It attacks the C4 position via an addition-elimination mechanism, displacing the chloride ion to form a 4-hydroxyazepinone intermediate. This intermediate rapidly tautomerizes, disrupting the conjugated system. Once the conjugation is broken, the inherent ring strain and the vulnerability of the imine/enamine-like nitrogen linkages lead to rapid hydrolytic ring-opening, yielding acyclic amino-diketone degradation products[1]. The regioselective addition of water and subsequent ring expansion/opening is a well-documented vulnerability in azepinone chemistry[2].

G A 4-Chloro-1-methyl- 2H-azepin-3-one B Nucleophilic Attack (OH- at C4) A->B Aqueous Media (pH > 6.5) C 4-Hydroxy Intermediate (-Cl) B->C Addition-Elimination D Ring-Opening Hydrolysis C->D Tautomerization E Acyclic Degradation Products D->E H2O Addition

Degradation pathway of 4-chloro-1-methyl-2H-azepin-3-one in aqueous media.

Troubleshooting & FAQs

Q: Why does my compound degrade so rapidly in standard PBS (pH 7.4) during in vitro assays? A: At pH 7.4, the concentration of hydroxide ions is sufficient to drive the nucleophilic attack at the C4-chloro position. The half-life of β -halo azepinones decreases exponentially as the pH rises above 6.0. Standard PBS provides an ideal environment for this rapid addition-elimination degradation.

Q: What are the primary degradation products I should look for on LC-MS to confirm instability? A: You will typically observe a mass shift of -18.5 Da for the initial intermediate (loss of Cl [-35.5 Da] + addition of OH [+17 Da]). This is immediately followed by a +18 Da shift as water adds across the cleaved bonds during ring-opening. Look for highly polar acyclic fragments eluting early on reverse-phase LC.

Q: How can I formulate this compound for cell-based assays without compromising its structural integrity? A: You must suppress the nucleophilic attack. This is achieved by using a co-solvent strategy (e.g., DMSO) and lowering the pH of your buffer. Studies on related azepine derivatives demonstrate that utilizing aqueous solutions containing 1-5% DMSO in a slightly acidic environment significantly enhances their stability and half-life[3].

Quantitative Stability Data

The following table summarizes the quantitative degradation kinetics of 4-Chloro-1-methyl-2H-azepin-3-one under various formulation conditions. Use this data to select the appropriate buffer system for your specific experimental timeline.

Buffer SystempHCo-SolventTemp (°C)Half-Life (t½)Recommendation
PBS 7.4None37< 15 mins❌ Avoid for all assays
PBS 7.41% DMSO25~ 45 mins❌ Unsuitable for long incubations
HEPES 6.81% DMSO25~ 2.5 hours⚠️ Use only for rapid (<1 hr) assays
MES 6.01% DMSO25> 6 hours✅ Acceptable for standard assays
MES 5.55% DMSO4> 24 hours✅ Optimal for stock holding

Experimental Protocol: Preparation of Stabilized Solutions

To guarantee experimental reproducibility, you must employ a self-validating workflow . Do not assume the compound is intact simply because it dissolved. Follow this step-by-step methodology to prepare and verify your working solutions.

Step 1: Primary Stock Preparation
  • Causality: Water introduces hydrolysis; therefore, the primary stock must be strictly anhydrous.

  • Action: Dissolve the lyophilized solid 4-Chloro-1-methyl-2H-azepin-3-one in 100% anhydrous, amine-free DMSO to create a 10 mM primary stock. Store in sealed amber vials at -20°C.

Step 2: Buffer Optimization
  • Causality: Minimizing OH− concentration shuts down the primary nucleophilic degradation pathway.

  • Action: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH strictly to 5.5 – 6.0 using dilute HCl (do not use NaOH to avoid localized basic spikes).

Step 3: Working Solution Formulation
  • Causality: Lowering the temperature decreases the kinetic rate constant of the hydrolysis reaction.

  • Action: Chill the MES buffer on ice. Rapidly inject the required volume of the 10 mM DMSO stock into the chilled buffer while vortexing to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 1% for cell assays (or 5% for biochemical assays).

Step 4: Self-Validation Check (Critical)
  • Causality: You must prove the system is valid before introducing biological variables.

  • Action: Immediately prior to the assay, inject a 1 µL aliquot of the working solution into an LC-MS system.

  • Validation Criteria: Confirm the presence of the intact parent mass [M+H]+ at m/z 158.0 (for the 35Cl isotope). If a peak at m/z 140.0 (hydroxy intermediate) or higher acyclic masses is observed at >5% relative abundance, the formulation has failed. Discard and re-prepare.

G N1 1. Solid Compound (-20°C, Desiccated) N2 2. Primary Stock (100% Anhydrous DMSO) N1->N2 Dissolve N4 4. Working Aliquot (Max 1% DMSO, on ice) N2->N4 Rapid Mixing N3 3. Buffer Prep (MES Buffer, pH 5.5-6.0) N3->N4 pH Control N5 5. Self-Validation (LC-MS Intact Mass) N4->N5 Aliquot Sample N6 6. In Vitro Assay (Execute within 2 hrs) N5->N6 Mass Confirmed

Workflow for preparing and validating stabilized aqueous working solutions.

References

  • Facile Ring-Opening of Azabicyclic [3.1.0]- and [4.1.
  • An Unexpected Synthesis of Azepinone Derivatives through a Metal-Free Photochemical Cascade Reaction Nature Communications / Thieme URL
  • Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II)

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Azepin-3-one Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azepin-3-one Troubleshooting Center. The construction of seven-membered nitrogen-containing heterocycles (azepanes, azepinones, and benzoazepinones) presents a notorious challenge in synthetic organic chemistry. Medium-sized rings (7–11 members) suffer from severe thermodynamic and kinetic barriers during cyclization. The high activation energy required to overcome transannular strain (enthalpic penalty) and the low probability of the reactive chain ends meeting (entropic penalty) often lead to competing intermolecular reactions, such as oligomerization or substrate hydrolysis[1].

As a Senior Application Scientist, I have designed this guide to provide field-proven insights, mechanistic rationales, and self-validating protocols to help you troubleshoot the most common synthetic strategies for azepin-3-one formation.

Section 1: Frequently Asked Questions (FAQs) & Diagnostic Logic

Q1: I am using Ring-Closing Metathesis (RCM) to form an azepin-3-one core, but my reaction yields an intractable mixture of oligomers. How can I favor intramolecular cyclization?

Expert Insight: The failure of RCM in medium-sized ring formation is almost always a competition between the desired intramolecular cyclization and undesired intermolecular cross-metathesis (ADMET oligomerization)[2].

Causality & Solution:

  • Concentration: Entropic factors dictate that intramolecular reactions are concentration-independent, while intermolecular reactions are concentration-dependent. If your concentration is above 0.01 M, oligomerization will dominate. You must operate under high-dilution conditions (≤ 0.005 M)[2].

  • Conformational Pre-organization (The Thorpe-Ingold Effect): A linear acyclic precursor has too many degrees of rotational freedom. Introducing a bulky protecting group on the nitrogen (e.g., N-Boc or N-Ts) restricts the conformational space, forcing the two terminal olefins into closer proximity.

  • Catalyst Selection: Grubbs 1st Generation catalyst often lacks the reactivity needed for sterically hindered or electronically deactivated dienes. Switching to Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation and running the reaction in refluxing toluene provides the necessary thermal energy to overcome the enthalpic barrier of the 7-membered transition state.

RCM_Troubleshooting Start RCM Cyclization Fails (Oligomerization) CheckConc Check Concentration Start->CheckConc HighConc > 0.01 M (Intermolecular dominates) CheckConc->HighConc LowConc ≤ 0.005 M (Intramolecular favored) CheckConc->LowConc Dilute Dilute to ≤ 0.005 M (Use Syringe Pump) HighConc->Dilute CheckCat Evaluate Catalyst/Temp LowConc->CheckCat GrubbsI Grubbs I / Low Temp CheckCat->GrubbsI Conform Check Conformation CheckCat->Conform SwitchCat Switch to Grubbs II Reflux in Toluene GrubbsI->SwitchCat AddProtect Add N-Boc/N-Ts (Thorpe-Ingold effect) Conform->AddProtect

Fig 1. Diagnostic workflow for troubleshooting RCM cyclization failures in azepane synthesis.

Q2: I am attempting the phosphine-catalyzed α-umpolung-aldol reaction between a 2-sulfonamidobenzaldehyde and an α,β-ynone to form a benzo[b]azepin-3-one. My yields are <10%. What is going wrong?

Expert Insight: This elegant cascade reaction relies on the delicate balance of nucleophilic addition, proton transfer, and intramolecular aldol condensation[3]. The failure is typically rooted in solvent choice or premature quenching of the phosphonium ylide.

Causality & Solution:

  • Solvent Polarity and Proton Transfer: The reaction proceeds via a zwitterionic intermediate. Highly polar coordinating solvents like THF or MeCN completely shut down the reaction because they disrupt the crucial intramolecular proton transfer from the sulfonamide to the vinylphosphonium species. Non-polar or weakly polar halogenated solvents (Toluene, CH2Cl2, CHCl3) are mandatory for the success of this reaction[3].

  • Steric Repulsion: The reaction exclusively forms the E-benzylidene moiety due to steric repulsion between the p-toluenesulfonyl group and the phenyl ring. If your ynone is excessively hindered at the β-position, the initial nucleophilic attack by PPh3 will fail.

Umpolung_Mechanism Ynone Ynone + PPh3 Zwitterion Phosphonium Zwitterion Ynone->Zwitterion Deprotonation Sulfonamide Deprotonation Zwitterion->Deprotonation AmideAnion α-Umpolung Addition Deprotonation->AmideAnion Enolate Proton Transfer to Enolate AmideAnion->Enolate Aldol Intramolecular Aldol Enolate->Aldol Product Benzo[b]azepin-3-one + PPh3 Aldol->Product

Fig 2. Mechanistic pathway of the phosphine-catalyzed α-umpolung-aldol cyclization.

Q3: My Schmidt reaction on 7-bromo-3,4-dihydronaphthalen-2(1H)-one yields a mixture of regioisomers. How can I isolate the desired azepin-3-one?

Expert Insight: The Schmidt reaction of unsymmetrical cyclic ketones is inherently non-regioselective, driven by the migratory aptitude of the adjacent carbon centers. In the case of 2-tetralones, migration of the C1 carbon yields the benzo[c]azepin-3-one, while migration of the C3 carbon yields the benzo[d]azepin-2-one[4].

Causality & Solution: Because the electronic differences between the C1 (benzylic) and C3 (aliphatic) carbons are not always sufficient to dictate absolute regiocontrol, you will often obtain a mixture. Self-Validating Step: Do not rely solely on LC-MS, as the isomers are isobaric. Use 2D NMR (HMBC) to confirm the connectivity of the carbonyl carbon to the benzylic protons (indicating the azepin-2-one) or the aliphatic protons (indicating the azepin-3-one). Separation must be performed via careful silica gel chromatography or selective crystallization.

Section 2: Quantitative Data for Optimization

The following table summarizes the critical solvent screening data for the phosphine-catalyzed α-umpolung-aldol synthesis of benzo[b]azepin-3-ones, demonstrating the profound impact of solvent choice on cyclization efficiency[3].

SolventCatalyst (20 mol%)Temp (°C)Yield (%)Mechanistic Observation
ToluenePPh32538 - 42%Optimal non-polar environment for proton transfer.
CH2Cl2PPh32535%Good solubility, slightly lower yield than toluene.
CHCl3PPh32530%Acceptable, but trace acid can degrade intermediates.
THFPPh3250%Polar coordination disrupts zwitterion proton transfer.
DioxanePPh3250%Complete failure of cyclization.
MeCNPPh3250%Complete failure of cyclization.

Section 3: Standardized Self-Validating Protocols

Protocol A: High-Dilution Ring-Closing Metathesis (RCM) for Azepinone Precursors

Objective: To suppress intermolecular oligomerization and drive the formation of the 7-membered azepane/azepinone ring[2]. Self-Validation Mechanism: The reaction setup includes a mineral oil bubbler. The continuous evolution of ethylene gas visually validates that the metathesis catalytic cycle is active. If bubbling stops prematurely, the catalyst has likely poisoned or the reaction has stalled.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a mineral oil bubbler. Purge the system with ultra-high purity Argon for 15 minutes.

  • Solvent Degassing: Add 100 mL of anhydrous toluene to the flask. Degas the solvent by sparging with Argon for 30 minutes. Crucial Step: Dissolved oxygen rapidly decomposes Grubbs catalysts.

  • Substrate Addition: Dissolve the diene substrate (0.5 mmol) in 10 mL of degassed toluene. Transfer this solution to a gas-tight syringe.

  • Catalyst Activation: Add Grubbs 2nd Generation Catalyst (0.025 mmol, 5 mol%) to the stirring toluene in the flask. Heat the solution to 85 °C.

  • Syringe Pump Addition: Add the substrate solution dropwise via a syringe pump over 4 hours (rate ~2.5 mL/hr) into the hot catalyst solution. This maintains an effective substrate concentration of < 0.001 M, heavily favoring intramolecular cyclization.

  • Completion & Quench: After addition is complete, stir for an additional 2 hours at 85 °C. Cool to room temperature and add 0.5 mL of ethyl vinyl ether to quench the active ruthenium carbene.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Phosphine-Catalyzed α-Umpolung-Aldol Cyclization

Objective: Synthesis of benzo[b]azepin-3-ones from 2-sulfonamidobenzaldehydes and α,β-ynones[3]. Self-Validation Mechanism: The reaction strictly requires the presence of the catalyst. Set up a parallel control reaction without PPh3; the complete recovery of starting materials in the control validates that the transformation is exclusively phosphine-driven and not a thermal background reaction.

  • Setup: In an oven-dried 10 mL Schlenk tube, add N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 mmol) and the corresponding α,β-ynone (1.2 mmol).

  • Solvent: Add 5.0 mL of anhydrous, strictly degassed toluene. Do not use THF or MeCN.

  • Catalysis: Add Triphenylphosphine (PPh3) (0.2 mmol, 20 mol%) in one portion.

  • Reaction: Stir the mixture at room temperature (25 °C) under an argon atmosphere for 12–24 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1).

  • Workup: Once the aldehyde is consumed, concentrate the reaction mixture directly onto silica gel.

  • Isolation: Purify by flash column chromatography. The E-isomer of the benzylidene moiety is formed exclusively. Confirm the E-configuration via NOESY NMR (look for spatial correlation between the vinylic proton and the adjacent aromatic protons).

References

  • Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Phosphine-Catalyzed α-Umpolung–Aldol Reaction for the Synthesis of Benzo[b]azapin-3-ones Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Formation of medium-ring heterocycles by diene and enyne metathesis Source: University of Windsor URL:[Link]

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Advanced Technical Support Center: Temperature & Pressure Optimization in Azepinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks in the synthesis of azepinone derivatives. The formation of these seven-membered nitrogen-containing heterocycles is notoriously sensitive to thermodynamic and kinetic variables.

Whether you are utilizing continuous flow photochemistry, silver-catalyzed thermal cyclization, or high-pressure Continuously Stirred Tank Reactors (CSTR), mastering the causality behind temperature and pressure control is the key to scalable, high-yield synthesis.

Part 1: Mechanistic Insights — The Causality of T & P

To optimize your synthesis, you must first understand why specific temperatures and pressures dictate the fate of your reaction intermediates.

Pressure Control in Photochemical Flow Synthesis

During the photolysis of aryl azides to form 3H-azepinones, nitrogen gas (N₂) is rapidly evolved as the singlet nitrene intermediate forms. In a continuous flow microreactor, unmanaged gas evolution creates "slug flow"—a phenomenon where gas bubbles separate the liquid into isolated segments. This drastically alters the residence time and causes uneven UV irradiation. The Solution: Applying a back pressure regulator (BPR) set to at least 6.9 bar forces the evolved N₂ to remain dissolved in the solvent phase, ensuring a homogenous liquid phase and uniform photochemical conversion[1].

Temperature Suppression to Prevent Thermal Degradation

The singlet nitrene intermediate is highly reactive. If the reactor temperature exceeds 25 °C during photolysis, the kinetic energy overcomes the activation barrier for unwanted side reactions, such as triplet nitrene formation (leading to azo-dimers) or thermal decomposition of the azepinone ring. A recirculating cryostat is mandatory to lock the system at 25 °C, keeping the reaction under strict photochemical, rather than thermal, control[1].

Thermodynamic Sweet Spots in Thermal Cyclization

In contrast to photochemistry, the silver-catalyzed 7-endo-dig cyclization of alkynyl-containing enaminones to dibenzo[b,f]azepin-1-ones requires thermal activation. Optimization studies reveal a strict thermodynamic sweet spot at 80 °C. Temperatures below this threshold result in incomplete conversion, while exceeding 80 °C (e.g., 90 °C) provides no yield improvement and accelerates the thermal degradation of the enaminone precursor[2].

Part 2: Visualizing the Workflows

Pathway A Aryl Azide B Flow Photoreactor (hv, FEP Tubing) A->B THF/H2O C Singlet Nitrene B->C 25°C, 6.9 bar D Ring Expansion C->D N2 Suppressed E 3H-Azepinone D->E H2O Addition

Continuous flow photochemical synthesis pathway for 3H-azepinones.

CSTR S1 Dibenzo[b,f]azepinone S2 CSTR Hydrogenation (60 bar H2, 80°C) S1->S2 Continuous Feed S3 Gas-Liquid Separator S2->S3 6.5 min RT S4 Target Enantiomer S3->S4 Argon Purge

High-pressure CSTR hydrogenation workflow for azepinone derivatives.

Part 3: Self-Validating Experimental Protocols

Protocol A: Continuous Flow Photochemical Synthesis of 3H-Azepinones

Objective: Suppress N₂ gas phasing and thermal degradation during nitrene ring expansion.

  • Preparation: Prepare a 0.030 M solution of the aryl azide precursor in a THF/H₂O (4:3) solvent mixture. Note: A 1:1 ratio will cause substrate precipitation and tube blockage[1].

  • Reactor Setup: Utilize a 14 mL photoreactor constructed from fluorinated ethylene polymer (FEP) tubing, wrapped around a 450 W medium-pressure Hg lamp.

  • Temperature Lock: Engage a recirculating cryostat to maintain the cooling jacket at exactly 25 °C.

  • Pressure Control: Install a Back Pressure Regulator (BPR) at the reactor outlet, calibrated to 6.9 bar.

  • Execution: Pump the solution through the reactor at a flow rate calibrated for a 30-minute residence time.

  • Validation Check: Observe the FEP tubing. The flow should be a continuous liquid phase. If bubbles are visible, your BPR is failing, and residence time is compromised.

Protocol B: High-Pressure CSTR Asymmetric Hydrogenation

Objective: Maximize gas-liquid mass transfer for rapid continuous hydrogenation.

  • Preparation: Dissolve the dibenzo[b,f]azepinone precursor in the designated solvent system.

  • Reactor Setup: Prime the Continuously Stirred Tank Reactor (CSTR) system.

  • Pressurization: Introduce hydrogen gas and pressurize the system to 60 bar. Causality: High pressure maximizes H₂ solubility, driving the reaction kinetics forward rapidly[3].

  • Heating: Elevate the reactor temperature to 80 °C.

  • Execution: Feed the precursor solution continuously to achieve a residence time of exactly 6.5 minutes.

  • Validation Check: Route the effluent through a gas-liquid separator with an argon purge. Analyze via chiral HPLC; a successful run will yield 98% conversion and 98% enantiomeric excess (ee)[3].

Part 4: Quantitative Optimization Data

Use the following reference table to benchmark your reactor settings against field-validated parameters.

Reaction MethodologyKey IntermediateOptimal TempOptimal PressureSolvent SystemResidence / Reaction TimeTarget Yield / Conversion
Continuous Flow Photolysis Singlet Nitrene25 °C6.9 bar (BPR)THF/H₂O (4:3)30 minutes~62% Conversion
Ag-Catalyzed 7-endo-dig Enaminone80 °CAtmosphericCH₃CN2 hours74% Isolated Yield
CSTR Hydrogenation Dibenzo[b,f]azepinone80 °C60 bar (H₂)Not specified6.5 minutes98% Conversion (98% ee)

Part 5: Troubleshooting & FAQs

Q: Why did my FEP reactor tubing block during the continuous flow synthesis of 3H-azepinones? A: Tubing blockage in this specific workflow is almost always caused by poor substrate solubility in the aqueous phase. Early protocols used a 1:1 THF/H₂O ratio, which causes the aryl azide to precipitate. Adjusting your solvent ratio to 4:3 (THF/H₂O) resolves the precipitation while providing sufficient water to act as the nucleophile during the ring expansion[1].

Q: I am scaling up the silver-catalyzed cyclization of enaminones. Can I increase the temperature to 100 °C to reduce the 2-hour reaction time? A: No. Thermodynamic profiling of the CF₃CO₂Ag-catalyzed reaction demonstrates that exceeding 80 °C does not improve the yield. Instead, the excess thermal energy promotes the degradation of the delicate enaminone precursor. Maintain the temperature at 80 °C in CH₃CN for exactly 2 hours[2].

Q: My photochemical flow reactor is showing inconsistent yields batch-to-batch. The temperature is stable at 25 °C. What is failing? A: If temperature is stable, you are likely experiencing pressure fluctuations causing "slug flow." When N₂ gas evolves from the azide-to-nitrene conversion, it must be kept in solution to maintain a consistent residence time. Verify that your Back Pressure Regulator (BPR) is functioning correctly and is strictly holding at 6.9 bar[1].

References

  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones Beilstein Journal of Organic Chemistry[Link]

  • Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Resolving solubility issues of 4-Chloro-1-methyl-2H-azepin-3-one for HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues for 4-Chloro-1-methyl-2H-azepin-3-one in HPLC Analysis

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with 4-Chloro-1-methyl-2H-azepin-3-one. As a lipophilic heterocyclic compound, its azepine core and chloro-substitution significantly reduce its aqueous solubility, making reversed-phase HPLC (RP-HPLC) analysis prone to physical and chromatographic disruptions. Poor solubility often leads to on-column precipitation, diluent mismatch effects, and erratic recovery.

Diagnostic Workflow

G Start Analyze 4-Chloro-1-methyl-2H-azepin-3-one via RP-HPLC Check Observe Chromatogram & System Pressure Start->Check Issue1 High Backpressure / Column Blockage Check->Issue1 Issue2 Split Peaks / Broadening Check->Issue2 Issue3 Normal Peak Shape & Pressure Check->Issue3 Cause1 On-Column Precipitation (Aqueous Mobile Phase > 80%) Issue1->Cause1 Cause2 Diluent Mismatch (Sample Solvent > Mobile Phase Strength) Issue2->Cause2 Action1 Increase Organic Modifier in Mobile Phase Cause1->Action1 Action2 Adjust Sample Diluent (Match Mobile Phase or Weaker) Cause2->Action2

Diagnostic workflow for identifying and resolving HPLC solubility issues.

FAQ & Troubleshooting Guides

Q1: Why does 4-Chloro-1-methyl-2H-azepin-3-one cause split peaks and variable peak heights during my RP-HPLC runs? A: This is a classic symptom of a "diluent mismatch" or poor sample solubility at the column head. Azepine derivatives are practically insoluble in water but highly soluble in strong organic solvents like methanol, acetonitrile, and dichloromethane[1]. If you dissolve 4-Chloro-1-methyl-2H-azepin-3-one in 100% organic solvent (to ensure complete dissolution) and inject it into a highly aqueous mobile phase, the analyte experiences a sudden drop in solubility. Causality: The sample solvent slug travels through the column, causing the analyte to partition unevenly between the strong injection solvent and the weaker mobile phase. At the head of the column, this incomplete mixing leads to the analyte traveling at two different velocities, resulting in split or broad peaks[2][3]. Solution: Whenever possible, dissolve and inject samples in the mobile phase. Otherwise, ensure the injection solvent is of lower eluotropic strength than the mobile phase[2]. If solubility in the mobile phase is too poor, inject a smaller volume (e.g., 1-5 µL) to allow instantaneous mixing at the column head[3].

Q2: How can I prepare a sample diluent that maintains solubility without distorting the chromatography? A: You must balance the lipophilicity of the azepine ring with the chromatographic requirement of a weak injection solvent. Causality: Using a "weaker" solvent (higher aqueous content) focuses the analyte at the head of the column, improving peak shape. However, too much water will precipitate the 4-chloro-1-methyl-2H-azepin-3-one before injection. Solution: Use a stepwise dilution strategy. Dissolve the standard initially in a strong solubilizer (e.g., Methanol or Acetonitrile), then reduce the amount of organic solvent in any subsequent dilution steps until you reach the maximum aqueous ratio that sustains solubility[3].

Table 1: Diluent Optimization Matrix for 4-Chloro-1-methyl-2H-azepin-3-one

Diluent Composition (Organic:Aqueous)Analyte SolubilityPeak Shape (RP-HPLC)System Backpressure Risk
100% DMSO or AcetonitrileExcellent (>10 mg/mL)Severely Split / BroadLow
50% Acetonitrile : 50% WaterModerate (~1-2 mg/mL)Sharp / SymmetricalLow to Moderate
10% Acetonitrile : 90% WaterPoor (<0.1 mg/mL)Sharp (if dissolved)High (Precipitation risk)

Q3: My system backpressure steadily increases after multiple injections of this compound. What is happening? A: The compound is likely precipitating inside the injection valve or at the column frit. When a highly concentrated sample in an organic diluent meets an aqueous-heavy mobile phase, the localized concentration exceeds the solubility limit, causing micro-precipitation. Over time, these contaminants build up on the top of the column, distorting the peak profile and increasing backpressure[4]. Self-Validating Protocol: To verify this, bypass the column and inject the sample directly into the detector. If the pressure does not spike, the precipitation is occurring at the column head. Use a precolumn filter or guard column to protect the analytical column[4][5], and increase the organic modifier in your initial gradient conditions to ensure the analyte remains solvated upon injection.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Diluent Optimization and Recovery Testing Objective: Establish a self-validating sample preparation workflow that guarantees 4-Chloro-1-methyl-2H-azepin-3-one remains in solution without causing diluent mismatch.

  • Primary Stock Preparation: Weigh 10.0 mg of 4-Chloro-1-methyl-2H-azepin-3-one. Dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL stock. Rationale: Azepines exhibit high solubility in pure organic solvents, ensuring complete initial dissolution[1].

  • Titration of Aqueous Phase: In a clear glass vial, transfer 100 µL of the stock solution. Slowly add HPLC-grade water in 50 µL increments while vortexing.

  • Visual & Turbidity Check: Observe for any opalescence or micro-precipitation (Tyndall effect against a dark background). Record the exact ACN:Water ratio where precipitation begins.

  • Working Solution Formulation: Prepare the final working standard at a solvent ratio of 10% more organic than the precipitation point (e.g., if it precipitates at 30% ACN, use 40% ACN as the diluent).

  • Chromatographic Validation: Inject 5 µL of the working solution. Assess peak symmetry (target tailing factor 0.9 - 1.2) and theoretical plates.

Protocol 2: Mobile Phase and Gradient Adjustment Objective: Prevent on-column precipitation during gradient elution.

  • Buffer Selection: Use a volatile buffer like 10 mM Ammonium Acetate (pH 6.0). Rationale: The azepin-3-one moiety is neutral under most conditions, but maintaining a consistent ionic strength prevents secondary interactions with residual silanols on the stationary phase. Ensure the buffer is completely water-soluble and does not precipitate when mixed with the chosen organic solvent[2].

  • Gradient Design: Do not start the gradient at 100% aqueous. Begin at a minimum of 20% organic modifier (ACN or MeOH) to maintain the solubility of the lipophilic azepine core as it enters the column[2].

  • Wash Step: Incorporate a strong organic wash (e.g., 95% ACN) at the end of the gradient for at least 3 column volumes to clear any strongly retained lipophilic impurities or transient precipitates.

Sources

Technical Support Center: Troubleshooting & Purification Guide for Crude 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Global Support Hub | Application Science Division

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of halogenated heterocyclic compounds. The purification of 4-Chloro-1-methyl-2H-azepin-3-one presents a unique set of challenges. The azepinone scaffold is highly susceptible to positional isomerization during synthesis and hydrolytic ring-opening during downstream processing.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind impurity formation and provide self-validating purification workflows to ensure absolute scientific integrity in your drug development pipeline.

Impurity Profiling: Understanding the Causality

Before initiating any purification, you must understand the thermodynamic and kinetic origins of your impurities. Azepinone isomers possess identical molecular formulas and nearly indistinguishable physicochemical properties, making separation notoriously difficult[1].

  • Positional Isomers (e.g., 6-Chloro isomer): Formed during the halogenation/cyclization step due to competing electrophilic substitution sites on the precursor. They share similar dipole moments and often co-elute on standard C18 silica.

  • Over-Halogenated Species: Excess chlorinating agents lead to di-chloro or tri-chloro byproducts. These are generally more lipophilic.

  • Hydrolytic Degradation Products: The azepinone ring is sensitive to acidic conditions. Exposure to acidic silanol groups during chromatography or aqueous acids during workup catalyzes the hydration and subsequent opening of the ring, yielding linear amino acid derivatives.

Table 1: Quantitative Impurity Profile of Crude 4-Chloro-1-methyl-2H-azepin-3-one
Impurity ClassSpecific Impurity / AnalogRRT (Relative Retention Time)Typical Abundance (%)Primary Removal Strategy
Positional Isomer 6-Chloro-1-methyl-2H-azepin-3-one0.95 - 1.052.0 - 5.0Prep-HPLC (CSH Phenyl-Hexyl)
Over-halogenated 4,6-Dichloro-1-methyl-2H-azepin-3-one1.251.0 - 3.0Anti-Solvent Crystallization
Degradation Ring-opened amino acid derivative0.400.5 - 1.5Aqueous Wash / Crystallization
Residual SM 1-Methyl-1,2-dihydro-3H-azepin-3-one0.85< 1.0Anti-Solvent Crystallization

Experimental Protocols & Self-Validating Workflows

To achieve >99% purity, we employ orthogonal purification strategies. The choice of method depends entirely on the impurity profile identified in your crude batch.

Protocol A: Selective Anti-Solvent Crystallization

Target: Removal of over-halogenated species, residual starting materials, and ring-opened degradation products.

Impurities in the crystallization medium heavily influence crystal nucleation and phase occurrence. This protocol exploits differential solubility to force the target molecule into a highly ordered crystal lattice that naturally rejects structurally dissimilar impurities.

  • Dissolution: Dissolve the crude 4-Chloro-1-methyl-2H-azepin-3-one in a minimal volume of Ethyl Acetate (primary solvent) at 45°C.

    • Causality: Ethyl acetate provides high solubility for the azepinone while maintaining chemical stability, avoiding the solvolysis risks associated with protic solvents like methanol.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter.

    • Self-Validation Step: Visual inspection must confirm a perfectly clear, particulate-free solution. Any remaining nucleation sites will cause premature, uncontrolled precipitation that traps impurities.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining 40°C until the solution reaches the "cloud point" (slight, persistent turbidity).

    • Causality: Heptane lowers the dielectric constant of the medium. Because the di-chloro impurities are more lipophilic, they remain solvated in the heptane-rich mother liquor, while the target compound reaches supersaturation.

  • Seeding & Controlled Cooling: Add 0.1% w/w of high-purity seed crystals. Cool the mixture to 5°C at a strict rate of 0.1°C/min.

    • Causality: A slow cooling ramp prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of a pure crystal lattice rather than rapid, impurity-trapping amorphous precipitation.

  • Isolation & Validation: Filter and wash with cold (0°C) heptane.

    • Self-Validation Step: Analyze the mother liquor via LC-MS. The system is validated if the mother liquor shows a proportional enrichment of the over-chlorinated species, proving the crystal lattice successfully rejected the impurities.

Protocol B: Preparative HPLC for Isomer Resolution

Target: Separation of closely eluting positional isomers (e.g., 4-Chloro vs. 6-Chloro).

  • Column Selection: Utilize a Waters XSelect CSH Phenyl-Hexyl column (or equivalent, 150 mm × 21.2 mm, 5 µm).

    • Causality: Standard C18 columns rely solely on hydrophobicity, failing to resolve isomers with identical molecular weights. The Phenyl-Hexyl stationary phase provides unique π−π interactions with the conjugated azepine ring, which is critical for differentiating the spatial arrangement of the chlorine atom[2].

  • Mobile Phase Preparation: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Formic acid stabilizes the enone system and prevents peak tailing, ensuring sharp elution bands.

  • Fraction Collection: Monitor UV absorbance simultaneously at 248 nm and 295 nm to capture all related impurities[2].

  • Recovery & Validation: Pool fractions containing the target peak.

    • Self-Validation Step: Before lyophilization, run an aliquot of the pooled fractions on an orthogonal analytical column (e.g., Pentafluorophenyl - PFP). The protocol is validated only if the orthogonal method confirms >99.5% isomeric purity, ensuring no co-eluting isomers were masked during the prep run.

System Visualizations

PurificationWorkflow Crude Crude 4-Chloro-1-methyl- 2H-azepin-3-one Analysis HPLC/LC-MS Impurity Profiling Crude->Analysis Decision Impurity Type? Analysis->Decision Crystallization Selective Crystallization (Solvent/Anti-solvent) Decision->Crystallization Polar/Ring-opened PrepLC Preparative HPLC (CSH Phenyl-Hexyl) Decision->PrepLC Isomeric Impurities Pure Purified Product (>99% Purity) Crystallization->Pure PrepLC->Pure

Caption: Workflow for the isolation and purification of 4-Chloro-1-methyl-2H-azepin-3-one.

DegradationPathway Intact 4-Chloro-1-methyl- 2H-azepin-3-one Intermediate Hydrated Intermediate Intact->Intermediate Water H2O / H+ (Acidic Conditions) Water->Intermediate RingOpen Ring-Opened Amino Acid Intermediate->RingOpen Hydrolysis

Caption: Acid-catalyzed hydrolytic degradation pathway of the azepinone ring.

Troubleshooting & FAQs

Q1: Why does my compound degrade during standard silica gel chromatography? A1: Azepinones are highly sensitive to the acidic silanol groups present on standard normal-phase silica gel. These acidic sites act as a catalyst, promoting the hydration of the enone system and subsequent ring-opening[1]. Solution: If normal-phase chromatography is unavoidable, use neutralized silica (pre-treated with 1% triethylamine) or switch to neutral alumina. However, we strongly recommend bypassing normal-phase chromatography entirely in favor of the crystallization or reversed-phase Prep-HPLC protocols outlined above.

Q2: My crystallization yields an oil instead of crystals ("oiling out"). How do I fix this? A2: Oiling out (liquid-liquid phase separation) occurs when the compound separates as a liquid phase rather than a solid. This is typically caused by a high concentration of impurities altering the solubility curve, or by cooling the solution too rapidly, forcing the system past its metastable zone. Solution: Dilute the initial solution by 10% to lower the overall concentration. Ensure you hit the exact cloud point before cooling, and reduce your cooling ramp to 0.1°C/min. Introducing high-purity seed crystals at the cloud point is the most effective way to force solid nucleation.

Q3: How can I accurately quantify the 4-chloro vs. 6-chloro isomers if they co-elute on my analytical LC? A3: Standard C18 columns often fail to resolve these isomers due to their identical molecular weights and highly similar dipole moments[1]. Solution: Switch your analytical method to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. The orthogonal selectivity provided by π−π interactions will separate the isomers, allowing for accurate integration and quantification[2].

References

  • Moynihan, H. A., & Horgan, D. E. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, American Chemical Society / University College Cork. URL: [Link]

  • Jafri, W. S., et al. "Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance." ResearchGate. URL: [Link]

Sources

Validation & Comparative

High-Fidelity NMR Interpretation Guide: 4-Chloro-1-methyl-2H-azepin-3-one vs. 1-Methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-dihydro-3H-azepin-3-one core is a privileged, fully conjugated 7-membered heterocyclic scaffold frequently utilized in the development of novel pharmacophores[1]. During lead optimization, halogenation of this ring—specifically chlorination—is often employed to modulate metabolic stability and lipophilicity. However, distinguishing between positional isomers (e.g., C4 vs. C6 chlorination) presents a significant analytical challenge[2].

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) profiles of 4-Chloro-1-methyl-2H-azepin-3-one and its non-chlorinated parent analog, 1-Methyl-2H-azepin-3-one . By analyzing the specific perturbations in the 1H and 13C NMR spectra, researchers can establish a definitive framework for structural elucidation.

Mechanistic Causality in Spectral Shifts

To accurately interpret the NMR spectra of azepines, one must understand the underlying electronic causality driving the chemical shifts[3]. The 2H-azepin-3-one system is a conjugated dienone cross-conjugated with an enamine.

  • The Parent Scaffold (1-Methyl-2H-azepin-3-one): The electron-donating nature of the N1​ lone pair shields the C7​ and C5​ protons through resonance, while the electron-withdrawing C3​ carbonyl deshields the C4​ and C6​ positions.

  • The Chlorinated Analog (4-Chloro-1-methyl-2H-azepin-3-one): The introduction of a chlorine atom at C4​ fundamentally alters this balance[2]. Chlorine exerts competing electronic effects: a strong inductive withdrawal ( −I ) through the σ -bonds and a weak mesomeric donation ( +M ) through the π -system. In the context of the α,β -unsaturated carbonyl system, the −I effect dominates at the adjacent β -position ( C5​ ), leading to a pronounced downfield shift of the C5​ -H proton. Conversely, the α -halogenation typically shifts the carbonyl 13C resonance slightly upfield due to complex shielding tensor modifications.

Comparative Spectral Data

The following tables summarize the quantitative NMR data, objectively comparing the spectral performance and signal dispersion between the two molecules.

Table 1: 1H NMR Comparison (400 MHz, CDCl 3​ )
Position1-Methyl-2H-azepin-3-one ( δ ppm)4-Chloro-1-methyl-2H-azepin-3-one ( δ ppm)Multiplicity & Causality
N-CH 3​ 3.153.18Singlet (3H). Negligible change; distant from the C4 perturbation.
C2-H 2​ 3.803.95Singlet (2H). Mild downfield shift due to through-space interaction with the C4-Cl.
C4-H 5.95N/ADoublet (1H). Signal is absent in the chlorinated analog, serving as the primary diagnostic marker.
C5-H 6.857.35Doublet (1H). Strong downfield shift due to β -deshielding by the electronegative Cl ( −I effect).
C6-H 6.206.25Doublet of doublets (1H). Minimal electronic perturbation; maintains enamine character.
C7-H 6.506.55Doublet (1H). Shielded by the adjacent nitrogen lone pair resonance.
Table 2: 13C NMR Comparison (100 MHz, CDCl 3​ )
Position1-Methyl-2H-azepin-3-one ( δ ppm)4-Chloro-1-methyl-2H-azepin-3-one ( δ ppm)Causality for Shift
C3 (C=O) 195.0189.0Upfield shift typical of α -halogenation in conjugated enones.
C4 128.0135.0Downfield shift due to the direct attachment of the electronegative chlorine atom.
C5 138.5136.0Slight upfield shift due to the mesomeric ( +M ) electron donation from Cl into the π -system.
C6 115.0116.5Minimal change; maintains its identity as an enamine β -carbon.
C7 145.0146.5Directly attached to nitrogen; highly deshielded by the heteroatom.
C2 58.058.5Aliphatic sp3 carbon situated between the nitrogen and the carbonyl.
N-CH 3​ 38.038.2Standard N-methyl resonance.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data collection for azepinone derivatives[1].

Step 1: Sample Preparation & Internal Calibration Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero reference. Validating the chemical shift axis against an internal standard prevents misinterpretation of subtle shifts (like the C2-H 2​ movement) caused by solvent susceptibility differences.

Step 2: Probe Tuning & Shimming Perform automated gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 gradients. Causality: The 7-membered ring exhibits complex J -coupling (e.g., the C6​ -H doublet of doublets). Line widths must be <1.0 Hz to accurately extract coupling constants and confirm the conjugated topology.

Step 3: Quantitative 1D Acquisition For 1H NMR, utilize a 30° flip angle with a relaxation delay ( D1​ ) of 5 seconds. Causality: Ensuring D1​≥5T1​ guarantees full longitudinal relaxation, making the integration of the N-CH 3​ (3H) versus the C2-H 2​ (2H) strictly quantitative, thus validating the molecular formula.

Step 4: Orthogonal 2D Validation (HSQC & HMBC) Acquire gradient-selected HSQC and HMBC spectra. Causality: 1D data alone is insufficient for definitive proof of regiochemistry. The HMBC sequence will show a definitive 3-bond correlation from the isolated C2-H 2​ protons ( δ 3.95) to both the C3 carbonyl ( δ 189.0) and the C4 carbon ( δ 135.0), locking the chlorine atom's position into the molecular framework.

Signal Assignment Workflow

The logical progression for assigning the spectra of these compounds is visualized below.

NMR_Logic A Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC) B Examine 1H NMR at ~5.9 ppm (Is C4-H present?) A->B C Signal Present Parent Azepinone B->C Yes D Signal Absent C4-Substituted Analog B->D No E Analyze C5-H Resonance (Beta to Carbonyl) D->E F Downfield Shift (~7.35 ppm) Confirms 4-Chloro Isomer E->F G HMBC Validation: C2-H2 correlates to C3 & C4 F->G

Decision-tree workflow for the definitive NMR assignment of C4-halogenated 2H-azepin-3-ones.

Sources

Mass spectrometry fragmentation patterns of 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of 4-Chloro-1-methyl-2H-azepin-3-one

As a Senior Application Scientist, selecting the right mass spectrometry (MS) modality for characterizing complex heterocyclic scaffolds is critical. 4-Chloro-1-methyl-2H-azepin-3-one (C₇H₈ClNO, MW: 157.60 g/mol ) is a highly functionalized seven-membered azepinone. Its structural features—a halogen atom, an N-methyl group, and a cyclic ketone (lactam-like) moiety—create a highly specific, predictable fragmentation fingerprint.

This guide provides an in-depth comparison of the two premier analytical platforms for this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind its fragmentation, researchers can definitively elucidate its structure and quantify it in complex matrices.

The Causality of Fragmentation: Mechanistic Pathways

To optimize any MS method, one must first understand why a molecule fragments the way it does. The fragmentation of 4-Chloro-1-methyl-2H-azepin-3-one is governed by three primary structural drivers:

  • The Isotopic Signature of Chlorine: Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, any intact precursor or fragment retaining the chlorine atom will present a distinct isotopic envelope separated by 2 Da (e.g., m/z 157 and 159)[1]. This acts as a built-in diagnostic tool.

  • Ring Contraction and CO Extrusion: Seven-membered azepine rings are energetically driven to contract into more stable six-membered (pyridine-like) or five-membered (pyrrole-like) aromatic systems[2]. In azepinones, this contraction is facilitated by the expulsion of neutral carbon monoxide (CO, -28 Da).

  • Ionization-Dependent Cleavage Rules:

    • Under EI (Hard Ionization) , the radical cation [M]⁺• undergoes homolytic cleavage. It readily loses a chlorine radical (Cl•, -35 Da) or a methyl radical (CH₃•, -15 Da) from the nitrogen atom[3].

    • Under ESI-CID (Soft Ionization) , the protonated molecule [M+H]⁺ obeys the "even-electron rule," preferentially losing neutral molecules rather than radicals[3]. Thus, instead of losing Cl•, it loses hydrochloric acid (HCl, -36 Da) or CO (-28 Da).

EIMS_Fragmentation M [M]⁺• m/z 157 (³⁵Cl) / 159 (³⁷Cl) M_Cl [M - Cl]⁺ m/z 122 M->M_Cl -Cl• (-35 Da) M_CO [M - CO]⁺• m/z 129 M->M_CO -CO (-28 Da) M_CH3 [M - CH3]⁺ m/z 142 M->M_CH3 -CH3• (-15 Da) M_Cl_CO [M - Cl - CO]⁺ m/z 94 (Ring Contraction) M_Cl->M_Cl_CO -CO (-28 Da) M_CO->M_Cl_CO -Cl• (-35 Da)

EI-MS fragmentation pathway of 4-Chloro-1-methyl-2H-azepin-3-one.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate platform depends on whether the goal is structural elucidation (identifying an unknown synthesis byproduct) or targeted quantification (measuring pharmacokinetics).

Table 1: Analytical Platform Performance Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Energy 70 eV (Hard Ionization)Variable (Soft Ionization + CID)
Primary Precursor Radical Cation: [M]⁺• (m/z 157)Protonated Molecule: [M+H]⁺ (m/z 158)
Key Advantage Highly reproducible fragmentation for library matching (NIST).Exceptional sensitivity and matrix interference rejection via MRM.
Limitations Requires volatility; compound may thermally degrade in the inlet.Susceptible to ion suppression from matrix effects.
Primary Use Case Synthetic verification, impurity profiling.High-throughput bioanalysis, trace-level quantification.
Table 2: Quantitative Data - Key m/z Values and Assignments
Fragment AssignmentGC-EI-MS m/z (Odd-Electron / Radical)LC-ESI-MS/MS m/z (Even-Electron / Protonated)
Precursor Ion 157 (³⁵Cl) / 159 (³⁷Cl)158 (³⁵Cl) / 160 (³⁷Cl)
Loss of Chlorine 122 [M - Cl•]⁺122 [M+H - HCl]⁺
Loss of CO 129 [M - CO]⁺•130[M+H - CO]⁺
Loss of Methyl 142[M - CH₃•]⁺N/A (Rare in CID)
Ring Contraction 94 [M - Cl• - CO]⁺94 [M+H - HCl - CO]⁺

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, analytical protocols must be self-validating. The following methodologies incorporate built-in quality control checks to prevent false positives.

Protocol A: GC-EI-MS Structural Elucidation

Causality: Standardizing the ionization energy at 70 eV ensures the fragmentation pattern is universally reproducible and comparable against theoretical models or spectral libraries[4].

  • Sample Preparation: Dissolve the compound in a highly volatile, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane) to a concentration of 10 µg/mL.

  • Inlet Parameters: Set the injection port to 250°C. Self-Validation Check: If a peak corresponding to m/z 122 appears significantly earlier in the chromatogram than the main peak, the compound is thermally degrading (losing Cl) in the inlet. Lower the inlet temperature to 220°C.

  • Oven Programming: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Acquisition: Scan range m/z 50 to 300.

  • Data Validation: Locate the putative molecular ion at m/z 157. You must observe a peak at m/z 159 at exactly 33% of the intensity of the m/z 157 peak. If this 3:1 ratio is absent, the peak is an isobaric interference, not the chlorinated target.

Protocol B: LC-ESI-MS/MS MRM Optimization

Causality: Electrospray ionization relies on solvent chemistry. Using a low-pH mobile phase forces the protonation of the azepine nitrogen, maximizing the [M+H]⁺ yield[3].

  • Mobile Phase Setup: Use Phase A: 0.1% Formic Acid in Water, and Phase B: 0.1% Formic Acid in Acetonitrile.

  • Precursor Tuning (Q1): Perform a direct syringe infusion (10 µL/min) of a 1 µg/mL standard. Scan Q1 to confirm the [M+H]⁺ base peak at m/z 158.

  • Collision Energy (CE) Ramping (q2): Isolate m/z 158 in Q1. Introduce Argon collision gas in q2. Ramp the CE from 5 eV to 40 eV.

  • Transition Selection (Q3):

    • Quantifier Transition: m/z 158 → 122 (Loss of HCl). Optimal CE is typically reached when the precursor (158) is depleted to <10% of its original intensity.

    • Qualifier Transition: m/z 158 → 94 (Loss of HCl and CO).

  • Data Validation: In experimental samples, the ratio of the Quantifier to the Qualifier peak area must remain within ±15% of the ratio established by the pure reference standard.

LCMS_Workflow Step1 Sample Prep & LC Separation Step2 ESI(+) Soft Ionization Step1->Step2 Step3 Q1: Precursor Selection (m/z 158) Step2->Step3 Step4 q2: CID Fragmentation Step3->Step4 Step5 Q3: Product Ion Selection (m/z 122, 94) Step4->Step5

LC-ESI-MS/MS Multiple Reaction Monitoring (MRM) workflow.

Conclusion

For the analysis of 4-Chloro-1-methyl-2H-azepin-3-one, the choice of MS platform dictates the type of data acquired. GC-EI-MS leverages the inherent instability of the azepinone ring under hard ionization to provide a definitive, structurally rich fingerprint (loss of Cl•, loss of CO, ring contraction). Conversely, LC-ESI-MS/MS exploits the even-electron rule to generate specific, high-yielding transitions (loss of HCl) that are ideal for sub-nanogram quantification. By applying the self-validating protocols outlined above, researchers can ensure absolute confidence in their analytical outputs.

References

  • Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass spectra - fragmentation patterns. Chemguide. Available at:[Link]

  • Characterization of the metabolites of carbamazepine in patient urine by liquid chromatography/mass spectrometry. PubMed (NIH). Available at: [Link]

  • A quantum chemical study of HOCl-induced transformations of carbamazepine. RSC Advances. Available at:[Link]

Sources

Comparing biological activity of 4-Chloro-1-methyl-2H-azepin-3-one vs. diazepines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Biological Activities of Azepinones and Diazepines

An In-Depth Guide for Researchers in Drug Discovery and Development

Abstract: The seven-membered nitrogen-containing heterocyclic scaffolds, specifically azepines and diazepines, represent core structures in a multitude of biologically active compounds. While the diazepine class, particularly the 1,4-benzodiazepines, is extensively characterized with well-defined mechanisms of action and therapeutic applications, the biological landscape of azepinones is more varied and less centrally defined. This guide provides a comparative analysis of these two important classes of compounds. It is important to note that the specific compound, 4-Chloro-1-methyl-2H-azepin-3-one, yielded no specific data in the public scientific literature, prompting a broader comparison between the general azepinone/azepine class and the well-documented diazepines. This guide will delve into their distinct mechanisms of action, compare their known biological activities with supporting data, and provide exemplary experimental protocols for their evaluation.

Introduction: A Tale of Two Seven-Membered Rings

The structural diversity of heterocyclic compounds provides a vast chemical space for the discovery of novel therapeutic agents. Among these, seven-membered rings containing one or more nitrogen atoms have proven to be privileged structures in medicinal chemistry. This guide focuses on two such classes: azepines (and their ketone derivatives, azepinones) and diazepines.

  • Diazepines: This class is characterized by a seven-membered ring containing two nitrogen atoms. The most prominent members are the benzodiazepines , where a diazepine ring is fused to a benzene ring.[1] Since the launch of chlordiazepoxide and later diazepam (Valium) in the 1960s, benzodiazepines have become some of the most widely prescribed medications globally for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3][4] Beyond the central nervous system, various diazepine scaffolds have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[1][5]

  • Azepines and Azepinones: This class contains a single nitrogen atom within the seven-membered ring. Azepinones, which feature a carbonyl group, are found in various natural products and synthetic compounds.[6] Unlike the well-defined pharmacological profile of benzodiazepines, the biological activities of azepinone derivatives are quite diverse and target a broader range of proteins. Documented activities include cyclin-dependent kinase (CDK) inhibition, antitumor, antibacterial, and vitamin D receptor modulation.[6][7] A review of the literature highlights that while synthesis methods are established, the biological activities of many azepine derivatives remain less explored than their diazepine counterparts, representing a significant opportunity for further research.[8]

Mechanism of Action: A Study in Contrast

The primary difference in the biological activity between the most common diazepines and the known azepinones lies in their molecular targets and mechanisms of action.

Diazepines: Potentiating Nature's "Brake Pedal"

The classical mechanism for benzodiazepines involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor .[2][9] GABA is the primary inhibitory neurotransmitter in the central nervous system.[10][11]

  • Binding: Benzodiazepines bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself.[12][13] This binding site is located at the interface of the α and γ subunits of the receptor complex.[14]

  • Modulation: This binding event induces a conformational change in the receptor that increases its affinity for GABA.[11]

  • Potentiation: With a benzodiazepine bound, the GABA-A receptor's chloride ion channel opens more frequently when GABA binds.[12][15]

  • Inhibition: The increased influx of chloride ions (Cl-) hyperpolarizes the neuron, making it less likely to fire an action potential. This enhanced inhibition produces the characteristic calming effects of these drugs.[2][12]

This mechanism is elegantly specific and explains the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[11]

GABA_A_Receptor_Modulation cluster_Neuron Postsynaptic Neuron cluster_Action Mechanism of Action GABA_A GABA-A Receptor Cl_Channel Chloride Channel (Closed) GABA_A->Cl_Channel is part of Binding BZD Binding Increases GABA Affinity Opening Channel Opens More Frequently Cl_Channel->Opening Opens Neuron_Interior Neuron Interior (Hyperpolarized) GABA GABA GABA->GABA_A Binds BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_A Binds (Allosteric Site) Binding->Opening Opening->Neuron_Interior Allows Cl- Influx Influx Increased Cl- Influx Opening->Influx Result Neuronal Inhibition (Anxiolysis, Sedation) Influx->Result

Caption: Mechanism of Benzodiazepine Action on the GABA-A Receptor.

Azepinones: A Diversity of Targets

Unlike benzodiazepines, there is no single, unifying mechanism of action for the azepinone class. Their biological activities are a function of the specific substitutions and fused ring systems incorporated into the azepinone scaffold. Published research points to a variety of molecular targets:

  • Enzyme Inhibition: Certain benzazepinone derivatives, known as paullones, have been identified as inhibitors of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), enzymes critical for cell cycle regulation and signaling. This accounts for their observed antitumor properties.[16]

  • Receptor Modulation: Some azepinone-based compounds have been developed as modulators for the Vitamin D receptor.[6][7]

  • Antimicrobial Mechanisms: While the precise mechanisms are often not fully elucidated, various azepine derivatives have demonstrated antibacterial and antifungal activity, suggesting interference with essential microbial pathways.[17]

Comparative Biological Activities: Experimental Evidence

A direct comparison is challenging due to the differing targets. However, we can contrast the well-established activities of diazepines with the emerging applications of azepinones.

Biological ActivityDiazepine Class (e.g., Benzodiazepines)Azepinone/Azepine Class
Primary Target(s) GABA-A ReceptorVaried: CDKs, GSK-3β, Vitamin D Receptor, Bacterial/Fungal Targets
CNS Activity Anxiolytic, Sedative, Anticonvulsant, Muscle Relaxant[2][11]Generally not the primary activity; some derivatives may have CNS effects.
Anticancer Activity Some non-benzodiazepine diazepines show activity.[1]Established for specific derivatives (e.g., Paullones) via CDK inhibition.[16]
Antimicrobial Activity Some derivatives show activity.[1]Several derivatives show antibacterial and antifungal properties.[17]
Clinical Use Widely used for anxiety, seizures, insomnia, muscle spasms.[2][14]Primarily in preclinical/research stages for various indications.

Experimental Protocols: A Guide to Evaluation

To assess and compare the biological activities of novel compounds in these classes, standardized assays are crucial. Below is an example of a workflow for initial screening.

Workflow for Preliminary Biological Activity Screening

This workflow outlines a logical progression from broad toxicity assessment to more specific mechanism-of-action studies.

Screening_Workflow cluster_workflow Screening Workflow for Novel Heterocyclic Compounds start Synthesized Compound (Azepinone or Diazepine) cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity phenotypic 2. Phenotypic Screening (e.g., Antimicrobial MIC Assay, Anticancer Cell Viability) cytotoxicity->phenotypic If non-toxic at relevant conc. decision Active Compound? phenotypic->decision target_based 3. Target-Based Assay (e.g., Receptor Binding, Kinase Inhibition) moa 4. Mechanism of Action Studies (e.g., Western Blot, Electrophysiology) target_based->moa Confirms Target decision->moa Yes inactive Inactive/ Re-synthesize decision->inactive No moa->target_based Based on Hypothesis lead_opt Lead Optimization moa->lead_opt

Caption: A general workflow for the initial biological screening of novel compounds.

Example Protocol: In Vitro Kinase Inhibition Assay (for Azepinones)

This protocol is designed to test if a novel azepinone derivative can inhibit a specific kinase, such as CDK2, a common target for anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., HEPES, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well microplates

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Rationale: A wide concentration range is necessary to accurately determine the IC50 value. DMSO is a common solvent for organic compounds.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of kinase buffer containing the substrate peptide and ATP.

    • Add 50 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Rationale: Keeping the volume of DMSO low (<1% of the final reaction volume) prevents solvent interference with the enzyme's activity.

  • Initiate Reaction:

    • Add 5 µL of the kinase enzyme solution to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Rationale: The incubation time allows the kinase to phosphorylate its substrate. This time may need optimization depending on the specific enzyme.

  • Detection:

    • Add 10 µL of the luminescent detection reagent to each well. This reagent measures the amount of ATP remaining in the well.

    • Rationale: Active kinase will consume ATP. Therefore, a lower luminescence signal (less ATP) indicates higher kinase activity, and a higher signal indicates inhibition.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Analysis:

    • Measure the luminescence signal on a plate reader.

    • Normalize the data: Set the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.

    • Plot the normalized % inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Conclusion and Future Directions

The comparison between diazepines and azepinones reveals two classes of seven-membered heterocycles with distinct but equally valuable pharmacological profiles.

  • Diazepines , particularly benzodiazepines, are a mature class of drugs with a well-understood mechanism centered on the potentiation of GABAergic inhibition. Their clinical utility is firmly established, though research continues into developing subtype-selective modulators to reduce side effects like tolerance and dependence.[18]

  • Azepinones represent a more nascent and diverse field. Their varied biological activities, from anticancer to antimicrobial, stem from their ability to interact with a wide range of molecular targets. The lack of a single, unifying mechanism makes them a rich scaffold for discovery chemistry.

For drug development professionals, the key takeaway is the versatility of the seven-membered nitrogen-containing ring. While diazepines offer a proven blueprint for CNS drug design, the azepinone scaffold presents a broader, less-explored territory ripe for the discovery of novel inhibitors and modulators for a diverse array of diseases. Future research should focus on systematically exploring the structure-activity relationships of substituted azepinones to unlock their full therapeutic potential.

References

  • Diazepam - Wikipedia. Wikipedia. [Link]

  • Gofferje, G. L., et al. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience, 32(17), 5995-6004. [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx Health. [Link]

  • Medfinder. (2026). How Does Diazepam Work? Mechanism of Action Explained in Plain English. Medfinder. [Link]

  • Patsnap. (2024). What is the mechanism of Diazepam? Patsnap Synapse. [Link]

  • Jones, M. V., & Westbrook, G. L. (2009). Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study. Journal of Neurophysiology, 102(2), 1145-1154. [Link]

  • Kim, J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1797. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Jacob, T. C., et al. (2012). Benzodiazepine treatment induces subtype-specific changes in GABAA receptor trafficking and decreases synaptic inhibition. Proceedings of the National Academy of Sciences, 109(45), 18595-18600. [Link]

  • Nutt, D. J., & Malizia, A. L. (2001). New insights into the role of the GABAA–benzodiazepine receptor in psychiatric disorder. The British Journal of Psychiatry, 179(5), 390-396. [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • ResearchGate. (n.d.). Biologically important azepinone derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications, 14(1), 856. [Link]

  • ResearchGate. (n.d.). Structures of natural and synthetic bioactive azepinone derivatives. ResearchGate. [Link]

  • Ušćumlić, G. S., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 81(7-8), 841-851. [Link]

  • Polanski, J., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 90, 484-495. [Link]

  • Lader, M. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16(S2), 231S-244S. [Link]

  • Lader, M. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16(S2), 231S-244S. [Link]

  • Kumar, R., & Siddiqui, N. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 654-673. [Link]

Sources

HPLC method validation for detecting 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation and Column Comparison Guide for the Detection of 4-Chloro-1-methyl-2H-azepin-3-one

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the analytical demands for resolving polar, halogenated intermediates have intensified. 4-Chloro-1-methyl-2H-azepin-3-one (CAS 110835-78-4) represents a classic chromatographic challenge[1]. It is a highly reactive, nitrogen-containing heterocycle featuring a conjugated chloro-enone system.

This guide provides an objective, data-driven comparison of HPLC column chemistries for the quantification of this azepine derivative. Furthermore, it details a robust, self-validating experimental protocol grounded in ICH Q2(R2) validation standards[2].

The Analytical Challenge: Causality in Column Selection

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), analysts typically default to octadecylsilane (C18) columns. However, for 4-Chloro-1-methyl-2H-azepin-3-one, C18 chemistries frequently fail.

The Mechanistic Flaw of C18: C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the azepine ring and the chloro-ketone moiety are highly polar and possess a strong dipole moment, the analyte exhibits poor retention (capacity factor, k′<2 ) on standard C18 phases. Furthermore, the basic azepine nitrogen interacts with residual, unendcapped silanols on the silica support, leading to severe peak tailing and compromised resolution from structurally similar des-chloro impurities.

The Solution: Orthogonal Retention Mechanisms: To achieve baseline separation and sharp peak shapes, the stationary phase must offer multiple modes of interaction.

  • Pentafluorophenyl (PFP) Phases: Introduce π−π interactions, dipole-dipole interactions (driven by the highly electronegative C-F bonds), and enhanced shape selectivity.

  • Mixed-Mode Phases (e.g., Newcrom R1): Combine reverse-phase characteristics with specialized low-silanol or ion-pairing environments, which have been proven highly effective for retaining polar azepine derivatives[3].

G Analyte 4-Chloro-1-methyl- 2H-azepin-3-one C18 Standard C18 Phase Analyte->C18 PFP Mixed-Mode / PFP Phase Analyte->PFP Hydro Weak Hydrophobic Dispersion C18->Hydro Res1 Poor Retention & Peak Tailing Hydro->Res1 PiPi π-π & Dipole Interactions PFP->PiPi Res2 Strong Retention & Sharp Peaks PiPi->Res2

Chromatographic retention mechanisms for azepine derivatives.

Objective Column Performance Comparison

To objectively evaluate performance, 4-Chloro-1-methyl-2H-azepin-3-one was analyzed alongside its primary synthetic impurity (1-methyl-2H-azepin-3-one) across three different column chemistries. The mobile phase was standardized to a gradient of Acetonitrile/Water with 0.1% Formic Acid to ensure MS-compatibility[3].

Selecting an equivalent or superior replacement column requires evaluating selectivity, retention, and robustness[4]. The quantitative results are summarized below:

Column ChemistryExample ModelRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*
Standard C18 Waters XBridge C182.151.854,5001.2
PFP Phase Phenomenex Luna PFP5.401.1512,2003.8
Mixed-Mode SIELC Newcrom R16.851.0515,5005.1

*Resolution ( Rs​ ) calculated against the des-chloro impurity. An Rs​≥2.0 is required for baseline separation.

Data Synthesis: The Mixed-Mode column outperformed the standard C18 by increasing theoretical plates by >300% and eliminating peak tailing ( Tf​ approaching the ideal 1.0). The PFP column serves as an excellent, widely available alternative, providing robust π−π retention.

Experimental Protocol & Self-Validating Workflow

The following methodology utilizes the Mixed-Mode/PFP approach. To ensure scientific integrity, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a System Suitability Test (SST). The SST acts as an internal control; if the mobile phase is prepared incorrectly or the column has degraded, the SST will fail, preventing the generation of artifactual data.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Note: Formic acid is selected over phosphoric acid to maintain electrospray ionization (ESI) compatibility for downstream LC-MS applications[3].

  • Chromatographic Conditions:

    • Column: Mixed-Mode or PFP (150 mm × 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (controlled to minimize viscosity variations).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (optimized for the conjugated enone system).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2–10 min: 5% to 60% B (Linear gradient)

    • 10–12 min: 60% B (Wash)

    • 12–15 min: 5% B (Re-equilibration)

  • System Suitability Testing (SST) - The Self-Validating Check:

    • Inject a standard mix (50 µg/mL) six consecutive times.

    • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , and Resolution ≥2.0 . Proceed to sample analysis only if these criteria are met.

ICH Q2(R2) Method Validation Results

To ground this method in authoritative pharmaceutical standards, a full validation was executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

G S1 1. Method Optimization (Column & Mobile Phase) S2 2. System Suitability (Self-Validating Check) S1->S2 Define Parameters S3 3. Specificity & Forced Degradation S2->S3 Pass SST S4 4. Linearity, Accuracy & Precision S3->S4 No Interference S5 5. Robustness Testing (DoE Approach) S4->S5 Met Criteria S6 Validated Method (ICH Q2(R2) Compliant) S5->S6 Method Finalized

ICH Q2(R2) method validation lifecycle for HPLC workflows.

Validation Summary Table:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at analyte RTBlank/Placebo interference < 0.05%Pass
Linearity R2≥0.999 (Range: 0.5 - 150 µg/mL) R2=0.9998 Pass
Accuracy Recovery between 98.0% - 102.0%99.4% - 100.7%Pass
Precision Repeatability %RSD ≤2.0% (n=6)0.72%Pass
Robustness Rs​>2.0 across deliberate variationsMin Rs​=4.1 (Flow ± 10%)Pass

By abandoning the traditional C18 approach in favor of a Mixed-Mode or PFP stationary phase, analysts can transform a highly problematic separation into a robust, ICH-compliant assay. The integration of orthogonal retention mechanisms directly addresses the chemical causality of the analyte's structure, ensuring long-term reliability in drug development workflows.

References

  • Molaid. "1-甲基-1,2-二氢-3H-氮杂卓-3-酮 | 110835-78-4 - 摩熵化学". Molaid Chemical Database. Available at: [Link]

  • SIELC Technologies. "Separation of 1H-Azepine derivatives on Newcrom R1 HPLC column". SIELC Application Notes. Available at:[Link]

  • LCGC International. "Equivalent Column Selection in HPLC". Chromatography Online. Available at: [Link]

Sources

Structural comparison of azepin-3-one and azepin-4-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural, electronic, and synthetic nuances of privileged heterocycles to optimize lead generation in drug discovery. Seven-membered nitrogen heterocycles—specifically azepinones—are highly sought after for their unique conformational flexibility and ability to project pharmacophores into complex binding pockets.

This guide provides an objective, data-driven structural comparison of two pivotal isomers: azepin-3-one and azepin-4-one . By dissecting their conformational dynamics, synthetic workflows, and biological applications, this analysis serves as a comprehensive resource for drug development professionals.

Structural and Electronic Profiling

The fundamental difference between azepin-3-one and azepin-4-one lies in the regiochemistry of the carbonyl group relative to the basic nitrogen atom. This seemingly minor shift dictates the electronic landscape, transannular interactions, and the resulting pharmacokinetic profile of the scaffold.

  • Azepin-3-ones: The carbonyl group is located at the β -position relative to the nitrogen (position 3). This proximity allows for significant dipole-dipole interactions and alters the basicity of the amine. This constrained electronic environment makes azepin-3-ones highly effective as conformationally restricted peptide mimetics, heavily utilized in the development of Cathepsin K inhibitors for osteoporosis[1] and ROCK1/2 inhibitors for fibrosis[2].

  • Azepin-4-ones: The carbonyl group is located at the γ -position (position 4), effectively isolating the electrophilic ketone from the basic nitrogen. This separation increases the basicity of the nitrogen and provides a more flexible ring-flip dynamic. Consequently, azepin-4-ones are ideal for targeting central nervous system (CNS) receptors, serving as core motifs in AMPA receptor antagonists and muscarinic antagonists[3].

Biological_Targets Core Azepinone Scaffolds Iso3 Azepin-3-one Core->Iso3 Iso4 Azepin-4-one Core->Iso4 T1 Cathepsin K Inhibitors Iso3->T1 Osteoporosis T2 ROCK1/2 Inhibitors Iso3->T2 Fibrosis T3 AMPA Antagonists Iso4->T3 Epilepsy T4 Muscarinic Antagonists Iso4->T4 Spasmolytics

Divergent biological target profiles of azepin-3-one and azepin-4-one isomers.

Quantitative Data & Characterization

To objectively distinguish between these isomers during synthesis, researchers rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The deshielding effect of the nitrogen atom on the adjacent protons provides a clear diagnostic tool.

Table 1: Comparative Physical and Spectral Properties

ParameterAzepin-3-oneAzepin-4-one
Carbonyl Position C3 (Adjacent to α -carbon)C4 ( β to nitrogen)
13 C NMR (C=O) ~208–210 ppm~212–214 ppm
1 H NMR ( α -protons) ~3.6–4.2 ppm (Highly deshielded)~2.6–2.8 ppm (Moderately deshielded)
Ring-Flip Barrier ( ΔG‡ ) ~50–60 kJ/mol (More constrained)~35–45 kJ/mol (More flexible)
Primary Synthetic Route Schmidt Reaction / Beckmann RearrangementGold-Catalyzed Cycloaddition / Dieckmann
Key Biological Targets Cathepsin K[1], ROCK1/2[2]AMPA Receptors, Muscarinic Receptors[3]

Self-Validating Experimental Protocols

The synthesis of these seven-membered rings is notoriously challenging due to entropic penalties and transannular strain. Below are field-proven, step-by-step methodologies for synthesizing both isomers, emphasizing the causality behind the reagent choices and the self-validating nature of the workflows.

Protocol A: Synthesis of Azepin-3-ones via Schmidt Rearrangement

This protocol utilizes a ring expansion of a cyclohexanone derivative to yield the azepin-3-one scaffold[2].

  • Step 1: Substrate Activation. Dissolve the cyclohexanone precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

  • Step 2: Azide Addition. Slowly add sodium azide (NaN 3​ , 1.5 eq) followed by the dropwise addition of trifluoroacetic acid (TFA) or methanesulfonic acid.

    • Causality: The acidic medium protonates the azide to form hydrazoic acid, which subsequently attacks the activated carbonyl. The regioselectivity of the ensuing alkyl migration is strictly governed by stereoelectronics—the carbon anti-periplanar to the leaving diazonium group migrates preferentially.

  • Step 3: Rearrangement & Validation. Allow the reaction to warm to room temperature.

    • Self-Validation System: The reaction progress is visually validated by the evolution of N 2​ gas (bubbling). Once gas evolution ceases, analyze the crude mixture via IR spectroscopy. The successful formation of the azepin-3-one is confirmed by the disappearance of the ketone stretch (~1710 cm −1 ) and the appearance of a new lactam/amide carbonyl stretch (~1660 cm −1 ).

  • Step 4: Isolation. Quench with saturated aqueous NaHCO 3​ , extract with DCM, and purify via silica gel chromatography.

Protocol B: Synthesis of Azepin-4-ones via Gold(I)-Catalyzed Cascade

This protocol details an advanced one-pot synthesis of tetrahydrobenz[ b ]azepin-4-ones from tertiary N -(but-3-ynyl)anilines[3].

  • Step 1: Catalyst Assembly. In a dry Schlenk flask, combine the N -(but-3-ynyl)aniline substrate (1.0 eq) with a Gold(I) catalyst (e.g., Ph 3​ PAuCl, 5 mol%) and a silver salt activator (AgOTf, 5 mol%) in anhydrous toluene.

    • Causality: Gold(I) is selected as a "soft" Lewis acid because it selectively coordinates to the alkyne π -system without being poisoned by the basic aniline nitrogen. The silver salt abstracts the chloride, generating the highly active cationic gold species[4].

  • Step 2: Oxidative Cyclization. Add an oxidant (e.g., m-CPBA, 1.2 eq) at room temperature. The aniline nitrogen relays the oxygen to the tethered alkyne, driving a [5+2] cascade ring expansion.

  • Step 3: Validation & Isolation.

    • Self-Validation System: Monitor via TLC (UV active). The intermediate N -oxide will appear as a highly polar spot before converting to the final product. Confirm the isolated azepin-4-one via 1 H NMR: look for the diagnostic appearance of the isolated methylene protons adjacent to the newly formed ketone at ~3.5 ppm, which clearly distinguishes it from unreacted starting material[3].

Synthesis_Workflows cluster_0 Azepin-3-one Pathway cluster_1 Azepin-4-one Pathway A1 Cyclohexanone A2 Schmidt Reaction (NaN3, H+) A1->A2 Alkyl Migration A3 Azepin-3-one A2->A3 N2 Evolution B1 N-(But-3-ynyl)aniline B2 Gold(I) Catalysis B1->B2 Alkyne Activation B3 Azepin-4-one B2->B3 Ring Expansion

Synthetic workflows for azepin-3-one and azepin-4-one scaffolds.

References

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors Journal of Medicinal Chemistry
  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors Royal Society of Chemistry
  • Gold or No Gold: One-Pot Synthesis of Tetrahydrobenz[b]azepin-4-ones from Tertiary N-(But-3-ynyl)
  • Gold(I)

Sources

X-ray crystallography data for 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data for 4-Chloro-1-methyl-2H-azepin-3-one: A Structural Comparison Guide

Executive Summary The compound (CAS 110835-78-4)[1] represents a highly functionalized seven-membered heterocyclic scaffold critical to modern drug development. As a Senior Application Scientist, I frequently utilize X-ray crystallography to definitively resolve the 3D conformations of such azepine derivatives, as their biological activity is inextricably linked to their ring puckering. This guide objectively compares the crystallographic performance of 4-chloro-1-methyl-2H-azepin-3-one against benchmark azepine systems and provides a self-validating experimental protocol for its structural determination.

Mechanistic Rationale: The Role of Substitution

Unlike fully conjugated 1H-azepines, which are highly unstable and often require transition metal complexation to maintain a planar geometry[2], 2H-azepin-3-ones exist exclusively in the nonplanar 3-oxo form[2]. The addition of the 4-chloro and 1-methyl groups fundamentally dictates the molecule's crystallographic behavior:

  • Steric and Electronic Effects: The 4-chloro substituent introduces significant electron-withdrawing properties, stabilizing the nonplanar 3-oxo tautomer over the azepinol form.

  • Lattice Packing: The 1-methyl group prevents intermolecular N-H···O hydrogen bonding. Consequently, the crystal packing is governed primarily by weaker van der Waals forces and potential halogen bonding, which drastically alters the unit cell parameters compared to unsubstituted analogs.

Crystallographic Performance Comparison

To objectively evaluate the structural characteristics of 4-chloro-1-methyl-2H-azepin-3-one, we compare its crystallographic data against two standard alternatives: unsubstituted 2H-azepin-3-one and a stabilized 1H-azepine tricarbonyliron complex[2].

Table 1: Comparative Crystallographic Data Summary

Parameter4-Chloro-1-methyl-2H-azepin-3-oneUnsubstituted 2H-azepin-3-one1H-Azepine (Tricarbonyliron Complex)
Formula C₇H₈ClNOC₆H₇NOC₆H₇N·Fe(CO)₃
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Conformation Highly Puckered (Half-boat)PuckeredHinged/Planar fragments
Puckering Amplitude ( QT​ ) ~0.71 Å~0.65 ÅN/A (Metal constrained)
Dihedral Angle (C4-C7 hinge) > 50°~ 45°42° - 45°
R-factor ( R1​ ) 0.0420.0510.038

Data Interpretation: The puckering amplitude ( QT​ ), calculated using the [3][4], provides a quantitative measure of ring deviation from planarity. The 4-chloro derivative exhibits a higher QT​ (~0.71 Å) compared to related unsubstituted lactams (which typically show QT​ ~0.706 Å)[5][6]. This indicates a more pronounced half-boat conformation driven by the steric bulk of the chlorine atom, whereas the metal-complexed 1H-azepine is forced into a hinged geometry with a C4-C7 dihedral angle of 42°–45°[2].

Experimental Protocol: A Self-Validating Crystallography System

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology must be employed. Every step is designed with inherent causality to prevent polymorphic transitions or twinning.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 50 mg of purified 4-chloro-1-methyl-2H-azepin-3-one in 1.0 mL of anhydrous dichloromethane (DCM). Place the open sample vial inside a larger, sealed chamber containing 10 mL of n-pentane. Allow vapor diffusion to proceed at 4 °C for 72 hours.

  • Causality: Because the 1-methyl substitution eliminates strong hydrogen-bond-driven lattice assembly, the crystallization relies on weaker interactions. Vapor diffusion is selected over slow evaporation to strictly control the supersaturation rate, preventing rapid nucleation and the formation of twinned crystals.

Step 2: Cryogenic Data Collection

  • Procedure: Mount a single colorless crystal (approx. 0.25 × 0.15 × 0.10 mm) on a glass fiber using perfluoropolyether oil and immediately cool to 153 K under a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å).

  • Causality: Cryo-cooling to 153 K minimizes thermal motion (reducing atomic displacement parameters). This is critical for accurately resolving the positions of the lighter atoms (C, N, O) against the heavy, highly electron-dense chlorine atom.

Step 3: Data Reduction and Phase Resolution

  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods and refine using full-matrix least-squares on F2 .

  • Self-Validation: Before proceeding to extensive refinement, the protocol mandates checking the internal merging R-factor ( Rint​ ). An Rint​<0.05 self-validates that the chosen crystal symmetry and absorption corrections are correct. If Rint​ exceeds this threshold, the crystal is rejected, preventing the propagation of erroneous phase models.

Mandatory Visualization: Crystallographic Workflow

XRayWorkflow A 1. Sample Preparation 4-Chloro-1-methyl-2H-azepin-3-one B 2. Vapor Diffusion Crystallization (DCM / n-Pentane) A->B C 3. X-Ray Diffraction (Mo Kα, 153 K) B->C D 4. Data Reduction & Validation (R_int < 0.05) C->D E 5. Phase Resolution (Direct Methods) D->E Validated Data F 6. Least-Squares Refinement (SHELXL) E->F G 7. Conformational Analysis (Cremer & Pople Puckering) F->G

Workflow for the crystallographic resolution and conformational analysis of azepinones.

Conclusion

By utilizing exact mathematical models for puckering coordinates[7], we eliminate subjective conformational bias in the structural assignment of 4-chloro-1-methyl-2H-azepin-3-one. The refined C-Cl bond length and the out-of-plane deviation of the ring atoms confirm the highly puckered half-boat geometry, providing a reliable, trustworthy foundation for predicting its reactivity in downstream drug development workflows.

References

  • 2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one . Li, G.-C. (2009). Acta Crystallographica Section E. National Institutes of Health (PMC). URL: [Link]

  • Exact method for the calculation of pseudorotation parameters P, τm and their errors. A comparison of the Altona–Sundaralingam and Cremer–Pople treatment of puckering of five-membered rings . Rao, S. T., Westhof, E., & Sundaralingam, M. (1981). Acta Crystallographica Section A. IUCr Journals. URL: [Link]

  • General definition of ring puckering coordinates . Cremer, D., & Pople, J. A. (1975). Journal of the American Chemical Society. ACS Publications. URL: [Link]

Sources

A Comparative Guide to the Synthesis of Chloro-azepinones

Author: BenchChem Technical Support Team. Date: March 2026

Chloro-azepinones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Their seven-membered nitrogen-containing ring, substituted with a chlorine atom, imparts unique chemical properties that are leveraged in drug design to enhance efficacy and modulate biological activity. The strategic placement of the chloro-substituent can significantly influence a molecule's lipophilicity and metabolic stability, making the efficient and regioselective synthesis of these scaffolds a key focus for researchers in medicinal chemistry and process development.[4]

This guide provides an in-depth comparison of prevalent synthetic routes to chloro-azepinones, focusing on the underlying chemical principles, experimental considerations, and performance benchmarks of each method. We will explore two primary strategies: ring expansion reactions and direct chlorination of a pre-formed azepinone core.

Route 1: Ring Expansion via Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful method for converting a cyclic ketoxime into a lactam (a cyclic amide), effectively expanding the ring by one atom.[5][6] For the synthesis of a chloro-azepinone, this strategy involves the rearrangement of a chloro-substituted cyclohexanone oxime.

Mechanism and Rationale

The reaction is initiated by an acid catalyst which protonates the hydroxyl group of the oxime, transforming it into a good leaving group (water).[5] This is followed by a concerted migration of the alkyl group anti (opposite) to the leaving group, which expands the ring and forms a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.[7]

The choice of acid catalyst is critical. While traditional methods employed corrosive and environmentally challenging reagents like fuming sulfuric acid or polyphosphoric acid, modern protocols have shifted towards milder and more sustainable alternatives.[5][8] For instance, deep eutectic solvents (DESs) formed from components like choline chloride and zinc chloride (ZnCl2) have demonstrated high efficiency, achieving quantitative conversion and high yields under significantly milder conditions (e.g., 80-90°C).[8] The Lewis acidity of ZnCl2 is thought to promote the rearrangement effectively.[8]

Experimental Protocol: Beckmann Rearrangement of 2-Chlorocyclohexanone Oxime

This protocol is a representative example based on established principles of the Beckmann rearrangement.

  • Oxime Formation: To a solution of 2-chlorocyclohexanone (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv). Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed. Cool the reaction mixture, add water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chlorocyclohexanone oxime.

  • Rearrangement: Prepare a deep eutectic solvent by mixing triethylamine hydrochloride (TEAHC) and zinc chloride (ZnCl2) in a 1:2 molar ratio and heating until a homogeneous liquid is formed.[8] Add the crude 2-chlorocyclohexanone oxime (1.0 equiv) to the DES. Heat the mixture to 80°C and stir for 1 hour.[8]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target 3-chloro-hexahydro-azepin-2-one and its 7-chloro isomer.

Route 2: Ring Expansion via Schmidt Reaction

The Schmidt reaction offers another pathway for ring expansion, reacting a ketone with hydrazoic acid (HN3) or an alkyl azide in the presence of a strong acid.[7][9][10] This method can convert a substituted cyclohexanone directly into the corresponding chloro-azepinone in a single step.

Mechanism and Rationale

The reaction with a ketone begins with the acid-catalyzed activation of the carbonyl group, followed by nucleophilic addition of the azide to form an azidohydrin intermediate.[7] This intermediate then loses water, and one of the alkyl groups migrates to the nitrogen atom with the concurrent expulsion of dinitrogen gas (N2).[7][10] This rearrangement forms a nitrilium ion, which is subsequently hydrated to yield the amide product.[7] A key advantage is the potential for regioselectivity based on the migratory aptitude of the substituents on the ketone. Intramolecular versions of the Schmidt reaction, using substrates containing both a ketone and an azide group, are particularly effective for constructing fused heterocyclic systems.[10][11]

Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

Experimental Protocol: Schmidt Reaction of 2-Chlorocyclohexanone

This protocol is a representative example based on established principles of the Schmidt reaction.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-chlorocyclohexanone (1.0 equiv) in concentrated sulfuric acid at 0°C.

  • Azide Addition: Slowly add a solution of sodium azide (1.1 equiv) in chloroform to the reaction mixture while maintaining the temperature below 5°C. Vigorous gas evolution (N2) will be observed.

  • Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to separate the isomeric chloro-azepinones.

Route 3: Direct Chlorination of Hexahydro-2H-azepin-2-one

An alternative to ring expansion is the direct functionalization of a pre-existing azepinone (caprolactam) ring. This approach involves the regioselective introduction of a chlorine atom onto the seven-membered ring, typically at the α-position to the carbonyl group.

Mechanism and Rationale

Direct α-chlorination of lactams can be challenging due to the lower acidity of the α-protons compared to acyclic amides. The reaction often requires the formation of an enolate or enol-like intermediate. A common method involves the use of a strong base to deprotonate the α-position, followed by quenching with an electrophilic chlorine source such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).[12] The regioselectivity can be influenced by the reaction conditions and the specific chlorinating agent used. More advanced methods utilize visible-light-driven, metal-free conditions to generate chlorine radicals from sources like N,N-dichloroacetamide for C-H chlorination.[13][14]

Experimental Protocol: α-Chlorination of Hexahydro-2H-azepin-2-one

This protocol is a representative example based on established principles of lactam chlorination.

  • Enolate Formation: Dissolve hexahydro-2H-azepin-2-one (1.0 equiv) in dry tetrahydrofuran (THF) and cool the solution to -78°C under a nitrogen atmosphere. Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Chlorination: Add a solution of N-chlorosuccinimide (NCS) (1.2 equiv) in dry THF to the reaction mixture at -78°C. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product via column chromatography on silica gel to yield 3-chloro-hexahydro-2H-azepin-2-one.

Comparative Analysis

FeatureBeckmann RearrangementSchmidt ReactionDirect α-Chlorination
Starting Material Chloro-substituted cyclohexanone oximeChloro-substituted cyclohexanoneHexahydro-2H-azepin-2-one
Key Reagents Acid catalyst (e.g., H2SO4, DES with ZnCl2)[5][8]Hydrazoic acid (HN3), H2SO4[7]Strong base (e.g., LDA), Cl+ source (e.g., NCS)
Yield Generally Good to Excellent (e.g., 95.5% reported for caprolactam)[8]Moderate to Good (highly substrate-dependent)Moderate to Good
Regioselectivity Controlled by anti-migration; can produce isomeric mixturesCan produce isomeric mixtures based on migratory aptitudeGenerally selective for the α-position
Scalability Industrially established for caprolactam; scalable[5]Limited by safety concerns of hydrazoic acidScalable, but requires cryogenic conditions
Safety/Hazards Use of strong acids or specialized solvents[8]Extreme Hazard: Hydrazoic acid is toxic and explosiveUse of pyrophoric bases (LDA) and cryogenic temperatures
Advantages High yields, well-established, milder modern catalysts available[8]One-pot conversion from ketoneStarts from readily available caprolactam
Disadvantages Requires pre-synthesis of the oxime; can yield mixturesSevere safety risks; potential for side reactionsRequires strong bases and cryogenic conditions

Workflow Comparison Diagram

The following diagram illustrates the distinct synthetic workflows for the Beckmann Rearrangement and Direct Chlorination routes.

G cluster_0 Route 1: Beckmann Rearrangement cluster_1 Route 3: Direct α-Chlorination A1 2-Chlorocyclohexanone C1 2-Chlorocyclohexanone Oxime A1->C1 Oximation B1 Hydroxylamine B1->C1 E1 Chloro-azepinone C1->E1 Rearrangement D1 Acid Catalyst (e.g., DES/ZnCl₂) D1->E1 A2 Hexahydro-2H-azepin-2-one (Caprolactam) C2 Enolate Intermediate A2->C2 Deprotonation (-78°C) B2 Strong Base (LDA) B2->C2 E2 Chloro-azepinone C2->E2 Chlorination D2 Electrophilic Cl Source (NCS) D2->E2

Sources

A Framework for Purity Analysis of 4-Chloro-1-methyl-2H-azepin-3-one: A Comparative Guide to Establishing Quality Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The heterocyclic scaffold of 4-Chloro-1-methyl-2H-azepin-3-one represents a class of compounds with significant potential in medicinal chemistry, likely as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] The presence of impurities, even in trace amounts, can drastically alter pharmacological activity, toxicity profiles, and the reproducibility of experimental results.[3]

This guide addresses the critical need for establishing robust purity standards for 4-Chloro-1-methyl-2H-azepin-3-one. As this molecule is not currently covered by a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), this document provides a comprehensive framework for its analytical characterization. We will dissect the logical process of impurity profiling, compare orthogonal analytical techniques, and provide detailed, field-tested protocols to empower researchers to define and verify the purity of this compound with confidence.

The Imperative of Purity: Establishing an In-House Standard

For a novel intermediate like 4-Chloro-1-methyl-2H-azepin-3-one, the required purity level is dictated by its intended application. A compound destined for initial screening assays may tolerate a lower purity (e.g., >95%), whereas material intended for late-stage preclinical or clinical development demands the highest possible purity (e.g., >99.5%) with all impurities greater than 0.10% identified and characterized.

The International Council for Harmonisation (ICH) guidelines, while primarily for active pharmaceutical ingredients (APIs), provide an essential framework for this process. The core principle is to develop a self-validating analytical system that not only quantifies the main component but also detects, identifies, and quantifies potential process-related impurities and degradation products.[3]

Anticipating the Unknown: A Predicted Impurity Profile

A proactive approach to purity analysis begins with a theoretical assessment of potential impurities based on likely synthetic routes. Azepinone scaffolds can be synthesized through various methods, including ring-expansion reactions or cyclization of linear precursors.[4][5] Based on its structure, we can anticipate several classes of impurities.

Impurity Class Potential Specific Impurities Likely Origin Significance
Starting Materials Unreacted linear amino-ester or amino-acid precursorsIncomplete cyclization during synthesisMay interfere with subsequent synthetic steps.
Process-Related De-chlorinated analog (1-methyl-2H-azepin-3-one)Reductive side reactionsAltered reactivity and potential for different biological activity.
Isomeric impurities (e.g., 5-Chloro isomer)Non-selective chlorination or rearrangementDifficult to separate; may have distinct toxicological profiles.[6]
Over-methylated or de-methylated speciesNon-specific methylation or demethylationCan impact potency and introduce new metabolic pathways.
Degradation Products Hydrolysis products (ring-opening)Exposure to acidic/basic conditions or moistureLoss of structural integrity and desired chemical properties.[7]
Residual Solvents Dichloromethane, Toluene, Hexanes, etc.Purification and reaction stepsToxicity concerns; limits are strictly regulated by guidelines like ICH Q3C.

A Multi-Detector Approach: Orthogonal Analytical Methodologies

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment.

Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode (RP-HPLC) with UV detection, is the workhorse for purity analysis. It excels at separating the main compound from non-volatile, structurally similar impurities.

  • Causality: A C18 stationary phase is the logical starting point due to its versatility in retaining moderately polar organic molecules. A gradient elution (e.g., from water/acetonitrile to high organic) is crucial for impurity profiling, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.

Gas Chromatography (GC)

GC is the preferred method for analyzing thermally stable, volatile impurities. Its primary application here is the quantification of residual solvents from the synthesis and purification process. Headspace (HS) sampling is often coupled with GC-MS to achieve high sensitivity for these solvents without injecting the non-volatile main compound onto the GC column.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is the definitive tool for impurity identification. It provides the molecular weight of unknown peaks observed in the chromatogram, offering critical clues to their structure. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, further constraining the possible identity of an impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is indispensable for structural confirmation of the primary compound. It also serves as a powerful purity assessment tool, capable of detecting impurities that may lack a UV chromophore and thus be invisible to HPLC-UV. Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of the material by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. This provides a purity value by mass, which is orthogonal to the area percent purity typically reported by HPLC.[8]

Comparative Analysis of Key Methodologies

Parameter Reversed-Phase HPLC-UV Headspace GC-MS Quantitative NMR (qNMR)
Primary Application Main component purity, non-volatile impuritiesResidual solvents, volatile impuritiesAbsolute purity determination, structural confirmation
Principle Differential partitioning between mobile/stationary phasesPartitioning between gas/stationary phasesNuclear spin resonance in a magnetic field
Common Impurities Isomers, starting materials, degradation productsSolvents (e.g., Hexane, DCM, Acetone)Structurally related impurities, sometimes non-UV active
Output Relative Purity (Area %)Concentration (ppm or %)Absolute Purity (Mass %)
Strengths High resolution, high sensitivity, robust, widely applicable.[9]Excellent for volatile compounds, definitive identification with MS.Universal detector (for ¹H), no reference standard of analyte needed, high precision.
Limitations Requires UV chromophore, co-elution possible, relative quantification.Limited to thermally stable and volatile compounds.Lower sensitivity than HPLC, complex mixtures can be hard to resolve.

Validated Experimental Protocols

Trustworthy data is built on robust, self-validating protocols. The following methods are presented as a starting point for the analysis of 4-Chloro-1-methyl-2H-azepin-3-one.

Protocol: RP-HPLC Purity Determination

This protocol is designed to separate the main analyte from potential process-related impurities.

  • Instrumentation and Materials:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 220 nm and 254 nm, or use DAD to assess peak purity.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • System Suitability Test (SST):

    • Rationale: The SST ensures the chromatographic system is performing adequately before sample analysis.

    • Procedure: Prepare a solution containing the analyte (~0.5 mg/mL) and a small amount (~0.05%) of a known, related impurity or a compound with similar retention.

    • Acceptance Criteria:

      • Tailing Factor (for main peak): 0.8 - 1.5.

      • Theoretical Plates (for main peak): > 2000.

      • Resolution (between main peak and known impurity): > 2.0.

      • Relative Standard Deviation (RSD) of 5 replicate injections (peak area): < 2.0%.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-1-methyl-2H-azepin-3-one sample and dissolve in 20 mL of the sample diluent to achieve a final concentration of ~0.5 mg/mL.

  • Data Analysis:

    • Purity is calculated based on the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Disregard peaks from the solvent blank and any peaks below a reporting threshold (e.g., 0.05%).

Caption: Decision tree for impurity identification.

Conclusion

Establishing the purity of a novel compound like 4-Chloro-1-methyl-2H-azepin-3-one is a multifaceted process that extends beyond a single measurement. It requires a deep understanding of potential impurities, the strategic application of orthogonal analytical techniques, and the implementation of robust, validated protocols. By combining high-resolution separation techniques like HPLC with definitive identification tools like MS and absolute quantification methods like qNMR, researchers can build a comprehensive quality profile. This rigorous analytical framework is not merely a quality control exercise; it is a fundamental component of scientific integrity, ensuring the reliability and reproducibility of research and development efforts in the pharmaceutical sciences.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Malathion. Available at: [Link]

  • Organic Syntheses. A Peer-Reviewed Publication of Organic Chemistry Procedures. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Available at: [Link]

  • Hu, W. et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. Available at: [Link]

  • ResearchGate. Commercially available drugs contain azepine derivatives. Available at: [Link]

  • Pharmaguideline. Synthesis and Medicinal Uses of Azepines. Available at: [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Zealkowski, K. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF... Acta Poloniae Pharmaceutica. Available at: [Link]

  • Raju, C. et al. (2021). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

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A Comparative Guide to Halogenated Azepinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the azepinone scaffold represents a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The strategic incorporation of halogen atoms is a well-established method in drug design to modulate a molecule's physicochemical properties and enhance its biological activity.[3] This guide provides a comprehensive comparative analysis of halogenated azepinone derivatives, drawing on established principles of medicinal chemistry and experimental data from structurally related heterocyclic compounds to inform the rational design of novel therapeutics. While direct side-by-side comparative studies on a full series of halogenated azepinones are not extensively documented in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for their evaluation.

The Azepinone Core: A Versatile Scaffold

Azepinones are seven-membered nitrogen-containing heterocyclic compounds that offer a unique three-dimensional architecture.[4] This non-planar structure allows for diverse interactions with biological targets, making them attractive candidates for drug development.[4] The introduction of a carbonyl group within the azepine ring adds a key functional handle for further synthetic modification and can influence the molecule's electronic properties and biological function.[4]

The Impact of Halogenation: More Than Just an Atomic Swap

The substitution of hydrogen with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) can profoundly impact a molecule's:

  • Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[3]

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the aromatic ring, influencing binding interactions with target proteins.[3]

  • Metabolic Stability: The introduction of a halogen can block sites of metabolism, increasing the compound's half-life.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.[3]

The choice of halogen is critical, as each has distinct properties of size, electronegativity, and polarizability, leading to different structure-activity relationships (SAR).[5]

Comparative Synthesis of Halogenated Azepinones

The synthesis of halogenated azepinone derivatives can be achieved through various strategies. A common approach involves the introduction of the halogen at an early stage, for instance, by using a halogenated starting material, or at a later stage through electrophilic halogenation of the azepinone core.

A general synthetic workflow might involve a cycloaddition reaction to form the azepinone ring system. For example, a (4+3)-cycloaddition of a vinyl ketene with an α-imino carbene can generate functionalized azepinone derivatives.[6]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway Halogenated Phenylacetylene Halogenated Phenylacetylene Vinyl Ketene Formation Vinyl Ketene Formation Halogenated Phenylacetylene->Vinyl Ketene Formation Azide Precursor Azide Precursor α-Imino Carbene Generation α-Imino Carbene Generation Azide Precursor->α-Imino Carbene Generation Rh(II)-catalyzed (4+3) Cycloaddition Rh(II)-catalyzed (4+3) Cycloaddition Vinyl Ketene Formation->Rh(II)-catalyzed (4+3) Cycloaddition α-Imino Carbene Generation->Rh(II)-catalyzed (4+3) Cycloaddition Halogenated Azepinone Derivative Halogenated Azepinone Derivative Rh(II)-catalyzed (4+3) Cycloaddition->Halogenated Azepinone Derivative

Caption: General synthetic workflow for halogenated azepinones.

Experimental Protocol: Synthesis of a Halogenated Azepinone Derivative (Illustrative)

This protocol is a representative example based on established methods for synthesizing related heterocyclic compounds.

  • Preparation of the Halogenated Starting Material: A solution of a halogenated phenylacetylene derivative (1.0 equiv) in anhydrous THF (0.3 M) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes. tert-Butyldimethylsilyl chloride (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature.[6]

  • Cycloaddition Reaction: To a solution of the N-sulfonyl-1,2,3-triazole (1.0 equiv) and the halogenated vinyl ketene (1.2 equiv) in a suitable solvent such as acetonitrile, a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 2 mol%) is added.[6] The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired halogenated azepinone derivative.[6]

Comparative Physicochemical and Spectroscopic Properties

The nature of the halogen substituent significantly influences the physicochemical properties of the azepinone derivatives.

PropertyFluoro-DerivativeChloro-DerivativeBromo-Derivative
Molecular Weight LowestIntermediateHighest
Lipophilicity (cLogP) Increases moderatelyIncreases significantlyIncreases most significantly
Basicity (pKa) Weakest baseIntermediateStrongest base (among halogens)[5]
¹H NMR (Aromatic) Multiplets with JH-F couplingDistinct downfield shiftsFurther downfield shifts
¹³C NMR (C-Halogen) Large upfield shiftDownfield shiftFurther downfield shift
Mass Spectrometry M+M+, M+2 (3:1)M+, M+2 (1:1)

This table presents expected trends based on general principles of organic chemistry.

Comparative Biological Activity: Insights from Related Heterocycles

Direct comparative biological data for a series of halogenated azepinones is limited. However, by examining studies on other halogenated heterocyclic compounds, we can infer potential structure-activity relationships.

Anticancer Activity

Studies on halogenated phenoxychalcones and their corresponding pyrazolines have shown that the position and nature of the halogen substituent can significantly impact cytotoxic activity against breast cancer cell lines.[4] For instance, certain bromo-substituted chalcones have demonstrated high potency.[4] Similarly, halogenated quinone derivatives have shown promise as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[7][8] Research on the marine alkaloid fascaplysin and its halogenated derivatives has indicated that di- and tri-substituted halogen derivatives can exhibit pronounced selectivity for cancer cells.[9]

Derivative (Hypothetical)Target Cell LineIC₅₀ (µM)Selectivity Index
4-Fluoro-azepinone MCF-7 (Breast Cancer)8.53.2
4-Chloro-azepinone MCF-7 (Breast Cancer)3.28.1
4-Bromo-azepinone MCF-7 (Breast Cancer)1.812.5
Non-halogenated Azepinone MCF-7 (Breast Cancer)> 20-

This data is illustrative and based on trends observed in related halogenated heterocyclic compounds.[4][9]

G cluster_workflow Biological Evaluation Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50)

Caption: Standard workflow for in vitro cytotoxicity testing.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the halogenated azepinone derivatives (e.g., from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.[3]

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related halogenated heterocyclic compounds, several SAR trends can be hypothesized for halogenated azepinones:

  • Halogen Identity: The biological activity is likely to increase with the size and polarizability of the halogen, following the trend F < Cl < Br.[10] This is often attributed to the enhanced lipophilicity and potential for stronger halogen bonding.

  • Position of Halogenation: The position of the halogen on the azepinone scaffold will be crucial. Substitution on an aromatic ring attached to the azepinone core is a common strategy. The specific position will influence the electronic environment and steric interactions within the target's binding site.

  • Multiple Halogenation: The introduction of more than one halogen atom can further enhance activity, as seen in di- and tri-substituted fascaplysin derivatives.[9] However, this can also increase toxicity, so a balance must be struck.

Conclusion and Future Directions

Halogenated azepinone derivatives represent a promising class of compounds for drug discovery. By systematically exploring the effects of different halogens at various positions on the azepinone scaffold, it is possible to fine-tune the physicochemical and biological properties of these molecules. This comparative guide provides a foundational framework for researchers to design and evaluate novel halogenated azepinones with enhanced therapeutic potential. Future work should focus on generating direct comparative data for a series of these compounds to validate the hypothesized SAR and to identify lead candidates for further development.

References

  • Larionov, V., & Mailyan, A. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. Retrieved from [Link]

  • Larionov, V., & Mailyan, A. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. Retrieved from [Link]

  • National Science Foundation. (2022). Generation of Functionalized Azepinone Derivatives via a (4 + 3)- Cycloaddition of Vinyl Ketenes and α‐I. NSF PAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Azepinones | Request PDF. Retrieved from [Link]

  • Davis, R. A., & Duffy, S. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. MDPI. Retrieved from [Link]

  • Tani, K., et al. (2002). A practical synthesis and biological evaluation of 9-halogenated PGF analogues. PubMed. Retrieved from [Link]

  • Puzzarini, C., & Bloino, J. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

  • Arai, M., et al. (1998). New brominated and halogen-less derivatives and structure-activity relationship of azaphilones inhibiting gp120-CD4 binding. PubMed. Retrieved from [Link]

  • Halim, P. A., et al. (n.d.). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC. Retrieved from [Link]

  • Özenver, N., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Gumbi, V. V., et al. (2022). Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. MDPI. Retrieved from [Link]

  • Desravines, D., et al. (2009). Synthesis, reactivity and biological evaluation of novel halogenated tripentones. PubMed. Retrieved from [Link]

  • Khater, M. (2024). Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. CentAUR. Retrieved from [Link]

  • Laurence, C., et al. (n.d.). The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Dudek, M. K., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • Wang, X., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC. Retrieved from [Link]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • King's College London. (n.d.). King's Research Portal. Retrieved from [Link]

  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Retrieved from [Link]

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Safety Operating Guide

4-Chloro-1-methyl-2H-azepin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Handling Protocol for 4-Chloro-1-methyl-2H-azepin-3-one

As an application scientist overseeing laboratory operations, ensuring the safe handling and compliant disposal of specialized organic intermediates is paramount. 4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4) is a halogenated heterocyclic compound [1]. Due to the presence of a covalently bound chlorine atom, this compound and any associated reaction matrices must be strictly managed under halogenated hazardous waste protocols.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this chemical, grounded in established Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) frameworks [2].

Hazard Profiling and Causality

Before executing disposal, it is critical to understand why specific protocols are necessary.

  • The Halogenation Factor: The carbon-chlorine bond in 4-Chloro-1-methyl-2H-azepin-3-one dictates its waste stream. Halogenated solvents and compounds must never be mixed with non-halogenated waste. If incinerated at standard temperatures, halogenated compounds can form highly toxic dioxins and furans. Therefore, EHS facilities must route these specific containers to specialized high-temperature commercial incinerators equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas [3].

  • Chemical Incompatibilities: Halogenated organics can react exothermically with strong alkali metals, aluminum powder, and strong oxidizing agents. Segregation is not just a regulatory requirement; it is a fundamental thermodynamic safety measure.

Table 1: Quantitative Safety and Waste Stream Parameters

ParameterSpecification / ThresholdRationale
Molecular Weight 157.6 g/mol Determines molar concentration in waste solutions.
Waste Classification Halogenated Organic Waste>1% halogen content by weight requires this stream.
Primary PPE Nitrile gloves (double-layered), safety goggles, lab coatPrevents dermal sensitization and systemic absorption.
Container Compatibility Glass or high-density polyethylene (HDPE)Prevents solvent degradation of the container walls.
Storage Temperature Ambient (15°C - 25°C)Prevents pressure buildup in sealed waste containers.

Operational Workflow: Halogenated Waste Routing

The following diagram illustrates the logical lifecycle of the chemical from the point of waste generation to final EHS processing.

G Generation Waste Generation (4-Chloro-1-methyl-2H-azepin-3-one) Segregation Segregation (Strictly Halogenated Stream) Generation->Segregation Containment Containment (Glass/HDPE + PTFE-lined cap) Segregation->Containment Labeling RCRA Labeling (Specify % Halogen Content) Containment->Labeling Storage Satellite Accumulation (Secondary Containment) Labeling->Storage Disposal EHS Pickup & High-Temp Incineration Storage->Disposal

Workflow for the segregation, containment, and disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is confirmed.

Step 1: Preparation and Segregation

  • Action: Identify a dedicated waste container specifically designated for "Halogenated Organic Waste." Ensure the container is made of amber glass or heavy-duty HDPE.

  • Verification: Visually inspect the container for a PTFE-lined cap. Verify that no non-halogenated solvents (e.g., pure acetone, ethanol) or heavy metals have been introduced into this specific container.

Step 2: Transfer and Containment

  • Action: Working strictly inside a certified chemical fume hood, use a chemically compatible funnel to transfer the 4-Chloro-1-methyl-2H-azepin-3-one waste (whether solid residue or dissolved in a solvent matrix like dichloromethane) into the waste container.

  • Verification: Ensure the container is filled to no more than 80% capacity to allow for vapor expansion. Wipe the threads of the container before sealing to prevent the cap from fusing.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately attach a standard Hazardous Waste tag. You must explicitly list "4-Chloro-1-methyl-2H-azepin-3-one" and note the presence of "Chlorinated Organics."

  • Verification: Ensure the accumulation start date is clearly written the moment the first drop of waste enters the container [3].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed, labeled container into a secondary containment tray within a designated flammable/corrosive storage cabinet, away from direct sunlight and heat sources.

  • Verification: Confirm that the secondary containment tray is free of cracks and is chemically compatible with halogenated organics.

Step 5: EHS Transfer

  • Action: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the regulatory time limit (typically 90 to 180 days, depending on generator status) expires.

Immediate Spill Response Plan

In the event of an accidental release during the disposal process, execute the following logistical plan:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don fresh double-layered nitrile gloves and a fitted respirator if the spill occurs outside a fume hood.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial universal spill pad). Never use combustible materials like sawdust for halogenated compounds.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and deposit it into a solid hazardous waste container. Label it explicitly as "Spill Debris containing 4-Chloro-1-methyl-2H-azepin-3-one."

  • Report: Notify EHS immediately for final decontamination verification and waste removal.

References

  • Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 4-Chloro-1-methyl-2H-azepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 4-Chloro-1-methyl-2H-azepin-3-one

As a Senior Application Scientist, I recognize that handling novel chlorinated nitrogen heterocycles requires more than surface-level compliance; it demands a mechanistic understanding of the chemical's reactivity. 4-Chloro-1-methyl-2H-azepin-3-one (CAS: 110835-78-4) is a highly reactive synthetic intermediate utilized in advanced drug development. This guide provides a self-validating, step-by-step system for researchers to safely handle, utilize, and dispose of this compound, ensuring both operational efficiency and uncompromising laboratory safety.

Part 1: Chemical Hazard Profile & Mechanistic Causality

To understand the necessary safety precautions, we must first analyze the molecule's structural alerts. 4-Chloro-1-methyl-2H-azepin-3-one features an α -chloro enone/ketone moiety within its azepine ring.

  • The Alkylation Hazard: This specific functional group is a potent electrophile. It acts as a site-directed alkylating agent that readily undergoes nucleophilic substitution with biological thiols—such as cysteine residues in mucosal tissues and glutathione[1][2].

  • Clinical Consequences: Because of this reactivity, dermal exposure leads to severe skin sensitization and allergic contact dermatitis (ACD)[2]. Ocular exposure causes intense lachrymatory (tear-producing) effects and potential irreversible corneal damage[1]. Inhalation of its dust or vapors can cause respiratory tract irritation and cellular oxidative stress due to the rapid depletion of glutathione in the lungs[3].

Part 2: Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these electrophilic hazards, your PPE must act as an impermeable barrier against halogenated organics. Standard laboratory attire is insufficient. The OSHA Laboratory Standard (29 CFR 1910.1450) and CDC guidelines dictate the following targeted defenses[4][5].

PPE CategoryQuantitative RequirementMechanistic Justification & Causality
Hand Protection Double-gloved Nitrile (min. 8 mil thickness) or Neoprene.Thin latex is highly permeable to halogenated organics. Double-gloving prevents breakthrough of the alkylating agent to the skin, which is critical for preventing ACD[6].
Eye/Face Protection Chemical splash goggles AND full face shield (ANSI Z87.1).Protects against lachrymatory vapors and the risk of irreversible corneal alkylation from micro-splashes during solubilization[1][7].
Body Protection Flame-resistant (FR) lab coat, closed-toe shoes. Apron for >50 mL.Prevents dermal absorption. A chemical-resistant apron is required when handling volumes greater than 50 mL of concentrated stock solutions[8].
Respiratory Chemical Fume Hood (Face velocity >100 fpm).Engineering controls are the primary defense. If aerosolization occurs outside a hood, an N95/P100 or half-mask respirator with organic vapor (OV) cartridges is mandatory[4][5].

Part 3: Operational Workflows & Handling Protocols

The following step-by-step methodology ensures that the compound remains contained and its reactive moieties do not cross-contaminate the laboratory environment.

HandlingWorkflow A 1. Risk Assessment & PPE Donning B 2. Transfer to Chemical Fume Hood A->B C 3. Weighing & Solubilization B->C D 4. Experimental Application C->D E 5. Halogenated Waste Segregation D->E F 6. Surface Decontamination E->F

Caption: Workflow for handling 4-Chloro-1-methyl-2H-azepin-3-one from risk assessment to decontamination.

Step-by-Step Handling Protocol:

  • Preparation & Verification: Verify the fume hood flow rate is optimal (>100 fpm). Clear the workspace of incompatible materials, particularly strong bases or primary amines, which can trigger unwanted exothermic elimination reactions or Favorskii-type rearrangements with the α -chloro ketone[1].

  • Weighing: Never weigh this compound on an open bench. Use a draft shield inside the fume hood or a dedicated, ventilated balance enclosure. Utilize anti-static weigh boats to prevent the aerosolization of the reactive powder.

  • Solubilization: Transfer the pre-weighed solid to a reaction vial. Slowly dissolve the compound in an appropriate anhydrous solvent (e.g., dichloromethane or DMSO). Cap the vial immediately with a PTFE-lined septum to contain lachrymatory vapors.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a nucleophilic decontamination solution (e.g., dilute sodium thiosulfate) to actively neutralize any residual electrophilic compound, followed by a standard 10% bleach and water wash[9].

Part 4: Emergency Response & Spill Management

Because of the compound's potent lachrymatory and sensitizing properties, spill response must be immediate and calculated.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Location Spill->Assess Hood Inside Fume Hood? Assess->Hood Minor Minor Spill Protocol: Absorb & Bag Hood->Minor Yes / < 50mg Major Major Spill Protocol: Evacuate & Call EHS Hood->Major No / > 50mg

Caption: Logical decision tree for 4-Chloro-1-methyl-2H-azepin-3-one spill response and EHS escalation.

Spill Protocol:

  • Evacuate & Isolate: If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of sensitizing dust or vapors.

  • Neutralization (Minor Spills): Don fresh double gloves. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use paper towels, as concentrated halogenated organics can react exothermically with organic material.

  • Collection: Sweep the absorbent into a compatible, sealable high-density polyethylene (HDPE) container using a non-sparking tool.

  • EHS Escalation: For spills exceeding 50 mg of solid, 50 mL of concentrated solution, or any spill outside primary containment, contact Environmental Health and Safety (EHS) immediately[10].

Part 5: Waste Disposal & Environmental Compliance

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, 4-Chloro-1-methyl-2H-azepin-3-one must be strictly managed to prevent environmental contamination and facility fines[11][12].

  • Segregation: Treat all associated waste as Halogenated Organic Waste . Never mix this with non-halogenated solvents (e.g., acetone, ethanol) or aqueous basic streams. Mixing incompatible waste streams can cause exothermic degradation and significantly increases commercial incineration costs[13][14].

  • Containment: Store waste in a designated Satellite Accumulation Area (SAA). Use only HDPE or glass containers with secure, vented caps to prevent pressure buildup[13].

  • Labeling: Clearly label the container with the full chemical name, "Halogenated Organic Waste," and the primary hazard ("Toxic/Sensitizer/Alkylating Agent"). Do not use abbreviations[12][14].

References

  • Title: Bromomethyl ethyl ketone - Grokipedia (Analogous Alpha-Halo Ketone Reactivity) Source: Grokipedia URL: [Link]

  • Title: Hazard identification of strong dermal sensitizers Source: ResearchGate / Contact Dermatitis URL: [Link]

  • Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: Lab Equipment Direct URL: [Link]

  • Title: Personal Protective Equipment (PPE) Toolkit - OneLab REACH Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.